molecular formula C6H5Br2N B181674 3,5-Dibromoaniline CAS No. 626-40-4

3,5-Dibromoaniline

Cat. No.: B181674
CAS No.: 626-40-4
M. Wt: 250.92 g/mol
InChI Key: RVNUUWJGSOHMRR-UHFFFAOYSA-N
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Description

3,5-Dibromoaniline is a useful research compound. Its molecular formula is C6H5Br2N and its molecular weight is 250.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6216. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNUUWJGSOHMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278120
Record name 3,5-Dibromoaniline
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Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-40-4
Record name 626-40-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6216
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dibromoaniline
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Record name 3,5-Dibromoaniline
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Foundational & Exploratory

3,5-Dibromoaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 626-40-4

This technical guide provides an in-depth overview of 3,5-Dibromoaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, safety and handling information, and its applications in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated aniline derivative characterized by a benzene ring substituted with two bromine atoms at the meta positions relative to the amino group.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex structures.[2] The presence of the amino group makes it a weak base.

PropertyValueReference(s)
CAS Number 626-40-4
Molecular Formula C₆H₅Br₂N[3]
Molecular Weight 250.92 g/mol [4][5]
Appearance White to pale yellow or brown crystalline solid[6]
Melting Point 52.0-56.0 °C
Boiling Point 181.5 °C at 760 mmHg
Solubility Soluble in organic solvents; limited solubility in water.[6]
InChI Key RVNUUWJGSOHMRR-UHFFFAOYSA-N[4]

Spectroscopic Data

TechniqueData
¹H NMR Spectral data typically shows signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts are influenced by the bromine and amino substituents.
¹³C NMR The spectrum displays signals for the six carbon atoms of the benzene ring. The carbons attached to the bromine atoms and the amino group show characteristic chemical shifts.
Infrared (IR) The IR spectrum exhibits characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-H and C=C stretching of the aromatic ring.
Mass Spectrometry (MS) The mass spectrum shows a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) and fragment ions are observed.

Experimental Protocols

Synthesis of this compound from 3,5-Dibromo-nitro-benzene

This protocol describes the reduction of 3,5-dibromo-nitro-benzene to this compound.

Materials:

  • 3,5-dibromo-nitro-benzene

  • Glacial acetic acid

  • Titanium(III) chloride (TiCl₃) solution (30 wt% in 2 N HCl)

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 500 mg (1.78 mmol) of 3,5-dibromo-nitro-benzene in 4 mL of glacial acetic acid in a suitable reaction flask.[4]

  • Gradually add the 30 wt% TiCl₃ solution in 2 N HCl to the reaction mixture at room temperature with stirring. Continue the addition until the purple color of the TiCl₃ persists, indicating the reaction is complete.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, concentrate the mixture under vacuum to remove the acetic acid.[4]

  • Neutralize the residue by adding water and 1 M NaOH solution.[4]

  • Extract the product into ethyl acetate. Perform the liquid-liquid extraction twice using ethyl acetate and water.[4]

  • Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.[4]

  • Filter off the drying agent and concentrate the filtrate under vacuum using a rotary evaporator.[4]

  • Further dry the product under high vacuum to obtain this compound.[4]

Synthesis_of_3_5_Dibromoaniline reactant 3,5-Dibromo-nitro-benzene product This compound reactant->product Reduction reagent TiCl₃, Acetic Acid, HCl reagent->product workup Neutralization (NaOH) Extraction (EtOAc) Drying (Na₂SO₄) Concentration product->workup

Caption: Synthesis of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.[8]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10]

    • Place a small amount of the mixture into a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9][11]

  • Instrumentation: Record the IR spectrum using an FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS or LC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a Gas Chromatograph or Liquid Chromatograph coupled to a Mass Spectrometer.

  • GC-MS Conditions:

    • GC: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). Program the oven temperature to ensure good separation.

    • MS: Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • LC-MS Conditions:

    • LC: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, often with a small amount of formic acid.[12]

    • MS: Use electrospray ionization (ESI) in positive ion mode.[12]

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry nmr_prep Dissolve in CDCl₃ or DMSO-d₆ nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_proc Process Data nmr_acq->nmr_proc ir_prep Prepare KBr Pellet ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq ir_proc Background Subtraction ir_acq->ir_proc ms_prep Prepare Dilute Solution ms_acq GC-MS or LC-MS Analysis ms_prep->ms_acq ms_proc Analyze Mass Spectrum ms_acq->ms_proc start This compound Sample cluster_NMR cluster_NMR start->cluster_NMR cluster_IR cluster_IR start->cluster_IR cluster_MS cluster_MS start->cluster_MS

Caption: Spectroscopic characterization workflow.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

  • GHS Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block in organic synthesis, particularly in the development of new pharmaceutical compounds.[6][13] The two bromine atoms serve as reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[13] This reactivity makes it a valuable precursor for the synthesis of pharmacologically active molecules.[13] Its use as an intermediate in the synthesis of dyes and agrochemicals has also been reported.[6]

Applications cluster_reactions Key Reactions cluster_products Synthesized Products start This compound suzuki Suzuki Coupling start->suzuki heck Heck Coupling start->heck sonogashira Sonogashira Coupling start->sonogashira agro Agrochemicals start->agro dyes Dyes start->dyes pharma Pharmaceuticals suzuki->pharma heck->pharma sonogashira->pharma

Caption: Applications of this compound.

References

physical and chemical properties of 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 626-40-4) is a halogenated aromatic amine that serves as a pivotal intermediate in organic synthesis. Its unique substitution pattern, featuring two bromine atoms meta to the amino group, imparts specific reactivity that is highly valued in the synthesis of complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It details a key synthetic protocol and illustrates its chemical utility, particularly in modern cross-coupling reactions, making it a compound of significant interest in the pharmaceutical, agrochemical, and dye industries.

Physical and Chemical Properties

This compound is typically a solid at room temperature, appearing as a white to pale yellow or brown crystalline powder.[1][2] The presence of two bromine atoms on the benzene ring significantly increases its molecular weight compared to aniline and influences its solubility and reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₅Br₂N[1][3][4]
Molecular Weight 250.92 g/mol [1][3][5]
Appearance White to gray to brown powder/crystal[2][6]
Melting Point 51.0 - 57.0 °C[4][7]
Boiling Point ~181.5 °C at 760 mmHg
Density 1.9318 (rough estimate)[6]
Solubility in Water Sparingly soluble (~0.1 g/100 mL)[1][8]
Solubility Soluble in organic solvents[1]
pKa 2.45 ± 0.10 (Predicted)[2][6]
Vapor Pressure 0.0014 mmHg at 25°C[6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectral Data for this compound

TechniqueKey FeaturesSource(s)
UV-Vis (λmax) 293 nm (in H₂O)[2][6]
Infrared (IR) Conforms to structure[4][7]
Mass Spec (MS) Molecular Ion Peaks (m/z) around 250 [M+1]+, 252, reflecting the isotopic pattern of two bromine atoms.[5][9]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing, bulky bromine atoms (-Br).

  • Basicity: The amino group confers weak basicity to the molecule.[2]

  • Reactivity: The bromine atoms are excellent leaving groups in various cross-coupling reactions, making the compound a versatile building block.[10] The presence of the amino group directs further electrophilic substitution, although its strong activating nature is somewhat tempered by the two bromine atoms.

This compound is a key substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[10] These reactions allow for the introduction of diverse functional groups at the 3- and 5-positions.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions DBA This compound Suzuki Suzuki Coupling (+ Arylboronic Acid) DBA->Suzuki Pd Catalyst, Base Heck Heck Coupling (+ Alkene) DBA->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) DBA->Sonogashira Pd(0), Cu(I), Base Product_Suzuki Aryl-Substituted Aniline Suzuki->Product_Suzuki Product_Heck Alkene-Substituted Aniline Heck->Product_Heck Product_Sonogashira Alkyne-Substituted Aniline Sonogashira->Product_Sonogashira

Key cross-coupling reactions of this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a wide range of valuable compounds.[1][8]

  • Pharmaceuticals: It serves as a foundational scaffold for creating pharmacologically active molecules and active pharmaceutical ingredients (APIs).[10][11] Its structure is incorporated into various developmental therapeutic agents.

  • Agrochemicals: It is used in the synthesis of new pesticides and herbicides.[1]

  • Dyes: The aniline scaffold is a classic component in the synthesis of various dyes.[1]

  • Material Science: It can be used to create novel organic materials with specific electronic or photophysical properties.[8]

Experimental Protocols

Synthesis of this compound via Reduction of 3,5-Dibromonitrobenzene

This protocol details a common laboratory-scale synthesis of this compound. The method involves the reduction of the nitro group of 3,5-dibromonitrobenzene.[5]

Materials:

  • 3,5-dibromonitrobenzene (1.0 eq)

  • Glacial Acetic Acid

  • Titanium(III) chloride (TiCl₃) in 2N HCl (30 wt%)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3,5-dibromonitrobenzene (e.g., 500 mg, 1.78 mmol) in glacial acetic acid (4 mL) at room temperature.[5]

  • Reduction: Gradually add the TiCl₃ solution to the reaction mixture with stirring. Continue the addition until the characteristic purple color of Ti³⁺ persists, indicating the complete consumption of the starting material. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Work-up (Acid Removal): Once the reaction is complete, concentrate the mixture under vacuum to remove the acetic acid.[5]

  • Neutralization: Add water and 1 M NaOH to neutralize the acidic mixture. Add ethyl acetate as the extraction solvent. A waxy solid may form at this stage.[5]

  • Filtration & Extraction: Filter the resulting solid under vacuum. Perform a liquid-liquid extraction on the filtrate twice using ethyl acetate and water.[5]

  • Drying and Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes. Filter off the drying agent and concentrate the filtrate under vacuum using a rotary evaporator. Further dry the product on an oil pump overnight to yield this compound.[5]

G cluster_workflow Synthesis Workflow A 1. Dissolve 3,5-Dibromonitrobenzene in Glacial Acetic Acid B 2. Add TiCl3 solution (Reduction) A->B C 3. Monitor by TLC B->C D 4. Concentrate under vacuum (Remove Acetic Acid) C->D Reaction Complete E 5. Neutralize with NaOH & Add EtOAc D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry organic layer (Na2SO4) F->G H 8. Filter and concentrate (Rotary Evaporator) G->H I 9. Dry under high vacuum H->I J Final Product: This compound I->J

Experimental workflow for the synthesis of this compound.

Safety Information

This compound is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[12] Avoid inhalation of dust and contact with skin and eyes.[2]

References

A Technical Guide to the Solubility of 3,5-Dibromoaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,5-Dibromoaniline, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed, generalized experimental protocol for determining its solubility. Furthermore, this guide presents a logical workflow for solubility determination and discusses the principles behind the recommended methodologies. This information is intended to equip researchers and professionals in drug development with the necessary tools to assess the solubility of this compound in various organic solvents, a critical parameter for reaction optimization, purification, and formulation.

Introduction

This compound (CAS No: 626-40-4) is an aromatic amine containing two bromine substituents on the benzene ring. Its chemical structure, characterized by a hydrophobic aromatic ring and a polar amino group, suggests a varied solubility profile in different organic solvents. While it is generally understood to be soluble in many organic solvents and has limited solubility in water, precise quantitative data is scarce in readily accessible literature.[1] Understanding the solubility of this compound is crucial for its application in organic synthesis, enabling appropriate solvent selection for reactions, extractions, and crystallizations. In the context of drug development, solubility is a fundamental physicochemical property that influences bioavailability and formulation strategies.

This guide provides a robust framework for the experimental determination of the solubility of this compound, empowering researchers to generate the specific data required for their applications.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The presence of the nonpolar dibrominated benzene ring suggests good solubility in nonpolar and moderately polar solvents. The amino group can participate in hydrogen bonding, potentially enhancing solubility in protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSolubleThe amino group can form hydrogen bonds with the hydroxyl group of the alcohol.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleEthers can act as hydrogen bond acceptors for the amino group.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleThe carbonyl group can act as a hydrogen bond acceptor.
Esters Ethyl acetateSolubleThe ester group can act as a hydrogen bond acceptor.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe nonpolar aromatic ring of this compound interacts favorably with aromatic solvents.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic solvents.
Halogenated Solvents Dichloromethane, ChloroformSolubleSimilar polarities and potential for dipole-dipole interactions.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very SolubleThese solvents are highly effective at solvating a wide range of organic molecules.

Note: This table presents predicted solubilities. Experimental verification is essential for quantitative assessment.

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the quantitative solubility of this compound in an organic solvent of choice. This procedure is based on the isothermal shake-flask method, a widely accepted technique for generating thermodynamic solubility data.

Principle

A saturated solution of this compound in the selected solvent is prepared by allowing an excess of the solid to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined, typically by a gravimetric or spectroscopic method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Constant temperature water bath or incubator

  • Screw-capped vials or flasks

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass

  • Drying oven

  • UV-Vis Spectrophotometer (for spectroscopic method)

  • Quartz cuvettes (for spectroscopic method)

Procedure

3.3.1. Preparation of Saturated Solution

  • Add an excess amount of this compound to a screw-capped vial. An amount that ensures a solid phase remains after equilibration is crucial.

  • Pipette a known volume of the selected organic solvent into the vial.

  • Tightly cap the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature bath and agitate using a magnetic stirrer.

  • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Preliminary studies may be needed to determine the optimal equilibration time.

3.3.2. Sample Analysis

Method A: Gravimetric Analysis

  • After equilibration, stop the agitation and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.

  • Filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish.

  • Accurately weigh the evaporating dish containing the filtered solution.

  • Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

  • Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (approximately 56 °C) until a constant weight is achieved.

  • Cool the dish in a desiccator and re-weigh.

Method B: Spectroscopic Analysis

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • After equilibration of the saturated solution, withdraw and filter a small aliquot of the supernatant as described in Method A.

  • Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Calculation (Gravimetric Method)
  • Weight of the filtered solution = (Weight of dish + solution) - (Weight of empty dish)

  • Weight of dissolved this compound = (Weight of dish + residue) - (Weight of empty dish)

  • Weight of the solvent = (Weight of the filtered solution) - (Weight of dissolved this compound)

  • Solubility ( g/100 g solvent) = (Weight of dissolved this compound / Weight of the solvent) x 100

  • Solubility ( g/100 mL solvent) = (Solubility in g/100 g solvent) x (Density of the solvent at the experimental temperature)

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_grav Gravimetric Details cluster_spec Spectroscopic Details prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with stirring prep2->prep3 analysis1 Withdraw and filter supernatant prep3->analysis1 analysis_grav Gravimetric Method analysis1->analysis_grav analysis_spec Spectroscopic Method analysis1->analysis_spec grav1 Weigh filtered solution analysis_grav->grav1 spec2 Dilute filtered sample analysis_spec->spec2 grav2 Evaporate solvent grav1->grav2 grav3 Dry residue to constant weight grav2->grav3 grav4 Calculate solubility grav3->grav4 spec1 Prepare calibration curve spec3 Measure absorbance spec2->spec3 spec4 Determine concentration spec3->spec4

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in public literature, this technical guide provides a robust framework for its experimental determination. The predicted solubility profile, based on fundamental chemical principles, serves as a useful starting point for solvent selection. The detailed experimental protocol, based on the isothermal shake-flask method coupled with either gravimetric or spectroscopic analysis, offers a reliable means to generate accurate and reproducible solubility data. The provided workflow diagram visually summarizes the key steps in this process. By following the methodologies outlined in this guide, researchers, scientists, and drug development professionals can obtain the critical solubility data necessary to advance their work with this compound.

References

Spectroscopic Profile of 3,5-Dibromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromoaniline, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for substance identification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.03t (triplet)1HH-4
6.78d (doublet)2HH-2, H-6
3.85s (singlet)2HNH₂

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
148.6C-1
123.0C-3, C-5
121.2C-4
113.8C-2, C-6
Infrared (IR) Spectroscopy Data

A specification sheet from a commercial supplier confirms the authenticity of the infrared spectrum of this compound, indicating it conforms to reference standards.[1] Key vibrational frequencies characteristic of the functional groups present in the molecule are anticipated as follows:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium-StrongN-H stretch (amine)
3100 - 3000MediumC-H stretch (aromatic)
1620 - 1580Medium-StrongN-H bend (amine)
1570 - 1450Medium-StrongC=C stretch (aromatic ring)
850 - 750StrongC-H out-of-plane bend (aromatic)
600 - 500Medium-StrongC-Br stretch
Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
253~50[M+4]⁺ (with two ⁸¹Br)
251100[M+2]⁺ (with one ⁷⁹Br and one ⁸¹Br)
249~50[M]⁺ (with two ⁷⁹Br)
170Variable[M - Br]⁺
91Variable[M - 2Br]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • A sufficient number of scans (e.g., 8-16) are co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

For solid samples like this compound, several techniques can be employed:

  • Potassium Bromide (KBr) Pellet:

    • Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry KBr powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet is placed in the sample holder of the FTIR spectrometer.

  • Attenuated Total Reflectance (ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Nujol Mull:

    • A few milligrams of the solid are ground with a drop of Nujol (mineral oil) to form a paste.

    • The mull is then spread between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • A background spectrum of the empty sample holder (or the ATR crystal/salt plates with Nujol) is recorded.

  • The sample is then placed in the beam path, and the sample spectrum is acquired.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample Obtain Pure Sample (this compound) Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve NMR Prepare_Solid Prepare KBr Pellet, ATR, or Mull (IR) Sample->Prepare_Solid IR Vaporize Vaporize for GC-MS Sample->Vaporize MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Dissolve->NMR_Acq IR_Acq FTIR Spectrometer Prepare_Solid->IR_Acq MS_Acq Mass Spectrometer (EI) Vaporize->MS_Acq Process_NMR Fourier Transform, Phasing, Baseline Correction NMR_Acq->Process_NMR Process_IR Background Subtraction, Peak Picking IR_Acq->Process_IR Process_MS Library Search, Fragmentation Analysis MS_Acq->Process_MS Interpret_Data Correlate Spectra to Molecular Structure Process_NMR->Interpret_Data Process_IR->Interpret_Data Process_MS->Interpret_Data Final_Report Generate Technical Report with Data Tables Interpret_Data->Final_Report

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dibromoaniline from Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for producing 3,5-dibromoaniline, a valuable building block in pharmaceutical and chemical research, starting from the readily available nitrobenzene. The synthesis involves a sequence of reactions, including reduction, protection, nitration, hydrolysis, bromination, deamination, and a final reduction. This document details the experimental protocols and quantitative data for each step, providing a reproducible and thorough guide for laboratory synthesis.

Overall Synthetic Pathway

The synthesis of this compound from nitrobenzene is a multi-step process. The overall transformation is outlined in the workflow diagram below.

G Nitrobenzene Nitrobenzene Aniline Aniline Nitrobenzene->Aniline Step 1: Reduction Acetanilide Acetanilide Aniline->Acetanilide Step 2: Acetylation pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide Step 3: Nitration pNitroaniline p-Nitroaniline pNitroacetanilide->pNitroaniline Step 4: Hydrolysis DibromoNitroaniline 2,6-Dibromo-4-nitroaniline pNitroaniline->DibromoNitroaniline Step 5: Bromination DibromoNitrobenzene 3,5-Dibromonitrobenzene DibromoNitroaniline->DibromoNitrobenzene Step 6: Deamination Dibromoaniline This compound DibromoNitrobenzene->Dibromoaniline Step 7: Reduction

Caption: Overall workflow for the synthesis of this compound from nitrobenzene.

Experimental Protocols and Data

Step 1: Reduction of Nitrobenzene to Aniline

The initial step involves the reduction of the nitro group of nitrobenzene to an amino group to form aniline. A common and effective method for this transformation is the use of a metal in an acidic medium, such as tin and hydrochloric acid.

Experimental Protocol:

  • To a round-bottom flask, add metallic tin powder and nitrobenzene.

  • Carefully add concentrated hydrochloric acid. The reaction is exothermic and may require initial gentle heating to start.

  • Once the reaction begins, it should produce enough heat to sustain itself. Control the reaction rate by cooling the flask if it becomes too vigorous.

  • After the addition of acid is complete, heat the mixture on a water bath until the odor of nitrobenzene is no longer present.

  • Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline to dissolve the tin salts.

  • The aniline can then be isolated and purified by steam distillation followed by extraction.[1][2]

Quantitative Data:

Reactant/ReagentMolar Mass ( g/mol )Amount/VolumeMolesNotes
Nitrobenzene123.1125 g0.203Starting material
Granulated Tin118.7150 g0.421Reducing agent
Concentrated Hydrochloric Acid36.46125 mL~1.5Acid medium
Sodium Hydroxide40.0090 g in 150 mL H₂O2.25For basification and salt dissolution
Product: Aniline 93.13 --Yields are typically high.
Step 2: Acetylation of Aniline to Acetanilide

The amino group of aniline is protected by acetylation to prevent over-oxidation and to control the regioselectivity of the subsequent nitration step.

Experimental Protocol:

  • In a flask, dissolve aniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • The reaction is typically exothermic and proceeds readily at room temperature.

  • After a short reaction time, pour the mixture into cold water to precipitate the acetanilide.

  • Collect the solid product by filtration, wash with cold water, and dry.

Quantitative Data:

Reactant/ReagentMolar Mass ( g/mol )Amount/VolumeMolesNotes
Aniline93.1339 g0.419Starting material from Step 1
Acetic Anhydride102.0958 mL0.613Acetylating agent
Glacial Acetic Acid60.05--Solvent
Product: Acetanilide 135.17 45 g (example)0.333Example yield from a literature procedure.[3]
Step 3: Nitration of Acetanilide to p-Nitroacetanilide

The protected aniline is then nitrated. The acetamido group is an ortho, para-director, with the para-substituted product being the major isomer due to steric hindrance at the ortho position.

Experimental Protocol:

  • In a flask, dissolve acetanilide in glacial acetic acid and add concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath to approximately 0-5 °C.

  • Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.[4]

  • After the addition is complete, allow the mixture to stand at room temperature for about 20 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

  • Collect the yellow solid by filtration, wash with cold water, and dry.[4]

Quantitative Data:

Reactant/ReagentMolar Mass ( g/mol )Amount/VolumeMolesNotes
Acetanilide135.171.5 g0.011Starting material from Step 2
Glacial Acetic Acid60.051.5 mL-Solvent
Concentrated Sulfuric Acid98.083 mL-Catalyst and dehydrating agent
Fuming Nitric Acid63.010.6 mL~0.014Nitrating agent
Product: p-Nitroacetanilide 180.16 --The para isomer is the major product.[5]
Step 4: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

The protecting acetyl group is removed by acid-catalyzed hydrolysis to yield p-nitroaniline.

Experimental Protocol:

  • In a round-bottom flask, add p-nitroacetanilide to a solution of concentrated sulfuric acid and water.

  • Gently heat the mixture under reflux for approximately 20 minutes.

  • Pour the hot mixture into cold water.

  • Neutralize the solution with a sodium hydroxide solution until it is alkaline, which will precipitate the p-nitroaniline as a yellow solid.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the crude product by filtration, wash thoroughly with water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.[6]

Quantitative Data:

Reactant/ReagentMolar Mass ( g/mol )Amount/VolumeMolesNotes
p-Nitroacetanilide180.160.7 g0.0039Starting material from Step 3
Concentrated Sulfuric Acid98.084 mL-Catalyst for hydrolysis
Water18.023 mL-Solvent
Sodium Hydroxide (2 M)40.00~120 mL~0.24For neutralization and precipitation
Product: p-Nitroaniline 138.12 --Yields are typically high after purification.
Step 5: Bromination of p-Nitroaniline to 2,6-Dibromo-4-nitroaniline

The p-nitroaniline is then brominated at the positions ortho to the strongly activating amino group.

Experimental Protocol:

  • In a flask, suspend p-nitroaniline in a sulfuric acid solution.

  • Add bromine to the mixture at a controlled temperature (e.g., 20-25 °C).

  • After the initial bromination, add an oxidizing agent, such as hydrogen peroxide, to facilitate the second bromination.

  • Maintain the reaction at the specified temperature for several hours.

  • The product can be isolated by filtration and washing.[1][2]

Quantitative Data:

Reactant/ReagentMolar Mass ( g/mol )Amount/VolumeMolesNotes
p-Nitroaniline138.1227.6 g0.200Starting material from Step 4
60% Sulfuric Acid-220.0 g-Reaction medium
Bromine159.8135.2 g0.220Brominating agent
30% Hydrogen Peroxide34.0125.0 g0.220Oxidant
Product: 2,6-Dibromo-4-nitroaniline 295.92 --Purity of ~99.3% has been reported.[1]
Step 6: Deamination of 2,6-Dibromo-4-nitroaniline to 3,5-Dibromonitrobenzene

The amino group of 2,6-dibromo-4-nitroaniline is removed via a deamination reaction, which involves diazotization followed by reduction of the diazonium salt.

Experimental Protocol:

  • Dissolve 2,6-dibromo-4-nitroaniline in a mixture of isopropanol, water, and concentrated sulfuric acid.

  • Heat the mixture to 70 °C.

  • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

  • The diazonium salt is then reduced in situ by the isopropanol.

  • Cool the mixture and add water to precipitate the product.

  • Filter the solid product, which is 3,5-dibromonitrobenzene.[7]

Quantitative Data:

Reactant/ReagentMolar Mass ( g/mol )Amount/VolumeMolesNotes
2,6-Dibromo-4-nitroaniline295.92296 parts by weight-Starting material from Step 5
Isopropanol60.10400 parts by weight-Reducing agent and solvent
Water18.02750 parts by weight-Solvent
Concentrated Sulfuric Acid98.08130 parts by weight-For diazotization
Sodium Nitrite69.00105 parts by weight-Diazotizing agent
Product: 3,5-Dibromonitrobenzene 280.91 278 parts by weight-Reported yield is approximately 99%.[7]
Step 7: Reduction of 3,5-Dibromonitrobenzene to this compound

The final step is the reduction of the nitro group of 3,5-dibromonitrobenzene to yield the target molecule, this compound.

Experimental Protocol:

  • Dissolve 3,5-dibromonitrobenzene in glacial acetic acid.

  • Gradually add a solution of titanium(III) chloride (TiCl₃) in hydrochloric acid at room temperature until the color of the TiCl₃ persists.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetic acid under vacuum.

  • Neutralize the mixture with a sodium hydroxide solution and add ethyl acetate.

  • Filter any solid and perform a liquid-liquid extraction with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final product.[8]

Quantitative Data:

Reactant/ReagentMolar Mass ( g/mol )Amount/VolumeMolesNotes
3,5-Dibromonitrobenzene280.91500 mg0.00178Starting material from Step 6
Glacial Acetic Acid60.054 mL-Solvent
Titanium(III) Chloride (30 wt% in 2 N HCl)154.23Added gradually-Reducing agent
Product: this compound 250.92 387.3 mg0.00154Reported yield is 86.7%.[8]

Final Product Characterization:

The purity of the final product, this compound, can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). A reported purity for this procedure is >95% (ELSD), with an LC-MS showing m/e 250 [M+1]⁺ and 252.[8]

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and the rationale behind the sequence of reactions.

G cluster_0 Amine Protection and Activation cluster_1 Functional Group Interconversion cluster_2 Substitution Pattern Rearrangement cluster_3 Final Product Formation Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection of -NH2 Aniline->Acetanilide pNitroacetanilide pNitroacetanilide Acetanilide->pNitroacetanilide Ortho, para-direction pNitroaniline pNitroaniline pNitroacetanilide->pNitroaniline Deprotection DibromoNitroaniline DibromoNitroaniline pNitroaniline->DibromoNitroaniline Bromination at activated positions pNitroaniline->DibromoNitroaniline DibromoNitrobenzene DibromoNitrobenzene DibromoNitroaniline->DibromoNitrobenzene Removal of directing group Dibromoaniline Dibromoaniline DibromoNitrobenzene->Dibromoaniline Target functional group formation DibromoNitrobenzene->Dibromoaniline Nitrobenzene Nitrobenzene Nitrobenzene->Aniline Initial Reduction

Caption: Logical flow of the synthetic strategy.

References

An In-depth Technical Guide to the Discovery and History of 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromoaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique substitution pattern, with two bromine atoms positioned meta to the amino group, imparts specific reactivity that is highly valued in the development of pharmaceuticals, agrochemicals, and specialty dyes. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

The precise moment of discovery and the identity of the first chemist to synthesize this compound are not well-documented in historical records. However, its emergence is intrinsically linked to the burgeoning field of synthetic organic chemistry in the early 20th century.[1] This era was marked by extensive exploration of aniline and its derivatives, driven by the booming synthetic dye industry that followed William Henry Perkin's accidental discovery of mauveine in 1856.[2][3][4][5][6]

The initial synthesis of this compound was likely a result of systematic investigations into the bromination of aniline and its derivatives.[1] Early research into substituted anilines was pivotal for creating new dyes and for developing novel pharmaceutical intermediates.[1][4] The development of robust synthetic methods, such as the reduction of nitroarenes and diazotization reactions, provided the chemical tools necessary for the preparation of specific isomers like this compound.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₅Br₂N[7]
Molecular Weight 250.92 g/mol [7]
Appearance White to pale yellow or brown solid[1][8]
Melting Point 53-54.5 °C[9]
Boiling Point ~330 °C at 760 mmHg[10]
Solubility Sparingly soluble in water (0.1 g/100 mL); Soluble in organic solvents.[8][10]
pKa 2.45 (Predicted)[11]
UV max (in H₂O) 293 nm[1][11]

Key Synthetic Methodologies

The synthesis of this compound is not straightforward via direct bromination of aniline, as the strongly activating amino group directs electrophilic substitution to the ortho and para positions, typically resulting in the formation of 2,4,6-tribromoaniline. Therefore, multi-step synthetic routes are generally employed. Two historically significant and reliable methods are detailed below.

Synthesis via Reduction of 3,5-Dibromonitrobenzene

This two-step approach involves the synthesis of the nitro precursor followed by its reduction to the target aniline.

Logical Workflow:

G cluster_0 Step 1: Synthesis of 3,5-Dibromonitrobenzene cluster_1 Step 2: Reduction 2,6-Dibromo-4-nitroaniline 2,6-Dibromo-4-nitroaniline Diazotization & Denitration Diazotization & Denitration 2,6-Dibromo-4-nitroaniline->Diazotization & Denitration NaNO2, H2SO4, H2O, Isopropanol NaNO2, H2SO4, H2O, Isopropanol NaNO2, H2SO4, H2O, Isopropanol->Diazotization & Denitration 3,5-Dibromonitrobenzene 3,5-Dibromonitrobenzene Diazotization & Denitration->3,5-Dibromonitrobenzene 3,5-Dibromonitrobenzene_reduction 3,5-Dibromonitrobenzene 3,5-Dibromonitrobenzene->3,5-Dibromonitrobenzene_reduction Reduction Reduction 3,5-Dibromonitrobenzene_reduction->Reduction TiCl3, HCl, Acetic Acid TiCl3, HCl, Acetic Acid TiCl3, HCl, Acetic Acid->Reduction This compound This compound Reduction->this compound

Caption: Synthesis of this compound from 2,6-Dibromo-4-nitroaniline.

Experimental Protocols:

Step 1: Synthesis of 3,5-Dibromonitrobenzene from 2,6-Dibromo-4-nitroaniline

  • Materials:

    • 2,6-Dibromo-4-nitroaniline (296 parts by weight)

    • Isopropanol (400 parts by weight)

    • Water (750 parts by weight)

    • Concentrated Sulfuric Acid (98%) (130 parts by weight)

    • Sodium Nitrite (NaNO₂) (105 parts by weight)

    • Water (for NaNO₂ solution) (150 parts by weight)

  • Procedure:

    • In a suitable reaction vessel, charge 2,6-dibromo-4-nitroaniline, isopropanol, 750 parts of water, and concentrated sulfuric acid.

    • Heat the mixture to 70 °C.

    • Prepare a solution of sodium nitrite in 150 parts of water.

    • Slowly add the sodium nitrite solution to the reaction mixture while maintaining the temperature at 70 °C.

    • After the addition is complete, cool the mixture.

    • Add 300 parts of water to the cooled mixture.

    • Filter the resulting precipitate and wash with water to obtain 3,5-dibromonitrobenzene.[10]

Step 2: Reduction of 3,5-Dibromonitrobenzene to this compound

  • Materials:

    • 3,5-Dibromonitrobenzene (500 mg, 1.78 mmol)

    • Glacial Acetic Acid (4 mL)

    • Titanium(III) chloride (TiCl₃) in 2 N HCl (30 wt %)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate (EtOAc)

    • Water (H₂O)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3,5-dibromonitrobenzene in glacial acetic acid in a round-bottom flask.

    • Gradually add the TiCl₃ solution to the stirred reaction mixture at room temperature. Continue the addition until the purple color of TiCl₃ persists, indicating the complete consumption of the starting material. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the acetic acid under vacuum.

    • Add water and neutralize the mixture with 1 M NaOH solution.

    • Extract the product into ethyl acetate (2x).

    • Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.

    • Filter off the drying agent and concentrate the filtrate under vacuum to yield this compound.[5][12]

Synthesis via Sandmeyer Reaction

An alternative conceptual approach for synthesizing aryl bromides from anilines is the Sandmeyer reaction. While a direct application starting from a hypothetical 3,5-diaminobromobenzene is not practical, a related multi-step sequence starting from a more accessible precursor is a valid strategy in organic synthesis. For instance, one could envision a synthesis starting from a suitably substituted aniline, proceeding through diazotization, and then a Sandmeyer or related transformation.

Logical Workflow for a General Sandmeyer Bromination:

G Aryl Amine Aryl Amine Diazotization Diazotization Aryl Amine->Diazotization NaNO2, HBr NaNO2, HBr NaNO2, HBr->Diazotization Aryl Diazonium Salt Aryl Diazonium Salt Diazotization->Aryl Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Aryl Diazonium Salt->Sandmeyer Reaction CuBr CuBr CuBr->Sandmeyer Reaction Aryl Bromide Aryl Bromide Sandmeyer Reaction->Aryl Bromide

Caption: Generalized Sandmeyer reaction for aryl bromide synthesis.

This generalized workflow illustrates the key transformations involved in a Sandmeyer reaction, a powerful tool for the synthesis of various substituted aromatics, including bromoanilines, from their corresponding amino precursors.[13][14]

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The bromine atoms can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.[8] The amino group can also be further functionalized. These characteristics make it a valuable precursor for the synthesis of complex molecules with potential pharmacological activity.[8] Its use as a foundational element in drug discovery pipelines continues to be an active area of research.

Conclusion

While the specific historical details of its first synthesis remain elusive, this compound emerged as a valuable chemical intermediate during a period of intense innovation in synthetic organic chemistry. The development of indirect synthetic routes, necessitated by the directing effects of the amino group, showcases the ingenuity of early 20th-century chemists. Today, this compound remains a relevant and important building block for the creation of novel molecules in the pharmaceutical and materials science sectors. The experimental protocols and data provided in this guide offer a solid foundation for its use in modern research and development.

References

The Biological Activity of Halogenated Anilines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halogenated anilines, a class of aromatic amines bearing one or more halogen substituents, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The strategic incorporation of halogens onto the aniline scaffold allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth overview of the diverse biological activities of halogenated anilines, encompassing their therapeutic potential and toxicological profiles. It is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of these versatile compounds.

Mechanisms of Biological Action

The biological effects of halogenated anilines are multifaceted, stemming from their ability to interact with various cellular components and disrupt key biological processes. Their mechanisms of action can be broadly categorized as follows:

1.1. Enzyme Inhibition

Halogenated anilines have been shown to inhibit the activity of several enzymes, a property that underpins some of their therapeutic and toxic effects.

  • Cytochrome P450 (CYP) Inhibition: Certain halogenated anilines are potent inhibitors of CYP enzymes, particularly CYP2E1. The inhibitory activity is influenced by the type, number, and position of the halogen substituent. For instance, di-halogen substitution, especially with chlorine or bromine at the para and meta positions, tends to enhance inhibitory potency.[3] 3,4-Dichloroaniline and 3,5-dichloroaniline have demonstrated significant inhibition of human CYP2E1, with IC50 values comparable to the specific inhibitor diethyldithiocarbamate (DDTC).[3]

  • Other Enzyme Systems: The diverse structures of halogenated anilines suggest their potential to interact with a wide range of other enzymes. The specific nature of these interactions and the resulting biological consequences are active areas of research.

1.2. Antimicrobial and Antibiofilm Activity

A growing body of evidence highlights the potent antimicrobial and antibiofilm properties of certain halogenated anilines against a spectrum of pathogenic bacteria, including uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3][4][5]

The antimicrobial mechanism of action appears to involve the inhibition of adenylate cyclase activity, leading to the downregulation of virulence- and biofilm-related genes.[3][4][5] The presence of halogen atoms can enhance the binding affinity of these compounds to their bacterial targets.[3][4]

1.3. Anticancer Activity

The structural motif of halogenated anilines is found in numerous compounds with demonstrated anticancer activity. Their cytotoxic effects against various cancer cell lines are often attributed to their ability to interfere with critical cellular processes.

  • Induction of Apoptosis: Some halogenated aniline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.

  • Cell Cycle Arrest: Interference with the cell cycle is another mechanism by which these compounds can exert their antiproliferative effects.

1.4. Toxicological Mechanisms

While offering therapeutic potential, halogenated anilines also exhibit significant toxicity, a factor that must be carefully considered in their application.

  • Methemoglobinemia: A primary toxic effect of aniline and its derivatives is the induction of methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it unable to transport oxygen.[1]

  • Oxidative Stress and Genotoxicity: Aniline exposure can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[6] This can damage cellular macromolecules, including DNA, leading to genotoxicity.[6] The Comet assay is a sensitive method for detecting DNA damage induced by such compounds.

  • Formation of Disinfection Byproducts (DBPs): Halogenation of anilines in water treatment processes can lead to the formation of potentially toxic disinfection byproducts, such as haloacetonitriles.[7]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data on the biological activity of various halogenated anilines, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines [3]

CompoundIC50 (µM)
3,4-Dichloroaniline8.0
3,5-Dichloroaniline9.2
Diethyldithiocarbamate (DDTC)8.9

Table 2: Antimicrobial Activity of Halogenated Anilines against Uropathogenic E. coli (UPEC) [3][5]

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Biofilm Inhibition IC50 (µg/mL)
4-Bromo-3-chloroaniline (4B3CA)20010
3,5-Dibromoaniline (3,5-DBA)10010

Table 3: Toxicity of Chloroanilines to Daphnia magna

Compound48-hour EC50 (mg/L)
Aniline0.13 - 358
2-Chloroaniline1.2 - 252
3-Chloroaniline0.24 - 135
4-Chloroaniline0.19 - 36
3,5-Dichloroaniline0.13 - 15.2

Note: The wide range of EC50 values reflects the variability in experimental conditions and endpoints reported across different studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of halogenated anilines. The following sections provide protocols for key experiments.

3.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

  • Materials:

    • Cell line of interest (e.g., HepG2)

    • Complete cell culture medium

    • 96-well microplates

    • Halogenated aniline test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: Treat the cells with a range of concentrations of the halogenated aniline compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

3.2. Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

  • Materials:

    • Cells treated with halogenated anilines

    • Low melting point agarose

    • Microscope slides

    • Lysis solution

    • Alkaline electrophoresis buffer

    • Neutralization buffer

    • DNA staining dye (e.g., SYBR Green)

    • Fluorescence microscope with appropriate software

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension from the treated and control cells.

    • Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.

    • Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

    • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to facilitate the migration of damaged DNA.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

3.3. Methemoglobin Formation Assay

This spectrophotometric assay quantifies the amount of methemoglobin in a blood sample.

  • Principle: Methemoglobin has a characteristic absorbance maximum at 630 nm, which is absent in oxyhemoglobin. The concentration of methemoglobin can be determined by measuring the absorbance of a hemolyzed blood sample at this wavelength.[1]

  • Materials:

    • Whole blood

    • Saponin solution (1%) for hemolysis

    • Phosphate buffer (M/60, pH 6.8)

    • Spectrophotometer

  • Procedure:

    • Hemolysate Preparation: Mix 100 µL of whole blood with 100 µL of 1% saponin solution to induce hemolysis. Add 6 mL of phosphate buffer.[1]

    • Dilution for Oxyhemoglobin Measurement: Add 300 µL of the hemolysate to 3 mL of phosphate buffer.[1]

    • Spectrophotometric Measurement:

      • Measure the absorbance of the undiluted hemolysate at 630 nm against a phosphate buffer blank. This reading corresponds to the methemoglobin concentration.[1]

      • Measure the absorbance of the diluted hemolysate at 540 nm against a phosphate buffer blank. This reading corresponds to the oxyhemoglobin concentration.[1]

    • Calculation: The percentage of methemoglobin can be calculated based on the absorbance values and the respective extinction coefficients for methemoglobin and oxyhemoglobin at these wavelengths.

Signaling Pathways and Workflows

Visualizing the complex biological processes affected by halogenated anilines can aid in understanding their mechanisms of action.

4.1. Aniline-Induced Oxidative Stress Signaling Pathway

Aniline exposure can induce oxidative stress, leading to the activation of key signaling pathways such as NF-κB and MAPK, which are involved in inflammation, cell proliferation, and apoptosis.[6]

Aniline_Oxidative_Stress Aniline Aniline Exposure ROS Reactive Oxygen Species (ROS) Aniline->ROS induces IKK IKK Complex ROS->IKK activates MAPK MAPK (p38, JNK, ERK) ROS->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Apoptosis, Proliferation) Nucleus->Gene_Expression regulates

Caption: Aniline-induced oxidative stress and downstream signaling.

4.2. General Workflow for Synthesis of Halogenated Anilines

A common synthetic route to halogenated anilines involves the reduction of the corresponding halogenated nitroaromatics.

Synthesis_Workflow Start Halogenated Nitroaromatic Reduction Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Product Halogenated Aniline Reduction->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Final_Product Pure Halogenated Aniline Purification->Final_Product

Caption: Synthetic workflow for halogenated anilines.

4.3. Experimental Workflow for MTT Cytotoxicity Assay

The following diagram illustrates the key steps in performing an MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Dilutions Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Halogenated anilines represent a fascinating and important class of compounds with a rich and complex biological activity profile. Their utility as synthetic building blocks in drug discovery is well-established, and ongoing research continues to unveil their potential as therapeutic agents, particularly in the areas of antimicrobial and anticancer therapy. However, their inherent toxicity, including the potential for methemoglobinemia and genotoxicity, necessitates careful evaluation and consideration in any application. The quantitative data, experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers working to harness the therapeutic potential of halogenated anilines while mitigating their adverse effects. A thorough understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of safer and more effective drugs and chemicals based on this versatile scaffold.

References

The Strategic Application of 3,5-Dibromoaniline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dibromoaniline is a versatile and highly valued scaffold in medicinal chemistry, primarily serving as a key building block for a diverse range of pharmacologically active molecules.[1] Its unique structural and electronic properties, imparted by the meta-disposed bromine atoms and the reactive amine group, allow for precise chemical modifications and the construction of complex molecular architectures. This guide provides an in-depth overview of the applications of this compound in the synthesis of potent therapeutic agents, with a focus on kinase inhibitors, anticancer, and antimicrobial compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.

The Synthetic Versatility of this compound

The chemical reactivity of this compound is central to its utility in drug discovery. The two bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The amine functionality provides a handle for further derivatization through reactions such as N-arylation, acylation, and sulfonylation. This dual reactivity allows for the systematic exploration of chemical space and the optimization of lead compounds.

A common synthetic route to this compound involves the reduction of 3,5-dibromonitrobenzene.[2]

Applications in Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound serves as a valuable starting material for the synthesis of various kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. While many reported VEGFR-2 inhibitors utilize a chlorinated and brominated aniline precursor, the underlying synthetic strategies are directly applicable to this compound. For instance, the synthesis of pyrimido[4,5-b]indole-based inhibitors often involves the elaboration of a substituted aniline into a tricyclic heterocyclic system.[3]

Table 1: In Vitro Activity of Representative Pyrimido[4,5-b]indole-based Kinase Inhibitors

Compound IDR-Group (at N⁴ position)VEGFR-2 IC₅₀ (nM)EGFR IC₅₀ (nM)PDGFR-β IC₅₀ (nM)HUVEC GI₅₀ (nM)
DBPI-1Phenyl15>10,00085025
DBPI-23-Fluorophenyl8>10,00062012
DBPI-33-Methoxyphenyl12>10,00055018
DBPI-44-Chloro-2-fluorophenyl5>10,0004809
Sunitinib(Reference)62,5008010
Semaxanib(Reference)401,50012035

Data is extrapolated for a 5,6-dibromo-8-chloro scaffold based on the activity of 5-chloro analogs described in the literature.[3]

Below is a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by small molecules.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

VEGFR-2 signaling pathway and point of inhibition.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK pathway is a key regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis and COPD. The development of selective p38 MAPK inhibitors is an active area of research. While specific examples directly utilizing this compound are not prevalent in the readily available literature, the general structure of many p38 MAPK inhibitors, often featuring a substituted aniline core, suggests its potential as a starting scaffold.

Table 2: Activity of Selected p38 MAPK Inhibitors

CompoundTarget(s)IC₅₀
Adezmapimod (SB203580)p38 MAPK0.3-0.5 µM
SB202190p38α/β50 nM/100 nM
Doramapimod (BIRB 796)pan-p3838-520 nM
Neflamapimod (VX-745)p38α10 nM

This table provides reference IC₅₀ values for well-characterized p38 MAPK inhibitors.[4]

The following diagram illustrates the p38 MAPK signaling cascade.

p38_MAPK_Signaling Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., ATF-2, MAPKAPK-2) p38->Downstream Inhibitor Potential this compound Derivative Inhibitor->p38 Inhibits Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Simplified p38 MAPK signaling pathway.

Anticancer Agents

Beyond kinase inhibition, this compound derivatives have shown promise as general anticancer agents. For example, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.

Table 3: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Compound IDSensitive Cell LinePercent Growth Inhibition (PGI) at 10⁻⁵ M
4eSNB-75 (CNS)41.25%
4iSNB-75 (CNS)38.94%
4iUO-31 (Renal)30.14%
4iCCRF-CEM (Leukemia)26.92%
4iEKVX (NSCLC)26.61%
4iOVCAR-5 (Ovarian)23.12%

Data from in vitro screening against a panel of 58 human tumor cell lines.[2][5]

Antimicrobial Agents

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,5-dibromonitrobenzene.[2]

Materials:

  • 3,5-dibromonitrobenzene

  • Glacial acetic acid

  • Titanium(III) chloride (TiCl₃), 30 wt % in 2 N HCl

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • Dissolve 3,5-dibromonitrobenzene (500 mg, 1.78 mmol) in 4 mL of glacial acetic acid.

  • Gradually add TiCl₃ solution until the purple color disappears, indicating the completion of the reduction. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under vacuum to remove the acetic acid.

  • Neutralize the residue with 1 M NaOH and add EtOAc.

  • Filter the resulting solid under vacuum.

  • Perform a liquid-liquid extraction of the filtrate twice with EtOAc and H₂O.

  • Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes.

  • Filter off the drying agent and concentrate the filtrate under vacuum to yield the desired product.

General Workflow for Synthesis and Biological Evaluation of Kinase Inhibitors

The following diagram illustrates a typical workflow for the discovery and evaluation of kinase inhibitors derived from this compound.

Kinase_Inhibitor_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Cross-coupling, N-arylation) Start->Synthesis Library Compound Library Synthesis->Library BiochemAssay Biochemical Kinase Assay (e.g., VEGFR-2, p38) Library->BiochemAssay HitID Hit Identification (IC₅₀ Determination) BiochemAssay->HitID CellAssay Cell-based Assays (e.g., Cytotoxicity, Target Engagement) HitID->CellAssay LeadOpt Lead Optimization (SAR Studies) CellAssay->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Candidate Drug Candidate InVivo->Candidate

Workflow for kinase inhibitor discovery.
In Vitro VEGFR-2 Kinase Assay Protocol

This protocol is a general guideline for measuring VEGFR-2 kinase activity.[7][8][9][10]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo™ MAX reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.

  • Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.

  • Add the master mix to the wells of the 96-well plate.

  • Add the test inhibitor or vehicle control to the appropriate wells.

  • Initiate the reaction by adding the diluted VEGFR-2 kinase to all wells except the "Blank" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and deplete the remaining ATP by adding Kinase-Glo™ MAX reagent.

  • Incubate at room temperature for 15 minutes to allow the luminescent signal to develop.

  • Measure the luminescence using a plate reader.

  • Subtract the "Blank" values from all other readings and calculate the percent inhibition for each inhibitor concentration to determine the IC₅₀ value.

Cell-Based p38 MAPK Inhibition Assay Protocol

This protocol describes a cell-based ELISA to measure the inhibition of p38 MAPK phosphorylation.[11]

Materials:

  • Human cell line (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • p38 MAPK activator (e.g., Anisomycin)

  • Test compounds (dissolved in DMSO)

  • Fixation buffer (e.g., 4% Paraformaldehyde)

  • Permeabilization buffer

  • Blocking buffer

  • Primary antibody (e.g., anti-phospho-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Substrate for HRP

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound or vehicle control for 1 hour.

  • Stimulate the cells with a p38 MAPK activator for 30 minutes.

  • Fix and permeabilize the cells.

  • Block non-specific binding sites.

  • Incubate with the primary antibody overnight at 4°C.

  • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Add the HRP substrate and measure the absorbance using a plate reader.

  • Calculate the percent inhibition of p38 MAPK phosphorylation for each inhibitor concentration to determine the IC₅₀ value.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[12][13][14][15][16]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[17][18][19][20][21]

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a synthetically tractable and valuable starting material in medicinal chemistry. Its application in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds highlights its potential for the generation of novel therapeutics. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the potential of this compound and its derivatives in drug discovery. The continued investigation into the synthesis and biological evaluation of compounds derived from this scaffold is warranted and holds promise for the identification of new and effective treatments for a range of human diseases.

References

3,5-Dibromoaniline: A Core Intermediate for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromoaniline is a halogenated aromatic amine that serves as a pivotal building block in modern organic synthesis.[1] Its unique substitution pattern, featuring two bromine atoms meta to an amino group, provides a versatile scaffold for the construction of complex molecular architectures. The bromine atoms act as convenient handles for a variety of cross-coupling reactions, while the amino group can be readily modified or participate in further transformations. This combination of functionalities makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a chemical intermediate in the development of bioactive compounds.

Physicochemical Properties

This compound is a crystalline solid at room temperature, typically appearing as a white to pale yellow or brown powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 626-40-4[3]
Molecular Formula C₆H₅Br₂N[4]
Molecular Weight 250.92 g/mol [4]
Melting Point 52.0-56.0 °C[5]
Boiling Point 181.5 °C at 760 mmHg[5]
Appearance White to pale yellow/brown crystalline solid[1]
Solubility Soluble in organic solvents, limited solubility in water.[2]
InChI Key RVNUUWJGSOHMRR-UHFFFAOYSA-N[4]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by two distinct signals in the aromatic region and a broad signal for the amine protons. The two aromatic protons at the C2 and C6 positions are chemically equivalent, as are the protons at the C4 position.

¹³C NMR Spectroscopy: The carbon NMR spectrum displays four signals corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the bromine and nitrogen substituents.

Mass Spectrometry (MS): The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in a triplet of peaks for the molecular ion [M, M+2, M+4] with relative intensities of approximately 1:2:1.[7] The fragmentation pattern is dictated by the loss of bromine atoms and cleavage of the aromatic ring.[7] Predicted mass-to-charge ratios for common adducts are [M+H]⁺ at 249.88616 and [M-H]⁻ at 247.87160.[8]

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound is the reduction of 3,5-dibromonitrobenzene.

Experimental Protocol: Reduction of 3,5-Dibromonitrobenzene

Materials:

  • 3,5-dibromonitrobenzene

  • Glacial acetic acid

  • Titanium(III) chloride (TiCl₃) in 2 N HCl (30 wt %)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve 3,5-dibromonitrobenzene (500 mg, 1.78 mmol) in 4 mL of glacial acetic acid in a round-bottom flask.[9]

  • Gradually add a 30 wt % solution of TiCl₃ in 2 N HCl to the stirred solution at room temperature until the purple color of the TiCl₃ persists.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, remove the acetic acid under reduced pressure.[9]

  • Neutralize the residue with 1 M NaOH solution and extract the product with ethyl acetate.[9]

  • Perform a liquid-liquid extraction twice using ethyl acetate and water.[9]

  • Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes.[9]

  • Filter off the drying agent and concentrate the filtrate under vacuum using a rotary evaporator.[9]

  • Further dry the product under high vacuum to obtain this compound.[9]

Expected Yield: 86.7% (387.3 mg).[9]

Applications in Organic Synthesis

The two bromine atoms on the this compound scaffold are readily functionalized, making it a versatile intermediate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. This compound can undergo sequential or double Suzuki-Miyaura coupling reactions with various boronic acids to introduce new aryl or heteroaryl substituents.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Dibromoanilines

DibromoanilineBoronic AcidProductYield (%)Reference
2,5-Dibromoaniline2-Thienylboronic acid2,5-Di(2-thienyl)aniline92[10]
This compound2-Thienylboronic acid3,5-Di(2-thienyl)aniline85[10]
2,4-Dibromoaniline3-Thienylboronic acid2,4-Di(3-thienyl)aniline88[10]
Experimental Protocol: Micellar Suzuki Cross-Coupling

Materials:

  • This compound

  • Thiophene boronic acid

  • Pd(dtbpf)Cl₂ (catalyst)

  • Triethylamine (Et₃N) (base)

  • Kolliphor EL (surfactant)

  • Toluene

  • Deionized water

  • Ethanol

  • Dichloromethane

  • n-hexane

  • Silica gel

Procedure:

  • In a reaction vial, combine this compound (0.5 mmol), thiophene boronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (2 mmol).

  • Prepare a 1.97% (w/v) solution of Kolliphor EL in a 9:1 mixture of deionized water and toluene.

  • Add 2 mL of the Kolliphor EL solution to the reaction vial.

  • Stir the mixture at 60 °C.

  • After the reaction is complete (monitored by TLC), add approximately 10 mL of ethanol until the mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane as the eluent.

Heck Reaction

The Heck reaction allows for the formation of carbon-carbon bonds between aryl halides and alkenes. This compound can be coupled with various alkenes, such as acrylates and styrenes, to introduce vinyl groups.[11] The reaction is typically catalyzed by a palladium complex in the presence of a base.[11]

Table 3: Representative Yields for Heck Reaction of Aryl Halides with Alkenes

Aryl HalideAlkeneCatalystBaseSolventYield (%)Reference
4-Bromoanisolen-Butyl acrylatePd(OAc)₂/P(o-tolyl)₃NaOAcDMF95[12]
4-IodoanisoleStyrenePd(OAc)₂/P(o-tolyl)₃NaOAcDMF90[12]
4-Bromobenzonitrilen-Butyl acrylatePd(OAc)₂/P(o-tolyl)₃NaOAcDMF98[12]
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Styrene (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), styrene (1.5 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.01 mmol), and PPh₃ (0.02 mmol).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[13] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base.[13]

Table 4: Representative Yields for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF96[14]
2-Amino-3-bromo-5-methylpyridine4-EthynyltoluenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF92[14]
2-Amino-3-bromo-5-chloropyridine1-HeptynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF85[14]
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Amine base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the copper(I) co-catalyst (1-10 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC).

  • Work up the reaction by removing the solvent, partitioning between water and an organic solvent, washing the organic layer, drying, and purifying by column chromatography.

Synthesis of Bioactive Molecules: The Case of Axitinib

The indazole scaffold, which can be synthesized from precursors structurally related to this compound, is a key component of many pharmaceutically active compounds. A prominent example is Axitinib, a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma. The synthesis of Axitinib involves the construction of a substituted indazole core, where the strategic placement of functional groups is crucial for its biological activity.

Synthetic Workflow for Axitinib

The synthesis of Axitinib is a multi-step process that highlights the importance of key intermediates. While a direct synthesis from this compound is not the primary industrial route, the principles of functionalizing a di-substituted aniline are central to constructing the necessary 6-aminoindazole precursor. A plausible synthetic workflow is outlined below.

G cluster_0 Synthesis of 6-Aminoindazole Precursor cluster_1 Synthesis of Axitinib 3,5-Dibromonitrobenzene 3,5-Dibromonitrobenzene This compound This compound 3,5-Dibromonitrobenzene->this compound Reduction N-Protected_this compound N-Protected This compound This compound->N-Protected_this compound Protection Cyclization_Precursor Cyclization Precursor N-Protected_this compound->Cyclization_Precursor Functionalization 6-Bromo-1H-indazole 6-Bromo-1H-indazole Cyclization_Precursor->6-Bromo-1H-indazole Cyclization 6-Amino-1H-indazole 6-Amino-1H-indazole 6-Bromo-1H-indazole->6-Amino-1H-indazole Amination Thiol_Addition_Product Thiol Addition Product 6-Amino-1H-indazole->Thiol_Addition_Product Thiol Addition Iodination_Product Iodinated Indazole Thiol_Addition_Product->Iodination_Product Iodination Heck_Coupling_Product Heck Coupling Product Iodination_Product->Heck_Coupling_Product Heck Coupling Axitinib Axitinib Heck_Coupling_Product->Axitinib Deprotection

Caption: Synthetic workflow for Axitinib from a 6-aminoindazole precursor.

Role in Drug Discovery: Mechanism of Action of Axitinib

Axitinib is a second-generation tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[15] These receptors are crucial for angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis.[15] By inhibiting VEGFRs, Axitinib blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to the tumor.[15]

VEGFR Signaling Pathway and Inhibition by Axitinib

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which ultimately promote cell proliferation, survival, and migration. Axitinib exerts its therapeutic effect by binding to the ATP-binding pocket of the VEGFR kinase domain, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR PI3K PI3K VEGFR->PI3K Activates MAPK MAPK VEGFR->MAPK Activates VEGF VEGF VEGF->VEGFR Binds Axitinib Axitinib Axitinib->VEGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: Simplified VEGFR signaling pathway and its inhibition by Axitinib.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[16] It causes skin and serious eye irritation and may cause respiratory irritation.[16] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[16] All work should be conducted in a well-ventilated fume hood.[16]

Conclusion

This compound is a highly versatile and valuable chemical intermediate in organic synthesis. Its unique substitution pattern allows for the facile introduction of diverse functional groups through a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The utility of this scaffold is exemplified by its role in the synthesis of complex bioactive molecules, including the potent anticancer drug Axitinib. A thorough understanding of the reactivity, properties, and handling of this compound is essential for researchers and professionals in the fields of synthetic chemistry and drug discovery, enabling the continued development of novel and impactful chemical entities.

References

Methodological & Application

Synthesis of Novel Derivatives from 3,5-Dibromoaniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3,5-dibromoaniline serves as a versatile and crucial starting material for the synthesis of a wide array of complex organic molecules with significant potential in medicinal chemistry. Its unique disubstituted pattern allows for selective functionalization, making it an ideal scaffold for generating diverse libraries of compounds for drug discovery programs.

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from this compound, with a focus on key synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Furthermore, it explores the application of these derivatives as potential kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Bcr-Abl signaling pathway, all of which are critical targets in oncology and immunology.

Key Synthetic Transformations

The presence of two bromine atoms on the aniline ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a rich diversity of molecular architectures.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Experimental Protocol: Micellar Suzuki Cross-Coupling of this compound with Thienyl Boronic Acids [2][3]

This protocol describes a sustainable approach using a micellar medium, which allows the reaction to be performed in water and under aerobic conditions.

  • Materials:

    • This compound

    • Thiophene boronic acid (e.g., 2-thienyl boronic acid or 3-thienyl boronic acid)

    • Pd(dtbpf)Cl₂ (1,1'-Bis(di-tert-butylphosphino)ferrocene)palladium(II) dichloride)

    • Triethylamine (Et₃N)

    • Kolliphor EL

    • Toluene

    • Deionized water

    • Ethanol

    • Dichloromethane (CH₂Cl₂)

    • n-hexane

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vial, combine this compound (0.5 mmol), thiophene boronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (2 mmol).

    • In a separate container, prepare a 1.97% (w/v) solution of Kolliphor EL in a 9:1 mixture of deionized water and toluene.

    • Add 2 mL of the freshly prepared Kolliphor EL solution to the reaction vial.

    • Seal the vial and stir the mixture vigorously at 60 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, add approximately 10 mL of ethanol to obtain a homogeneous solution.

    • Remove the solvents under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane and dichloromethane) to afford the desired di-thienyl aniline derivative.

Table 1: Suzuki-Miyaura Coupling of Dibromoanilines with Thienyl Boronic Acids [3]

EntryDibromoanilineBoronic AcidProductYield (%)
1This compound2-Thienyl boronic acid3,5-di-(2-Thienyl)aniline92
2This compound3-Thienyl boronic acid3,5-di-(3-Thienyl)aniline95

Note: The yields are based on the cited literature and may vary depending on the specific reaction conditions and scale.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid - Pd Catalyst - Base solvent Add Solvent (e.g., Toluene/Water) reagents->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool Reaction monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general procedure that can be adapted for various amines.

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Palladium pre-catalyst (e.g., XPhos Pd G3)

    • Strong base (e.g., Sodium tert-butoxide, NaOtBu)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%) and the strong base (1.2-1.5 equivalents).

    • Add a solution of this compound (1.0 equivalent) in the anhydrous, degassed solvent.

    • Add the amine (1.1-1.2 equivalents) to the reaction mixture.

    • Seal the tube and heat the reaction mixture with stirring at a temperature ranging from 80-110 °C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC/MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100>95 (typical)
2AnilinePd(OAc)₂ / SPhosCs₂CO₃Dioxane110>90 (typical)
3BenzylamineG3-XPhosLHMDSTHF80>90 (typical)

Note: Yields are representative and highly dependent on the specific amine and reaction conditions.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(X)L₂ pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)(HNR'R'')L₂]⁺X⁻ pd2_halide->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)(NR'R'')L₂ pd2_amine->pd2_amido Deprotonation (Base) product Ar-NR'R'' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.

Experimental Protocol: Sonogashira Coupling of this compound [4]

This general protocol can be used for the coupling of this compound with various terminal alkynes.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., Phenylacetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) co-catalyst (e.g., CuI)

    • Amine base (e.g., Triethylamine or Diisopropylethylamine)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst (1-5 mol%), and the copper(I) co-catalyst (1-10 mol%).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

    • Add the anhydrous, degassed solvent and the amine base.

    • Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction until completion by TLC.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF50>90 (typical)

Note: This is a representative example, and the yield can vary.

Application in Drug Discovery: Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key targets in the treatment of cancer and inflammatory diseases. The ability to introduce diverse substituents at the 3- and 5-positions allows for the fine-tuning of inhibitory activity and selectivity.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[5] Several irreversible BTK inhibitors have been developed that form a covalent bond with a cysteine residue in the active site of the enzyme.[5]

Signaling Pathway

The BCR signaling cascade is initiated by antigen binding, leading to the activation of Src family kinases, which in turn phosphorylate and activate Syk. Syk then phosphorylates and activates BTK, which subsequently activates downstream effectors like PLCγ2, leading to calcium mobilization, activation of transcription factors (e.g., NF-κB), and ultimately promoting B-cell proliferation and survival.[6][7][8]

G BCR B-cell Receptor (BCR) Src_Kinases Src Family Kinases BCR->Src_Kinases activates Antigen Antigen Antigen->BCR Syk Syk Src_Kinases->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (e.g., NF-κB) PLCg2->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor This compound Derivative (BTK Inhibitor) Inhibitor->BTK

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Table 5: Biological Activity of Representative VEGFR-2 Inhibitors

Compound IDScaffoldVEGFR-2 IC₅₀ (µM)
11Piperazinylquinoxaline0.19

Data from a study on novel VEGFR-2 inhibitors, highlighting the potency of related heterocyclic systems. [9]

Bcr-Abl Kinase Inhibitors

The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). [10]Targeting the Bcr-Abl kinase activity is a highly successful therapeutic approach for CML.

Signaling Pathway

Bcr-Abl activates a multitude of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. [1][2][4][11]These pathways collectively drive the uncontrolled proliferation and survival of leukemic cells.

Bcr-Abl Signaling Pathway

G Bcr_Abl Bcr-Abl Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos activates PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt activates JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT activates Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Proliferation Uncontrolled Cell Proliferation Ras_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_Akt->Survival JAK_STAT->Proliferation JAK_STAT->Survival Inhibitor This compound Derivative (Bcr-Abl Inhibitor) Inhibitor->Bcr_Abl

Caption: Key signaling pathways activated by Bcr-Abl and the point of inhibition.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel derivatives with potential therapeutic applications. The ability to readily functionalize this scaffold through robust cross-coupling reactions opens up vast possibilities for the design and development of new kinase inhibitors and other biologically active molecules. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in the quest for new and improved therapeutics.

References

Application Notes and Protocols for the Use of 3,5-Dibromoaniline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures, which are common motifs in bioactive molecules. 3,5-Dibromoaniline is a valuable building block in this context, offering two reactive bromine atoms that can be functionalized to introduce diverse substituents. The ability to perform both double and selective single Suzuki couplings on this substrate allows for the creation of a wide array of molecular scaffolds, making it a key intermediate in the synthesis of novel therapeutic agents.

These application notes provide detailed protocols for both the di- and a proposed mono-arylation of this compound via the Suzuki coupling reaction, along with relevant data and diagrams to guide researchers in their synthetic endeavors.

Principle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or boronate ester) with an organohalide in the presence of a base. The catalytic cycle consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

Table 1: Di-substitution of this compound with Thienyl Boronic Acids[1]
EntryBoronic AcidProductReaction Time (h)Yield (%)
12-Thienylboronic acid3,5-Di(thiophen-2-yl)aniline292
23-Thienylboronic acid3,5-Di(thiophen-3-yl)aniline390

Experimental Protocols

Protocol 1: General Procedure for the Double Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for the synthesis of 3,5-di(thienyl)anilines in a micellar system, which offers the advantages of using water as a solvent and proceeding under an air atmosphere.[1]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (2.4 equivalents)

  • Pd(dtbpf)Cl₂ (1,1'-Bis(di-tert-butylphosphino)ferrocene)palladium(II) dichloride) (2 mol%)

  • Triethylamine (Et₃N) (4 equivalents)

  • Kolliphor EL

  • Toluene

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired aryl- or heteroarylboronic acid (2.4 mmol), Pd(dtbpf)Cl₂ (0.02 mmol), and triethylamine (4.0 mmol).

  • In a separate vessel, prepare a 9:1 (v/v) mixture of a 1.97% (w/v) aqueous solution of Kolliphor EL and toluene.

  • Add the prepared Kolliphor EL/toluene mixture (4 mL) to the reaction vial.

  • Seal the vial and stir the mixture vigorously at 60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and add ethanol (approximately 20 mL) to obtain a homogeneous solution.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the desired 3,5-diaryl- or 3,5-di(heteroaryl)aniline.

Protocol 2: Proposed General Procedure for the Selective Mono-Suzuki-Miyaura Coupling of this compound

Note: This is a proposed starting protocol for achieving mono-substitution. Optimization of reaction parameters (e.g., reaction time, temperature, catalyst, ligand, and base) may be necessary to achieve optimal selectivity and yield for different boronic acids. The key to achieving mono-selectivity is typically the use of a limited amount of the boronic acid and carefully controlled reaction conditions to minimize the second coupling reaction.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.0 - 1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane or Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of 1,4-dioxane (or toluene) and water (e.g., 4:1 v/v, 10 mL).

  • Add the aryl- or heteroarylboronic acid (1.0-1.2 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere.

  • Carefully monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the mono-substituted product and the di-substituted byproduct. The reaction should be stopped once a significant amount of the mono-substituted product has formed and before a substantial amount of the di-substituted product is observed.

  • Once the desired conversion is reached, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired mono-arylated product from unreacted starting material and the di-arylated byproduct.

Visualizations

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)_n Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArX This compound ArBOH2 Ar'B(OH)₂ Base Base Experimental_Workflow start Start: Weigh Reagents (this compound, Boronic Acid, Catalyst, Base) dissolve Dissolve in Solvent System start->dissolve degas Degas with Inert Gas (for non-micellar protocol) dissolve->degas react Heat Reaction Mixture (e.g., 60-90 °C) degas->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromoaniline is a versatile chemical intermediate, featuring two reactive bromine atoms meta to an amino group. This arrangement allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex organic molecules. The strategic positioning of the bromine atoms offers the potential for sequential or double functionalization, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed reactions involving this compound, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction can be employed to introduce one or two aryl or vinyl substituents, leading to the synthesis of polysubstituted anilines.

Quantitative Data Summary
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Thienylboronic acidPd(dtbpf)Cl₂ (2)-Et₃NKolliphor EL/Toluene/H₂O60192 (di-substituted)[2]
2Phenylboronic acidXPhos Pd G2 (2)-K₃PO₄Dioxane/H₂O1001885 (mono-substituted, hypothetical)[2]
3Arylboronic acidPEPPSI-IPr (3)-K₂CO₃t-Amyl alcohol10012Not Specified[2]
Experimental Protocol: Di-thienylation of this compound

This protocol is adapted from a procedure for the di-arylation of a related dihaloaniline.[2]

Materials:

  • This compound

  • 2-Thienylboronic acid (2.4 equivalents)

  • Pd(dtbpf)Cl₂ (1,1'-Bis(di-tert-butylphosphino)ferrocene)palladium(II) dichloride) (2 mol%)

  • Triethylamine (Et₃N) (4 equivalents)

  • Kolliphor EL

  • Toluene

  • Deionized water

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Silica gel

Procedure:

  • To a reaction vial, add this compound (0.5 mmol), 2-thienylboronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (2 mmol).

  • In a separate container, prepare a 1.97% (w/v) solution of Kolliphor EL in a 9:1 mixture of deionized water and toluene.

  • Add 2 mL of the Kolliphor EL solution to the reaction vial.

  • Seal the vial and stir the mixture vigorously at 60 °C for 1 hour.

  • After cooling to room temperature, add ethanol (approximately 10 mL) until the mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane as the eluent to afford the desired 3,5-di(thiophen-2-yl)aniline.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr ArPdOR Ar-Pd(II)L_n-OR' ArPdBr->ArPdOR Ligand Exchange (with Base) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArBr This compound ArBr->Pd0 Oxidative Addition BoronicAcid Ar'B(OH)₂ BoronicAcid->ArPdOR Base Base (e.g., K₂CO₃) Base->ArPdOR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Heck Reaction

The Mizoroki-Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[3] This reaction can be utilized to introduce vinyl groups at the bromine positions of this compound.

Quantitative Data Summary
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10012-24Not Specified[4]
2StyrenePd(OAc)₂ (10)-AgOAcDioxane901587 (for a related substrate)[5]
Experimental Protocol: Double Heck Reaction with Styrene

This protocol is a general procedure adapted for this compound.

Materials:

  • This compound

  • Styrene (2.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add anhydrous DMF (5 mL), triethylamine (3.0 mmol), and styrene (2.5 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Heck_Reaction_Workflow Start Start Setup Combine this compound, Pd Catalyst, Ligand, Base, and Alkene in Solvent Start->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Monitoring Monitor by TLC or GC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the Heck reaction.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[6][7] This reaction allows for the introduction of various primary or secondary amines at the bromine positions of this compound.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Diphenylamine[Pd(allyl)Cl]₂ (2)t-BuXPhos (8)t-BuONaToluene1002479 (di-substituted)[8]
2MorpholinePd₂(dba)₃ (10)XantPhos (5)Cs₂CO₃Toluene11020Not Specified[9]
Experimental Protocol: Double Amination with Diphenylamine

This protocol is adapted from a procedure for a similar dihaloaromatic compound.[8]

Materials:

  • This compound

  • Diphenylamine (2.2 equivalents)

  • [Pd(allyl)Cl]₂ (2 mol%)

  • t-BuXPhos (8 mol%)

  • Sodium tert-butoxide (t-BuONa) (2.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.01 mmol) and t-BuXPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (0.5 mmol), diphenylamine (1.1 mmol), and sodium tert-butoxide (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br + Pd(0)) Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr AmineCoord Amine Coordination (R₂NH) ArPdBr->AmineCoord CoordComplex [Ar-Pd(II)L_n(HNR₂)]⁺Br⁻ AmineCoord->CoordComplex Deprotonation Deprotonation (Base) CoordComplex->Deprotonation AmidoComplex Ar-Pd(II)L_n-NR₂ Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

IV. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][10] This reaction is highly effective for the di-alkynylation of this compound.

Quantitative Data Summary
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (4)CuI (8)Et₃NDMF110364 (di-substituted)[11]
2Terminal AlkynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96 (for a related substrate)[12]
Experimental Protocol: Di-alkynylation with Phenylacetylene

This protocol is adapted from a procedure for a related dihaloaromatic compound.[11]

Materials:

  • This compound

  • Phenylacetylene (2.2 equivalents)

  • PdCl₂(PPh₃)₂ (4 mol%)

  • Copper(I) iodide (CuI) (8 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.04 mmol), and CuI (0.08 mmol).

  • Add anhydrous DMF (10 mL) and triethylamine (5 mL).

  • Add phenylacetylene (2.2 mmol) dropwise.

  • Heat the reaction mixture to 110 °C for 3 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with diethyl ether, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdC_CR Ar-Pd(II)L_n-C≡CR' ArPdBr->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdC_CR->Product Product Formation CuBr Cu(I)Br CuC_CR Cu(I)-C≡CR' CuBr->CuC_CR Deprotonation CuC_CR->ArPdBr Alkyne R'C≡CH Alkyne->CuBr Coordination Base Base Base->CuBr

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.

V. Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of benzonitriles.[3][13] This reaction can be applied to this compound to introduce one or two cyano groups.

Quantitative Data Summary
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Zn(CN)₂Pd₂(dba)₃dppfZnNot SpecifiedNot SpecifiedNot SpecifiedGood (for aryl chlorides)[14]
2K₄[Fe(CN)₆]Pd(OAc)₂ (0.1)-Na₂CO₃DMA120510 (for a related substrate)[15]
Experimental Protocol: Double Cyanation

This is a general protocol based on established methods for aryl halides.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂) (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Zinc powder (optional, as an additive)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, charge a reaction vessel with this compound (1.0 mmol), Zn(CN)₂ (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the vessel and heat the mixture to 120-140 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with aqueous ammonia and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Cyanation_Logical_Flow Start Start Reagents Combine this compound, Cyanide Source, Pd Catalyst, and Ligand in Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Analysis Monitor Reaction Progress Reaction->Analysis Workup Cool, Filter, and Perform Aqueous Workup Analysis->Workup Reaction Complete Purification Purify by Chromatography Workup->Purification FinalProduct Isolated 3,5-Dicyanoaniline Purification->FinalProduct

Caption: Logical workflow for palladium-catalyzed cyanation.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. The protocols and data presented herein serve as a valuable starting point for the synthesis of a wide range of disubstituted aniline derivatives. Researchers are encouraged to optimize the reaction conditions for each specific substrate combination to achieve the desired outcomes. Careful selection of the catalyst, ligand, base, and solvent is crucial for maximizing yield and selectivity.

References

Application Notes and Protocols for the Synthesis of 3,5-Dibromoaniline from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 3,5-dibromoaniline, a key intermediate in the preparation of various pharmaceuticals and specialty chemicals. Direct bromination of aniline is not selective and yields primarily 2,4,6-tribromoaniline. Therefore, a regioselective synthesis is achieved through a three-step process commencing with the sulfonation of aniline to produce sulfanilic acid. Subsequent dibromination of sulfanilic acid at the positions ortho to the activating amino group, followed by desulfonation, affords the desired this compound. This protocol outlines the detailed experimental procedures, reagent quantities, and reaction conditions for each step of this synthetic pathway.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of two bromine atoms at the meta positions relative to the amino group provides specific reactivity for further chemical modifications, such as cross-coupling reactions. The strong activating and ortho-, para-directing nature of the amino group in aniline makes the direct synthesis of this compound challenging, as bromination reactions tend to occur at the 2, 4, and 6 positions. To overcome this, a multi-step synthetic strategy is employed, utilizing a sulfonic acid group as a removable directing group to achieve the desired meta-dibromination pattern.

Overall Reaction Scheme

Experimental Protocols

Step 1: Sulfonation of Aniline to Sulfanilic Acid

This procedure details the synthesis of p-aminobenzenesulfonic acid (sulfanilic acid) from aniline.

Materials:

  • Aniline

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Beaker

  • Buchner funnel and filter flask

  • pH paper

Procedure:

  • In a 250 mL round-bottom flask, cautiously add 10.0 g (0.107 mol) of aniline.

  • While stirring and cooling the flask in an ice bath, slowly add 22.0 mL (0.412 mol) of concentrated sulfuric acid. Anilinium hydrogen sulfate will form as a thick paste.

  • Heat the mixture in an oil bath or heating mantle at 180-190 °C for 4-5 hours. The mixture will become a solid mass.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add 100 mL of cold water to the flask and break up the solid with a glass rod.

  • Heat the suspension to boiling to dissolve the product.

  • Allow the solution to cool to room temperature, which will cause the sulfanilic acid to crystallize.

  • Collect the crystals by vacuum filtration using a Buchner funnel and wash with a small amount of cold water.

  • Dry the crystals to obtain sulfanilic acid. The expected yield is approximately 12-14 g.

Step 2: Dibromination of Sulfanilic Acid

This protocol describes the synthesis of 4-amino-3,5-dibromobenzenesulfonic acid.

Materials:

  • Sulfanilic acid

  • Sodium hydroxide

  • Bromine

  • Hydrochloric acid

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • In the three-necked flask, dissolve 10.0 g (0.058 mol) of sulfanilic acid in 100 mL of water containing 2.3 g (0.058 mol) of sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 19.4 g (6.2 mL, 0.122 mol) of bromine from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • The product, 4-amino-3,5-dibromobenzenesulfonic acid, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be used directly in the next step.

Step 3: Desulfonation to this compound

This procedure outlines the removal of the sulfonic acid group to yield the final product.

Materials:

  • 4-Amino-3,5-dibromobenzenesulfonic acid (from Step 2)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium hydroxide solution (10% w/v)

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beaker

  • Rotary evaporator

Procedure:

  • Place the crude 4-amino-3,5-dibromobenzenesulfonic acid in a round-bottom flask.

  • Add 50 mL of 70% sulfuric acid (prepared by carefully adding 35 mL of concentrated sulfuric acid to 15 mL of water).

  • Heat the mixture to reflux (approximately 160-170 °C) for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto 200 g of crushed ice in a beaker.

  • Neutralize the acidic solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography. The expected yield is in the range of 60-70% based on sulfanilic acid.

Data Presentation

ParameterStep 1: SulfonationStep 2: DibrominationStep 3: DesulfonationOverall Yield
Starting Material AnilineSulfanilic acid4-Amino-3,5-dibromobenzenesulfonic acidAniline
Reagent 1 Sulfuric acidSodium hydroxideSulfuric acid (70%)-
Reagent 2 -BromineSodium hydroxide (10%)-
Product Sulfanilic acid4-Amino-3,5-dibromobenzenesulfonic acidThis compoundThis compound
Typical Molar Ratio (Starting Material:Reagent) 1 : 3.85 (Aniline:H₂SO₄)1 : 2.1 (Sulfanilic acid:Br₂)--
Reaction Temperature (°C) 180-1900-5 then RT160-170-
Reaction Time (hours) 4-532-3-
Typical Yield (%) ~70-80%~80-90% (crude)~60-70%~35-50%

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Dibromination cluster_step3 Step 3: Desulfonation aniline Aniline heating Heat (180-190°C) aniline->heating + H₂SO₄ sulfuric_acid Conc. H₂SO₄ sulfuric_acid->heating sulfanilic_acid Sulfanilic Acid heating->sulfanilic_acid bromination Bromination (0-5°C -> RT) sulfanilic_acid->bromination + NaOH bromine Bromine (Br₂) bromine->bromination naoh NaOH naoh->bromination dibromo_intermediate 4-Amino-3,5-dibromo- benzenesulfonic acid bromination->dibromo_intermediate desulfonation Desulfonation (Reflux in 70% H₂SO₄) dibromo_intermediate->desulfonation workup Work-up & Purification desulfonation->workup final_product This compound workup->final_product

Caption: Synthetic workflow for this compound from Aniline.

Logical Relationship of Synthesis Steps

logical_relationship start Start: Aniline step1 Sulfonation: Introduce -SO₃H group as a para-director start->step1 Protects para position & deactivates ring slightly step2 Dibromination: -NH₂ group directs Br to ortho positions step1->step2 Regiocontrol of bromination step3 Desulfonation: Remove -SO₃H group to yield final product step2->step3 Unmasking of the desired substitution pattern end End Product: This compound step3->end

Caption: Rationale for the multi-step synthesis strategy.

Application Notes and Protocols for the Quantification of 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,5-Dibromoaniline, a key intermediate in the synthesis of various pharmaceuticals and other bioactive compounds. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of halogenated anilines.

While specific validated performance data for this compound is not extensively published, the presented data for analogous compounds, such as other halogenated anilines, provides a reasonable expectation of performance.[1]

Overview of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate and reliable quantification of this compound. The two primary methods detailed in this document are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[1] It offers high resolution, sensitivity, and quantitative accuracy, making it a cornerstone in pharmaceutical quality control.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds and provides definitive identification.[2]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of halogenated anilines using HPLC-UV and GC-MS. These values can be used as a benchmark when developing and validating a method specifically for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Correlation Coefficient, r²) > 0.999[2]> 0.99[1]
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[2]0.002 - 0.1 µg/L[1]
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL[2]1.2 - 40 µg/L[1]
Accuracy (% Recovery) 98.0 - 102.0%[2]80 - 110%[1]
Precision (Relative Standard Deviation, % RSD) < 2.0%[2]< 15%[1]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on established methods for similar halogenated anilines and can be adapted and validated for the quantification of this compound.[2]

3.1.1. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

3.1.2. Chromatographic Conditions (adapted from methods for similar compounds)

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Gradient elution is often effective.[2]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: The UV absorption maximum for this compound should be determined experimentally. A starting point of 254 nm is often suitable for aromatic compounds.[2]

  • Injection Volume: 10 µL.[1]

3.1.3. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in a suitable solvent such as methanol or acetonitrile.[1]

  • Prepare a stock solution of a known concentration.

  • Perform serial dilutions of the stock solution to prepare calibration standards covering the desired concentration range.

  • Filter the final solutions through a 0.45 µm syringe filter before injection into the HPLC system.[1]

3.1.4. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample/ Standard s2 Dissolve in Methanol/Acetonitrile s1->s2 s3 Prepare Serial Dilutions s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample into HPLC System s4->a1 Inject a2 Separation on C18 Column a1->a2 a3 UV Detection (e.g., 254 nm) a2->a3 d1 Generate Chromatogram a3->d1 Signal d2 Integrate Peak Area d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify This compound d3->d4

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis and confirmation of the identity of this compound.[1]

3.2.1. Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).[1]

3.2.2. Chromatographic and Mass Spectrometric Conditions

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

  • Inlet Temperature: 250 °C.[1]

  • Injection Mode: Splitless injection is recommended for trace analysis.[1]

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to a final temperature of 280-300 °C.

    • Hold for 5-10 minutes.[1] (This program should be optimized for the specific analyte.)

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Analyzer:

    • Scan mode: For qualitative analysis and method development.

    • Selected Ion Monitoring (SIM) mode: For quantitative analysis to enhance sensitivity.[1]

3.2.3. Sample Preparation

  • Samples can be prepared by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]

  • For LLE, a suitable organic solvent such as dichloromethane or a mixture of hexane and ethyl acetate can be used.[1]

  • The extracted organic layer is then concentrated.

  • The final extract is reconstituted in a suitable solvent for GC injection.

3.2.4. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Liquid-Liquid or Solid-Phase Extraction p2 Concentrate Extract p1->p2 p3 Reconstitute in Injection Solvent p2->p3 g1 Inject Sample into GC System p3->g1 Inject g2 Separation on Capillary Column g1->g2 g3 EI Ionization (70 eV) g2->g3 g4 Mass Analysis (Scan or SIM) g3->g4 da1 Generate Total Ion Chromatogram (TIC) g4->da1 Data da2 Extract Ion Chromatograms (SIM) da1->da2 da3 Integrate Peak Area da2->da3 da4 Quantify using Calibration Curve da3->da4

GC-MS analysis workflow for this compound.

Method Validation Considerations

Any analytical method developed for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Concluding Remarks

The protocols and data presented provide a comprehensive starting point for the quantitative analysis of this compound. For routine quality control, a validated HPLC-UV method is often the primary choice due to its robustness and accuracy.[2] For trace-level quantification and definitive identification, especially in complex matrices, GC-MS is the recommended technique.[2] Researchers, scientists, and drug development professionals should adapt and validate these methods for their specific applications to ensure reliable and accurate results.

References

Application Notes and Protocols for the Analysis of 3,5-Dibromoaniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,5-Dibromoaniline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for quality control, impurity profiling, and stability testing in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a robust and widely used technique for the analysis of aromatic amines like this compound. The following protocol is based on established methods for halogenated anilines and provides a reliable approach for quantification.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol or acetonitrile), and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC analysis of halogenated anilines. These values can be used as a benchmark for the analysis of this compound.

ParameterTypical Performance
Linearity Range 0.1 - 100 µg/mL[1]
Correlation Coefficient (r²) ≥ 0.999[1]
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[1]
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL[1]
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting Standard Prepare Standard Solutions Filter Filter Samples (0.45 µm) Standard->Filter Sample Prepare Sample Solutions Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a highly sensitive and specific technique suitable for the analysis of semi-volatile compounds like this compound, especially for trace-level detection and identification.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as ethyl acetate or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Solution:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to >11 and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to a known volume.

    • Solid Samples: Use a suitable extraction technique like Soxhlet or Accelerated Solvent Extraction (ASE) with a solvent mixture such as acetone/n-hexane (1:1 v/v).[2]

  • Filter the final extract through a 0.45 µm syringe filter before injection.

2. GC-MS Conditions:

ParameterRecommended Conditions
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial: 70 °C (hold for 1 min)Ramp 1: 15 °C/min to 150 °CRamp 2: 10 °C/min to 280 °C (hold for 5 min)[3]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 251 (M+)
Qualifier Ions (m/z) 171, 92
Data Presentation: GC-MS Method Validation Parameters

The following table presents typical validation parameters for the GC-MS analysis of anilines.[2][4]

ParameterTypical Performance
Linearity Range 0.5 - 20 µg/mL[4]
Correlation Coefficient (r²) ≥ 0.999[4]
Limit of Quantification (LOQ) 0.04 mg/kg (in soil)[2][4]
Accuracy (% Recovery) 76 - 98%[2][4]
Precision (% RSD) 2.0 - 7.5%[2][4]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting Extract Extraction (LLE or ASE) Concentrate Concentrate Extract Extract->Concentrate Derivatize Derivatization (Optional) Concentrate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometric Detection (SIM) Ionize->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of azo dyes using 3,5-dibromoaniline as a key starting material. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile, printing, and pharmaceutical industries. The unique structure of this compound, with its two bromine atoms and an amino group on a benzene ring, makes it a valuable precursor for creating novel azo dyes with potentially interesting chemical and physical properties.

The synthesis of azo dyes from aromatic amines like this compound is a well-established process that typically involves two main stages: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aromatic amine.[1] This process allows for the systematic construction of a diverse library of azo compounds.

Data Presentation

The following table summarizes the key quantitative data for the starting material, the intermediate diazonium salt, and a representative final azo dye product synthesized by coupling with 2-naphthol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Key Spectroscopic Data (λmax, nm)
This compoundC₆H₅Br₂N250.92--
3,5-Dibromobenzenediazonium ChlorideC₆H₃Br₂ClN₂302.37--
1-((3,5-Dibromophenyl)diazenyl)naphthalen-2-olC₁₆H₁₀Br₂N₂O406.0885-95480-500 (in ethanol)

Experimental Protocols

This section details the methodologies for the key experiments in the synthesis of an azo dye from this compound.

Part 1: Diazotization of this compound

This protocol describes the conversion of this compound to its corresponding diazonium salt. Diazonium salts are generally unstable at higher temperatures and should be prepared and used at low temperatures (0-5 °C).[1]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve 2.51 g (0.01 mol) of this compound in 10 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution with continuous and vigorous stirring. Ensure the temperature does not rise above 5 °C during the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure the diazotization reaction is complete.

  • The resulting clear solution of 3,5-dibromobenzenediazonium chloride is kept in the ice bath and used immediately in the subsequent coupling reaction.

Part 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the freshly prepared 3,5-dibromobenzenediazonium chloride with 2-naphthol to form the azo dye.

Materials:

  • 3,5-Dibromobenzenediazonium Chloride solution (from Part 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5 °C.

  • Slowly add the cold diazonium salt solution (from Part 1) to the cold 2-naphthol solution with constant stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a generous amount of cold distilled water until the filtrate is neutral.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).

  • The final product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

Logical Relationship of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-defined reaction pathway involving diazotization and azo coupling.

Azo_Dye_Synthesis_Pathway Start This compound Diazonium 3,5-Dibromobenzenediazonium Chloride Start->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Azo_Dye Azo Dye Diazonium->Azo_Dye Azo Coupling (NaOH, 0-5°C) Coupling_Agent 2-Naphthol Coupling_Agent->Azo_Dye

Chemical synthesis pathway for an azo dye.
Experimental Workflow

The following diagram illustrates the sequential steps involved in the laboratory synthesis of the azo dye.

Experimental_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Work-up and Purification dissolve_aniline Dissolve this compound in HCl cool_aniline Cool to 0-5°C dissolve_aniline->cool_aniline add_nitrite Slowly Add NaNO₂ Solution cool_aniline->add_nitrite prepare_nitrite Prepare NaNO₂ Solution prepare_nitrite->add_nitrite stir_diazonium Stir for 15-20 min add_nitrite->stir_diazonium add_diazonium Add Diazonium Solution stir_diazonium->add_diazonium dissolve_naphthol Dissolve 2-Naphthol in NaOH cool_naphthol Cool to <5°C dissolve_naphthol->cool_naphthol cool_naphthol->add_diazonium stir_coupling Stir for 30 min add_diazonium->stir_coupling filtration Vacuum Filtration stir_coupling->filtration washing Wash with Cold Water filtration->washing drying Dry the Product washing->drying recrystallization Recrystallization (Optional) drying->recrystallization

Laboratory workflow for azo dye synthesis.

References

Application of 3,5-Dibromoaniline in Agrochemical Research: A Review of Synthetic Strategies and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromoaniline is a versatile chemical intermediate increasingly utilized in the discovery and development of novel agrochemicals. Its unique structural motif, featuring a dibrominated phenyl ring with a reactive amine group, provides a valuable scaffold for the synthesis of a diverse range of candidate molecules with potential herbicidal, fungicidal, and insecticidal properties. The bromine atoms can influence the lipophilicity and metabolic stability of the final compound, while the aniline functional group serves as a key handle for a variety of chemical transformations, including acylation, alkylation, and the formation of heterocyclic structures. This document outlines the application of this compound in the synthesis of potential agrochemicals, providing exemplary protocols and summarizing available biological activity data.

Synthesis of N-Aryl Amide Derivatives as Potential Herbicides

The amine functionality of this compound is readily acylated to form N-aryl amide derivatives. This class of compounds has been explored for various biological activities, including herbicidal effects. The synthesis of such derivatives is a foundational step in structure-activity relationship (SAR) studies to identify potent herbicidal agents.

Experimental Protocol: Synthesis of N-(3,5-dibromophenyl)acetamide

This protocol describes a general method for the acylation of this compound to produce an N-aryl acetamide, a core structure for further elaboration in herbicide discovery.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-(3,5-dibromophenyl)acetamide.

Logical Workflow for N-Aryl Amide Synthesis

A This compound (Starting Material) B Dissolution in Anhydrous DCM A->B C Cooling to 0 °C B->C D Addition of Base (e.g., Triethylamine) C->D E Addition of Acylating Agent (e.g., Acetyl Chloride) D->E F Reaction at Room Temperature E->F G Work-up (Quenching, Extraction, Washing) F->G H Purification (Recrystallization/ Chromatography) G->H I N-(3,5-dibromophenyl)acetamide (Final Product) H->I

Caption: General workflow for the synthesis of N-(3,5-dibromophenyl)acetamide.

Application in the Synthesis of Fungicidal Compounds

While specific commercial fungicides directly derived from this compound are not widely documented in public literature, the inherent antifungal potential of bromoaniline derivatives is an active area of research. The 3,5-dibromophenyl moiety can be incorporated into various heterocyclic systems known to exhibit fungicidal activity.

Quantitative Data on Antifungal Activity of Bromoaniline Derivatives

Research on various bromoaniline derivatives has demonstrated their potential as antifungal agents. The following table summarizes hypothetical inhibitory data against common plant pathogens, illustrating the potential for this class of compounds.

Compound IDTarget FungusIC50 (µg/mL)
DBA-Derivative 1Botrytis cinerea15.2
DBA-Derivative 2Fusarium oxysporum22.5
DBA-Derivative 3Alternaria solani18.9

Note: The data in this table is illustrative and based on general findings for bromoaniline derivatives; specific data for derivatives of this compound requires further targeted research.

Potential as a Precursor for Novel Insecticides

The synthesis of novel insecticides is another promising application for this compound. The dibrominated aromatic ring can be a key component in designing molecules that interact with specific insect target sites. For instance, the synthesis of complex amides and pyrazole derivatives, classes of compounds known to have insecticidal properties, can be initiated from this compound.

Synthetic Strategy for Potential Insecticidal Pyrazole Derivatives

A plausible synthetic route towards novel insecticidal pyrazole derivatives could involve the diazotization of this compound followed by a coupling reaction to form a pyrazole ring. This core could then be further functionalized.

Workflow for Pyrazole Synthesis from this compound

A This compound B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Coupling with Active Methylene Compound C->D E Cyclization D->E F Substituted Pyrazole Derivative E->F G Further Functionalization F->G H Potential Insecticidal Compound G->H

Caption: A potential synthetic pathway to pyrazole-based insecticides.

This compound represents a valuable and reactive starting material for the synthesis of a wide array of potential agrochemicals. Its utility in forming N-aryl amides, and its potential for incorporation into various heterocyclic systems, makes it a compound of significant interest for researchers in herbicide, fungicide, and insecticide discovery. The provided protocols and conceptual workflows serve as a foundation for the exploration of novel this compound derivatives in the ongoing search for effective and sustainable crop protection solutions. Further research into the synthesis and biological evaluation of specific derivatives is warranted to fully unlock the potential of this versatile building block.

3,5-Dibromoaniline: A Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,5-Dibromoaniline is a key chemical intermediate that serves as a versatile building block in the intricate world of pharmaceutical synthesis.[1] Its unique molecular architecture, featuring a benzene ring substituted with two bromine atoms and an amino group, provides a reactive platform for the construction of complex, biologically active molecules.[2] The bromine atoms are particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds, a fundamental process in drug discovery.[1] This application note will delve into the utility of this compound as a precursor for the synthesis of kinase inhibitors, providing detailed protocols and insights into their mechanism of action.

Application in the Synthesis of Diaryl Aniline-Based Kinase Inhibitors

A prominent application of this compound is in the synthesis of diaryl aniline derivatives, a structural motif present in numerous potent kinase inhibitors. These inhibitors are designed to target specific protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

This document outlines a detailed protocol for the synthesis of a 3,5-di(pyridin-3-yl)aniline, a key intermediate for a class of kinase inhibitors targeting pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which is critical in tumor angiogenesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the diaryl aniline intermediate.

StepReactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPyridine-3-boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012~85
Experimental Protocols

Protocol 1: Synthesis of 3,5-di(pyridin-3-yl)aniline via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and pyridine-3-boronic acid.

Materials:

  • This compound (1.0 eq)

  • Pyridine-3-boronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq), pyridine-3-boronic acid (2.5 eq), and potassium carbonate (3.0 eq) in a 4:1 mixture of 1,4-dioxane and deionized water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-di(pyridin-3-yl)aniline.

Protocol 2: Synthesis of a Kinase Inhibitor Precursor from 3,5-di(pyridin-3-yl)aniline

This protocol describes a representative subsequent step to elaborate the diaryl aniline intermediate into a more complex kinase inhibitor scaffold. This often involves acylation or coupling with another heterocyclic system.

Materials:

  • 3,5-di(pyridin-3-yl)aniline (1.0 eq)

  • 4-(Trifluoromethyl)benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3,5-di(pyridin-3-yl)aniline (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add 4-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired amide.

Visualizations

Signaling Pathway

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Diaryl Aniline Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow

Synthesis_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (with Pyridine-3-boronic acid) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate 3,5-di(pyridin-3-yl)aniline Step2 Acylation (with Aryl Chloride) Intermediate->Step2 Purification2 Purification (Recrystallization/ Chromatography) Step2->Purification2 Final Kinase Inhibitor Precursor Purification1->Intermediate Purification2->Final

Caption: Workflow for the synthesis of a kinase inhibitor precursor.

Conclusion

This compound is an invaluable starting material for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The strategic positioning of its bromine atoms allows for the efficient construction of diaryl aniline scaffolds through robust and well-established methods like the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer a clear and reproducible pathway for the synthesis of a key intermediate and its subsequent elaboration, paving the way for the development of novel therapeutics targeting critical signaling pathways in diseases like cancer.

References

Application Notes and Protocols for N-Alkylation of 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. 3,5-Dibromoaniline is a versatile building block, and its N-alkylation provides access to a diverse range of substituted aniline derivatives. The presence of two bromine atoms offers sites for further functionalization, for instance, through cross-coupling reactions, making N-alkylated 3,5-dibromoanilines valuable intermediates in the synthesis of complex molecules.

This document provides detailed protocols for the N-alkylation of this compound, focusing on two primary methods: direct alkylation with alkyl halides and reductive amination with aldehydes. These methods offer flexibility in introducing a wide variety of alkyl groups onto the aniline nitrogen.

Signaling Pathways and Logical Relationships

The N-alkylation of this compound can be achieved through several synthetic routes. The choice of method often depends on the nature of the desired alkyl group and the overall synthetic strategy. The following diagram illustrates the logical relationship between the starting material and the products obtained via two common N-alkylation pathways.

N_Alkylation_Pathways Start This compound Product1 N-Alkyl-3,5-dibromoaniline Start->Product1 Direct Alkylation Intermediate Imine Intermediate Start->Intermediate Condensation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product1 Aldehyde Aldehyde (R'CHO) Aldehyde->Intermediate ReducingAgent Reducing Agent Product2 N-Alkyl-3,5-dibromoaniline ReducingAgent->Product2 Intermediate->Product2 Reduction Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Reagents, and Solvent B Heat and Stir (Monitor by TLC) A->B C Cool Reaction Mixture B->C D Filter (if applicable) C->D E Solvent Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterize Pure Product (NMR, MS) G->H

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dibromoaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 3,5-Dibromoaniline via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound samples typically contain impurities stemming from the synthesis process. These can include unreacted starting materials, regioisomers (such as 2,4-dibromoaniline or 2,6-dibromoaniline), and byproducts from over- or under-bromination of aniline.[1] For instance, the direct bromination of aniline can lead to the formation of 2,4,6-tribromoaniline if the reactivity of the amino group is not controlled.[1][2][3] Additionally, colored impurities may be present due to oxidation or other side reactions.

Q2: How do I select the best solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures.[4][5] For halogenated anilines, common solvents include alcohols like ethanol and methanol, or mixed solvent systems such as ethanol/water.[6] It is advisable to perform small-scale solubility tests with various solvents to determine the optimal choice for your specific crude product.[4]

Q3: My purified this compound is still colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the hot, dissolved solution of your crude product with a small amount of activated charcoal.[1][7][8] The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration. It is crucial to use a minimal amount of charcoal to avoid adsorbing your desired product, which would lower the overall yield.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was used).[10]Evaporate some of the solvent to increase the concentration and allow the solution to cool again.[1]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[10]
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.[11]Select a solvent with a lower boiling point.
The concentration of the solute is too high, or the solution is cooling too quickly.[10][11]Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10]
High concentration of impurities is depressing the melting point.[9][11]Consider a pre-purification step, such as passing a solution of the crude material through a short plug of silica gel.
Low recovery of purified crystals. Too much solvent was used, leaving a significant amount of product in the mother liquor.[4][9]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Dilute the solution with a small amount of hot solvent before filtration.[7]
The crystals were washed with solvent that was not cold enough.Always use ice-cold solvent to wash the collected crystals to minimize dissolution.[4]
The melting point of the purified product is low and/or has a broad range. The product is still impure.Repeat the recrystallization process. Ensure slow cooling to promote the formation of pure crystals.
The product is not completely dry.Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove all residual solvent.

Physicochemical Data and Solvent Selection

The selection of an appropriate solvent is critical for successful recrystallization. Below is a summary of the physical properties of this compound and a qualitative guide to its solubility in common laboratory solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅Br₂N[12][13][14][15][16]
Molecular Weight 250.92 g/mol [14][15][16][17]
Appearance White to pale yellow or brown crystalline solid[12][13]
Melting Point 52-56 °C[15][17]
Boiling Point ~181.5 °C (estimated)[17]
Water Solubility Sparingly soluble/Limited solubility[12][13]

Table 2: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
Ethanol Sparingly SolubleSolubleGood
Methanol Sparingly SolubleSolubleGood
Water InsolubleVery Sparingly SolublePoor (can be used as an anti-solvent in a mixed system)
Ethanol/Water Mixture LowHighExcellent (ratio needs to be optimized)
Hexane InsolubleSparingly SolublePotentially suitable, risk of "oiling out"
Toluene SolubleVery SolublePoor (may not allow for good crystal recovery)

Experimental Protocol: Recrystallization of this compound from an Ethanol/Water Mixture

This protocol provides a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of ethanol to ensure a good yield.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat it to boiling for a few minutes.[1]

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: If a single solvent system is effective, allow the flask to cool slowly to room temperature. If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until a slight cloudiness persists, indicating saturation. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6] Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[6] Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[6]

  • Drying: Continue to draw air through the crystals on the Buchner funnel to partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or vacuum oven.

Experimental and Troubleshooting Workflows

The following diagrams illustrate the logical flow of the recrystallization process and a troubleshooting guide for common issues.

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot gravity filtration (if needed) dissolve->hot_filtration crystallize Cool slowly to room temperature hot_filtration->crystallize ice_bath Cool in ice bath crystallize->ice_bath vacuum_filtration Vacuum filtration to collect crystals ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry purified crystals wash->dry end End: Pure this compound dry->end

Caption: A workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No crystals form start->no_crystals oiling_out Product oils out start->oiling_out low_yield Low yield start->low_yield sol_not_saturated Solution not saturated? no_crystals->sol_not_saturated mp_issue Solvent BP > Solute MP? oiling_out->mp_issue too_much_solvent Too much solvent used? low_yield->too_much_solvent evaporate Evaporate some solvent sol_not_saturated->evaporate Yes induce_crystallization Induce crystallization (scratch/seed) sol_not_saturated->induce_crystallization No use_min_solvent Use minimum hot solvent too_much_solvent->use_min_solvent Yes change_solvent Change to lower BP solvent mp_issue->change_solvent Yes add_more_solvent Reheat, add more solvent, cool slowly mp_issue->add_more_solvent No

Caption: A troubleshooting guide for common recrystallization issues.

References

Technical Support Center: 3,5-Dibromoaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 3,5-Dibromoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

Common impurities can include unreacted starting materials such as aniline or 3-bromoaniline, over-brominated products like 2,3,5-tribromoaniline or 3,4,5-tribromoaniline, and other positional isomers that may form depending on the specific bromination conditions.[1] The starting material for some syntheses, 3,5-dibromo-nitro-benzene, may also be present if the reduction reaction is incomplete.[2]

Q2: My purified this compound appears as a pale yellow or brown solid. Is this normal?

Pure this compound is typically a white to pale yellow crystalline solid.[3][4] A darker color, such as brown, may indicate the presence of impurities, possibly resulting from oxidation or residual reagents from the synthesis. Further purification may be necessary to obtain a higher purity product.

Q3: I am observing multiple spots on my TLC plate after purification. What does this indicate?

Multiple spots on a Thin-Layer Chromatography (TLC) plate suggest that your sample is not pure and contains one or more impurities.[1] These could be unreacted starting materials, byproducts, or isomers. It is crucial to optimize your purification protocol to isolate the desired this compound.

Q4: Can I use acid-base extraction to purify this compound?

Yes, acid-base extraction is a suitable method for purifying anilines.[5] Since this compound is a weak base due to the amino group, it can be protonated with an acid to form a water-soluble salt.[3][5] This allows for its separation from non-basic impurities. The aniline can then be recovered by neutralizing the aqueous layer.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization. The solvent may be too nonpolar, or the solution is cooling too quickly. High levels of impurities can also lower the melting point and inhibit crystallization.[1]Try using a more polar solvent or a solvent mixture. Ensure slow cooling of the solution. If impurities are high, consider a preliminary purification step like column chromatography.[1]
No crystal formation upon cooling. The solution may not be sufficiently saturated, meaning too much solvent was used.[6]Reheat the solution to evaporate some of the solvent and concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][6]
Low recovery of purified product. The compound may be too soluble in the cold solvent, or too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[7]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots (co-elution). The eluent (solvent system) may be too polar, causing compounds to move too quickly down the column.Optimize the eluent system using TLC. A good starting point is a less polar mixture (e.g., a higher ratio of hexane or petroleum ether to ethyl acetate) to achieve better separation.[1]
Compound is not eluting from the column. The eluent may be too nonpolar. The compound might be strongly adsorbed to the stationary phase (silica gel or alumina).Gradually increase the polarity of the eluent. If the compound is basic, like an aniline, it might be interacting strongly with acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.[8]
Cracking or channeling of the stationary phase. Improper packing of the column.Ensure the silica gel or alumina is packed uniformly as a slurry to avoid air bubbles and channels.[9]

Purification Method Performance

The choice of purification method can significantly impact the final yield and purity of this compound. Below is a summary of expected outcomes for common techniques.

Purification Method Typical Purity Typical Yield Key Considerations
Recrystallization >98%60-85%Dependent on proper solvent selection and slow crystal growth.[3][10]
Column Chromatography >99%70-90%Effective for removing closely related impurities and isomers.[1][7]
Acid-Base Extraction >95%80-95%Good for removing non-basic impurities but may not separate isomers effectively.[2][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, hexane, or a mixture like ethanol/water) to find a suitable solvent where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[7]

Protocol 3: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic, which will precipitate the purified this compound.[2]

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

Visualizing Workflows

The following diagrams illustrate the logical workflows for troubleshooting common purification issues.

G cluster_recrystallization Troubleshooting Recrystallization start Crude this compound dissolve Dissolve in hot solvent start->dissolve cool Cool solution dissolve->cool observe Observe outcome cool->observe crystals Pure crystals form observe->crystals Success oil Oiling out occurs observe->oil Problem no_crystals No crystals form observe->no_crystals Problem action_oil Reheat, add more solvent or change solvent oil->action_oil action_no_crystals Concentrate solution or induce crystallization no_crystals->action_no_crystals action_oil->dissolve action_no_crystals->cool

Caption: Troubleshooting workflow for recrystallization.

G cluster_chromatography Troubleshooting Column Chromatography start Crude this compound load Load onto column start->load elute Elute with solvent load->elute analyze Analyze fractions by TLC elute->analyze pure Pure fractions obtained analyze->pure Success co_elution Poor separation analyze->co_elution Problem no_elution Compound stuck on column analyze->no_elution Problem action_co_elution Decrease eluent polarity co_elution->action_co_elution action_no_elution Increase eluent polarity or change stationary phase no_elution->action_no_elution action_co_elution->elute action_no_elution->elute

Caption: Troubleshooting workflow for column chromatography.

References

common side reactions in the synthesis of 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3,5-dibromoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Direct bromination of aniline is generally unsuitable for the synthesis of this compound due to the strong activating and ortho-, para-directing nature of the amino group, which leads predominantly to the formation of 2,4,6-tribromoaniline. The most common and effective methods for synthesizing this compound involve multi-step pathways that introduce the functional groups in a controlled manner. The two primary routes are:

  • Route A: Reduction of 3,5-Dibromonitrobenzene: This is a widely used method that involves the reduction of a pre-functionalized nitrobenzene derivative to the corresponding aniline.

  • Route B: From 2,6-Dibromo-4-nitroaniline via Sandmeyer Reaction: This pathway involves the diazotization of 2,6-dibromo-4-nitroaniline to remove the directing influence of the nitro group, followed by reduction of the resulting 3,5-dibromonitrobenzene.

Q2: I performed a direct bromination of aniline and did not obtain this compound. Why?

A2: The amino group (-NH₂) in aniline is a powerful activating group that directs electrophilic substitution to the ortho and para positions. When aniline is treated with bromine, the reaction is rapid and exhaustive, leading to the formation of a white precipitate of 2,4,6-tribromoaniline.[1] To achieve meta-substitution, the directing influence of the amino group must be overcome by using a different synthetic strategy, such as those outlined in Q1.

Q3: What are the primary side reactions when synthesizing this compound via the reduction of 3,5-dibromonitrobenzene?

A3: The main side reactions in this process are associated with the incomplete reduction of the nitro group. Depending on the reducing agent and reaction conditions, several intermediates can be formed and persist as impurities. These include:

  • Nitroso Compounds (e.g., 3,5-dibromonitrosobenzene): Formed as an early intermediate in the reduction process.

  • Azoxy and Azo Compounds: These can arise from the condensation of nitrosobenzene and hydroxylamine intermediates.

  • Hydroxylamine Derivatives (e.g., N-(3,5-dibromophenyl)hydroxylamine): Another intermediate in the reduction pathway.[2]

Q4: How can I minimize the formation of incomplete reduction byproducts?

A4: To minimize these byproducts, ensure the complete conversion of the starting material. This can be achieved by:

  • Choice of Reducing Agent: Stronger reducing systems like tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) are often effective. Titanium(III) chloride is another potent reagent for this transformation.[3]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature to drive it to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Stoichiometry of Reagents: Use a sufficient excess of the reducing agent to ensure all the nitro compound is consumed.

Q5: What are the potential side reactions when using the Sandmeyer reaction pathway starting from 2,6-dibromo-4-nitroaniline?

A5: The Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement, can have its own set of side reactions. A common byproduct in Sandmeyer reactions is the formation of biaryl compounds, which arise from the radical mechanism of the reaction.[4] Additionally, incomplete diazotization or undesired side reactions of the diazonium salt can lead to other impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Reduction of 3,5-Dibromonitrobenzene
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or adding more reducing agent.
Ineffective Reducing Agent The choice of reducing agent is critical. For laboratory scale, SnCl₂·2H₂O in ethanol or HCl is a classic and effective method. For larger scales, catalytic hydrogenation may be more efficient, but requires specialized equipment. TiCl₃ in aqueous HCl is also a very effective system.[3]
Poor Work-up Procedure This compound is a weak base. During work-up, ensure the solution is made sufficiently basic (pH > 10) to deprotonate the anilinium salt and allow for efficient extraction into an organic solvent like ethyl acetate or dichloromethane.
Product Loss During Purification Recrystallization is a common purification method. Ensure the correct solvent or solvent system is used to minimize loss of the desired product in the mother liquor.
Issue 2: Presence of Colored Impurities in the Final Product
Possible Cause Troubleshooting Step
Formation of Azo/Azoxy Byproducts These compounds are often colored. Their formation can be minimized by ensuring a strongly reducing environment and avoiding exposure to air during the reaction.
Oxidation of the Product Anilines, in general, are susceptible to oxidation, which can lead to discoloration. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Residual Starting Material 3,5-Dibromonitrobenzene is a pale yellow solid. Its presence as an impurity will impart a yellowish tint to the product.
Issue 3: Difficulty in Purifying the Crude Product
Possible Cause Troubleshooting Step
Similar Polarity of Product and Impurities If TLC analysis shows impurities with Rf values close to that of the product, a single recrystallization may be insufficient. Column chromatography may be necessary. A typical eluent system would be a gradient of ethyl acetate in hexane.
Unreacted Starting Material Unreacted 3,5-dibromonitrobenzene can often be removed by column chromatography, as it is significantly less polar than the aniline product.
Isomeric Impurities If the synthesis started from a material that was not isomerically pure, separation of the resulting aniline isomers can be very challenging and may require specialized chromatographic techniques.

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Synthesis of this compound from 3,5-Dibromonitrobenzene

Reducing Agent Typical Solvent Typical Reaction Conditions Reported Yield (%) Key Advantages Common Issues
SnCl₂·2H₂O Ethanol / HClReflux>90High yield, reliable for small scale.Stannous salts can be difficult to remove during work-up.
Fe / HCl or Acetic Acid Water / EthanolReflux80-90Inexpensive, effective.Requires filtration of iron salts.
H₂ / Pd-C Ethanol / MethanolRoom temperature, pressure>95High yield, clean reaction.Requires specialized hydrogenation equipment.
TiCl₃ Aqueous HClRoom temperature~87[3]Mild conditions, high efficiency.Reagent is moisture-sensitive.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3,5-Dibromonitrobenzene with TiCl₃

This protocol is adapted from a literature procedure.[3]

  • Dissolution: Dissolve 3,5-dibromonitrobenzene (1.0 eq) in glacial acetic acid.

  • Reduction: To the stirred solution, slowly add a 30 wt% solution of TiCl₃ in 2N HCl at room temperature. The addition is continued until the purple color of the Ti(III) species persists, indicating an excess of the reducing agent.

  • Monitoring: Monitor the reaction by TLC until all the starting material has been consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the acetic acid.

    • Add water and carefully neutralize the solution with 1 M NaOH.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_route_a Route A: Reduction cluster_route_b Route B: From 2,6-Dibromo-4-nitroaniline 3,5-Dibromonitrobenzene 3,5-Dibromonitrobenzene This compound This compound 3,5-Dibromonitrobenzene->this compound Reduction (e.g., TiCl3, Sn/HCl) 2,6-Dibromo-4-nitroaniline 2,6-Dibromo-4-nitroaniline Diazonium Salt Diazonium Salt 2,6-Dibromo-4-nitroaniline->Diazonium Salt 1. NaNO2, H+ 3,5-Dibromonitrobenzene_B 3,5-Dibromonitrobenzene_B Diazonium Salt->3,5-Dibromonitrobenzene_B 2. H3PO2 3,5-Dibromoaniline_B 3,5-Dibromoaniline_B 3,5-Dibromonitrobenzene_B->3,5-Dibromoaniline_B Reduction

Caption: Primary synthetic routes to this compound.

Side_Reactions 3,5-Dibromonitrobenzene 3,5-Dibromonitrobenzene This compound This compound 3,5-Dibromonitrobenzene->this compound Desired Reduction 3,5-Dibromonitrosobenzene 3,5-Dibromonitrosobenzene 3,5-Dibromonitrobenzene->3,5-Dibromonitrosobenzene Incomplete Reduction Azoxy/Azo Byproducts Azoxy/Azo Byproducts 3,5-Dibromonitrosobenzene->Azoxy/Azo Byproducts Condensation N-(3,5-dibromophenyl)hydroxylamine N-(3,5-dibromophenyl)hydroxylamine 3,5-Dibromonitrosobenzene->N-(3,5-dibromophenyl)hydroxylamine Further Reduction N-(3,5-dibromophenyl)hydroxylamine->this compound Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR) Impure Product is Impure Start->Impure Pure Product is Pure Impure->Pure No IdentifyImpurity Identify Impurity Structure (if possible) Impure->IdentifyImpurity Yes Recrystallize Recrystallization CheckPurity Check Purity Again Recrystallize->CheckPurity Column Column Chromatography Column->Pure CheckPurity->Pure Yes CheckPurity->Column No IdentifyImpurity->Recrystallize OptimizeReaction Optimize Reaction Conditions (Time, Temp, Reagents) IdentifyImpurity->OptimizeReaction

References

Technical Support Center: Optimizing Suzuki Coupling for 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3,5-dibromoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: this compound presents unique challenges due to its electronic and structural properties. The two electron-withdrawing bromine atoms and the electron-donating amino group influence the reactivity of the C-Br bonds. Achieving selective mono- or di-substitution requires careful control over reaction conditions to avoid mixtures of products and side reactions like dehalogenation.[1][2]

Q2: What is the general order of reactivity for the halogens on a polyhalogenated aniline?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1][2][3] For this compound, both bromine atoms are significantly more reactive than a chlorine substituent would be, making selective coupling at the bromine positions feasible.[3]

Q3: What are the most critical parameters to screen when optimizing this reaction?

A3: The most critical parameters to screen are the palladium catalyst system (precatalyst and ligand), the base, and the solvent system.[1][4][5] Reaction temperature and time are also key variables that may require optimization.[4]

Q4: What is the role of adding water to the reaction mixture?

A4: Water is often added to Suzuki coupling reactions as a co-solvent. It can help dissolve inorganic bases (like K₂CO₃ or K₃PO₄) and is believed to facilitate the crucial transmetalation step in the catalytic cycle.[1][6][7] However, the amount of water should be controlled, as excess water can promote unwanted side reactions like protodeboronation of the boronic acid.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture and can lose activity over time.[4]

  • Inappropriate Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[1]

    • Solution: Screen a panel of catalysts and ligands. Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often improve results for challenging substrates by promoting the rate-limiting oxidative addition step.[1][8]

  • Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent.[4][6][9]

    • Solution: Screen different bases and solvents. For difficult couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1] Aprotic polar solvents such as dioxane, THF, or DMF, often with a small amount of water, are commonly used.[1][6]

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Increase the reaction temperature incrementally. While some Suzuki couplings work at room temperature, many require heating (e.g., 60-100 °C) to proceed at a reasonable rate.[1][5]

G start Low or No Yield cause1 Inactive Catalyst? start->cause1 cause2 Wrong Catalyst/Ligand? start->cause2 cause3 Poor Conditions? start->cause3 cause4 Reagent Issue? start->cause4 sol1 Use Fresh Catalyst Ensure Inert Atmosphere cause1->sol1 sol2 Screen Ligands (e.g., Buchwald, NHC) cause2->sol2 sol3 Screen Base/Solvent Increase Temperature cause3->sol3 sol4 Check Purity of Starting Materials cause4->sol4

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing significant amounts of side products like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

Answer: The formation of side products is common and often indicates issues with oxygen contamination or suboptimal reaction conditions.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen, which can lead to catalyst decomposition and promote the unwanted coupling of two boronic acid molecules.[1][4]

    • Mitigation: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]

  • Dehalogenation of this compound: This occurs when a bromine atom is replaced by a hydrogen atom. It can be promoted by certain solvents (especially alcohols) or impurities.[1][4]

    • Mitigation: Ensure anhydrous and deoxygenated reaction conditions.[1] Avoid protic solvents like methanol if dehalogenation is a significant problem. Screening different ligands may also help suppress this pathway.[1]

  • Protodeboronation: This is the protonolysis of the boronic acid, which reduces its effective concentration in the reaction.[4]

    • Mitigation: Use anhydrous solvents and ensure the base is sufficiently strong to facilitate transmetalation over protonolysis. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes compensate for this loss.

Side ProductCommon CauseRecommended Solution
Homocoupling Presence of oxygen; catalyst decomposition.Thoroughly degas all reagents and solvents; use fresh catalyst.[1][4]
Dehalogenation Presence of protic impurities; inefficient catalyst.Use anhydrous solvents; screen different ligands.[1]
Protodeboronation Residual water or acidic protons.Use anhydrous conditions and a strong base.[2][4]

Data Presentation

Table 1: Successful Reaction Conditions for Di-substitution of this compound

This table summarizes reported successful conditions for the synthesis of 3,5-di(thienyl)anilines.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound2-Thienyl boronic acidPd(dtbpf)Cl₂ (2 mol%)Et₃NKolliphor EL (aq) / Toluene601.598[10],[11]
This compound3-Thienyl boronic acidPd(dtbpf)Cl₂ (2 mol%)Et₃NKolliphor EL (aq) / Toluene60196[10],[11]
Table 2: Example Optimization Screen for Mono-Arylation

This table provides a hypothetical example of how to structure an optimization screen for a selective mono-coupling reaction, based on common variables.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2.5 eq.)Solvent (v/v)Temp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O (4:1)9025
2Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O (4:1)9065
3Pd₂(dba)₃SPhosK₃PO₄ Dioxane/H₂O (4:1)9082
4Pd₂(dba)₃SPhosK₃PO₄THF/H₂O (4:1) 9078
5Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O (4:1)70 75

Experimental Protocols

Protocol 1: Synthesis of 3,5-di(thiophen-2-yl)aniline

This protocol is adapted from a literature procedure for the di-substitution of this compound.[10][11]

Reagents:

  • This compound (0.5 mmol, 125.5 mg)

  • 2-Thienylboronic acid (1.2 mmol, 153.6 mg)

  • Pd(dtbpf)Cl₂ (0.01 mmol, 6.5 mg)

  • Triethylamine (Et₃N) (2 mmol, 279 µL)

  • Kolliphor EL / Water (1.97% w/v)

  • Toluene

Procedure:

  • To a reaction vial, add this compound (0.5 mmol), 2-thienylboronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (2 mmol).

  • Prepare the solvent system by premixing a 1.97% aqueous solution of Kolliphor EL with toluene in a 9:1 ratio.

  • Add 2 mL of the prepared solvent system to the reaction vial.

  • Seal the vial and stir the mixture vigorously at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction to room temperature. Add ethanol (~10 mL) until the mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

G A 1. Combine Reagents (Aniline, Boronic Acid, Catalyst, Base) B 2. Add Degassed Solvent System A->B C 3. Heat & Stir under Inert Gas B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Reaction Workup (Cool, Quench) D->E F 6. Purify Product (Column Chromatography) E->F

Caption: A generalized experimental workflow for setting up a Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,5-dibromoaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common and effective synthesis routes for this compound include:

  • Direct Bromination of Aniline: This is a straightforward method but can be prone to over-bromination and isomer formation if not carefully controlled.

  • Reduction of 3,5-Dibromonitrobenzene: This route generally provides high yields and purity, with the main challenge being the synthesis of the starting material.

  • From 2,6-Dibromo-4-nitroaniline: This multi-step synthesis involves diazotization to remove the nitro group, followed by reduction of the diazonium salt.

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors depending on the chosen synthesis route. Common causes include:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Side reactions: Over-bromination leading to the formation of 2,4,6-tribromoaniline is a common side reaction in the direct bromination of aniline.

  • Loss of product during workup and purification: this compound has some solubility in aqueous solutions, and significant amounts can be lost during extraction and washing steps. Purification via recrystallization can also lead to product loss if not optimized.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can all negatively impact the yield.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A3: The identity of the byproducts will depend on your reaction. In the direct bromination of aniline, common byproducts include mono-brominated anilines (2-bromoaniline, 3-bromoaniline, and 4-bromoaniline) and the over-brominated product, 2,4,6-tribromoaniline. If you are starting from a nitro compound, incomplete reduction can leave starting material in your product mixture.

Q4: How can I effectively purify crude this compound?

A4: Recrystallization is a highly effective method for purifying this compound.[1] Suitable solvent systems include ethanol/water mixtures or toluene. The choice of solvent will depend on the impurities present. Column chromatography can also be used for purification, particularly for removing isomers that are difficult to separate by recrystallization.

Troubleshooting Guides

Problem 1: Low Yield in Direct Bromination of Aniline
Symptom Possible Cause Suggested Solution
TLC shows significant amount of starting material remaining.Reaction time is too short or temperature is too low.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.
The final product is a mixture of mono-, di-, and tri-brominated anilines.Poor control over the stoichiometry of bromine. The reaction conditions favor over-bromination.Add the brominating agent (e.g., bromine in acetic acid) slowly and at a low temperature to control the reaction rate. Using a protecting group for the amine, such as acetylation to form acetanilide before bromination, can improve the selectivity for the 3,5-disubstituted product.
Significant product loss during aqueous workup.This compound has some solubility in the aqueous phase.Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions.
Problem 2: Incomplete Reduction of 3,5-Dibromonitrobenzene
Symptom Possible Cause Suggested Solution
TLC or NMR of the crude product shows the presence of the starting nitro compound.The reducing agent was not active enough or was used in an insufficient amount.Ensure the quality and activity of the reducing agent (e.g., SnCl2, TiCl3, Fe/HCl). Use a sufficient excess of the reducing agent. Increase the reaction time or temperature if necessary.
The reaction is sluggish or stalls.The reaction conditions are not optimal.For reductions with metals like tin or iron in acidic media, ensure the acid concentration is appropriate to maintain a vigorous reaction. Gentle heating may be required to initiate or sustain the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3,5-Dibromonitrobenzene

This protocol is adapted from a patented procedure and is reported to have a high yield.[2]

Materials:

  • 3,5-Dibromonitrobenzene

  • Glacial Acetic Acid

  • Titanium (III) chloride (TiCl3), 30 wt% in 2 N HCl

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Water (H2O)

Procedure:

  • Dissolve 3,5-dibromonitrobenzene (500 mg, 1.78 mmol) in 4 mL of glacial acetic acid.

  • Gradually add TiCl3 (30 wt % in 2 N HCl) at room temperature until the purple color of the Ti(III) species persists, indicating an excess of the reducing agent. Stir the reaction mixture until the purple color disappears.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under vacuum to remove the acetic acid.

  • Add water and neutralize the mixture with 1 M NaOH.

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter off the drying agent and concentrate the filtrate under vacuum to yield this compound.

Reported Yield: 86.7%[2]

Data Summary
Synthesis Route Starting Material Reagents Yield Reference
Reduction3,5-DibromonitrobenzeneTiCl3, HCl, Acetic Acid86.7%[2]
Diazotization/Reduction2,6-Dibromo-4-nitroanilineNaNO2, H2SO4, H3PO4; then Sn, HClStep 1: 85%, Step 2: 99%[3]
Direct BrominationAnilineBromine, Acetic AcidVariable, prone to side products[1]

Visualizations

experimental_workflow cluster_reduction Reduction of 3,5-Dibromonitrobenzene start Dissolve 3,5-Dibromonitrobenzene in Acetic Acid add_reductant Add TiCl3 in HCl start->add_reductant 1 monitor Monitor by TLC add_reductant->monitor 2 monitor->add_reductant Incomplete workup Workup: Neutralization & Extraction monitor->workup Reaction Complete purify Purification: Drying & Concentration workup->purify 3 product This compound purify->product 4

Caption: Experimental workflow for the synthesis of this compound via reduction.

troubleshooting_logic start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_byproducts Analyze Byproducts (TLC, NMR) check_reaction->check_byproducts No Starting Material incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting Material Present side_reactions Side Reactions Occurred check_byproducts->side_reactions Multiple Spots workup_loss Product Loss During Workup check_byproducts->workup_loss Clean Product, Low Mass solution1 Optimize Reaction Time/ Temperature/Reagent Stoichiometry incomplete_reaction->solution1 solution2 Modify Reaction Conditions (e.g., lower temp, slow addition, protecting group) side_reactions->solution2 solution3 Optimize Workup Procedure (e.g., brine wash, multiple extractions) workup_loss->solution3

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Polybrominated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of aniline, focusing on strategies to prevent the formation of unwanted isomers.

Frequently Asked questions (FAQs)

Q1: Why does the addition of bromine water to my aniline solution immediately result in a white precipitate of 2,4,6-tribromoaniline?

A: The rapid formation of a 2,4,6-tribromoaniline precipitate is a common result of the uncontrolled bromination of aniline.[1][2][3] The amino group (-NH₂) on the aniline ring is a very strong electron-donating group, which highly activates the benzene ring for electrophilic aromatic substitution.[1][2][3][4] This high reactivity leads to substitution at all available ortho and para positions, resulting in the tri-substituted product, often without the need for a catalyst.[1][5]

Q2: How can I control this overreaction to achieve a single bromine substitution (mono-bromination)?

A: The most effective and widely used strategy is to temporarily "protect" the amino group to reduce its activating influence.[1][6][7] This is typically achieved through acetylation, which converts the highly activating -NH₂ group into a less activating N-acetyl group.[1][7] Alternative, though often less reliable, methods include modifying reaction conditions by using non-polar solvents and low temperatures to decrease the concentration of the bromine electrophile.[1][8]

Q3: How does protecting the amino group as an acetanilide prevent polybromination?

A: The protection strategy works by diminishing the electron-donating capacity of the nitrogen atom. In acetanilide, the lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group of the acetyl moiety.[1][6] This makes the lone pair less available for donation into the benzene ring.[1] Consequently, the acetylamino group is significantly less activating than a free amino group, allowing the bromination reaction to be controlled for mono-substitution.[1][6][7]

Q4: After protecting the aniline as acetanilide, which mono-bromo isomer will be the major product and why?

A: The para-bromo isomer (p-bromoacetanilide) will be the major product.[1][6] The N-acetyl protecting group is an ortho, para-director; however, due to steric hindrance from the bulky acetyl group, the ortho positions are shielded, favoring substitution at the less sterically hindered para position.[6][8] A small amount of the ortho isomer may form as a minor product.[6][8]

Q5: Can I achieve mono-bromination by simply changing the solvent or lowering the temperature?

A: While adjusting reaction conditions can help, it is often insufficient on its own. Using a non-polar solvent like carbon disulfide (CS₂) instead of polar bromine water, and conducting the reaction at low temperatures, can decrease the reaction rate by reducing the availability of the bromine electrophile (Br⁺).[1][8] However, the aniline ring is so highly activated by the -NH₂ group that even with these measures, polybromination frequently still occurs.[1][8] Therefore, the protection of the amino group is the more dependable method.[1][6]

Troubleshooting Guides

Issue 1: My reaction yields a mixture of polybrominated products despite using a protection strategy.

  • Possible Cause: Incomplete acetylation of aniline.

    • Solution: Ensure the acetylation reaction goes to completion. This can be verified by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding with bromination. Consider extending the reaction time or gently heating the acetylation mixture.[1]

  • Possible Cause: Harsh bromination conditions.

    • Solution: Perform the bromination at a low temperature (e.g., 0-5 °C) and add the brominating agent dropwise to maintain control over the reaction.[1][9] Using a solution of bromine in a less polar solvent like acetic acid can also moderate the reactivity.[1]

Issue 2: The yield of the desired p-bromoaniline is low after the hydrolysis of p-bromoacetanilide.

  • Possible Cause: Incomplete hydrolysis.

    • Solution: Ensure that the hydrolysis (either acidic or basic) is complete. Monitor the reaction using TLC. If necessary, increase the reflux time or the concentration of the acid or base.[1]

  • Possible Cause: Product loss during workup.

    • Solution: If using acid hydrolysis, ensure complete neutralization with a base to precipitate the p-bromoaniline.[1] Thoroughly extract the product from the aqueous layer with a suitable organic solvent.

Data Presentation

The following table summarizes the expected outcomes of different aniline bromination strategies.

StrategyBrominating AgentSolventTypical Product(s)Selectivity
Uncontrolled BrominationBromine WaterWater2,4,6-TribromoanilineLow (Polysubstitution)
Controlled (Protection)Bromine in Acetic AcidAcetic Acidp-Bromoaniline (major), o-Bromoaniline (minor)High (Mainly Para)
Alternative ConditionsCopper(II) BromideIonic Liquidp-BromoanilineHigh (Para)[10][11]

Experimental Protocols

Protocol 1: Controlled Mono-bromination of Aniline via Protection

This three-step protocol is a standard method for achieving selective para-bromination of aniline.[1][9][12]

Step 1: Acetylation of Aniline to form Acetanilide [1][9][12]

  • In a fume hood, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic.

  • After the initial reaction subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the acetanilide product.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide [1][9]

  • Dissolve the dried acetanilide in glacial acetic acid in a flask and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to complete the reaction.

  • Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.

  • Collect the product by vacuum filtration, wash thoroughly with water to remove acids, and then dry. A wash with sodium bisulfite solution can be used to remove excess bromine.[9]

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline [1][9]

  • Reflux the crude p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • After hydrolysis is complete (typically monitored by TLC), cool the reaction mixture.

  • If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.[1]

  • Collect the final p-bromoaniline product by filtration or extraction.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure p-bromoaniline.

Visualizations

Uncontrolled_Bromination Aniline Aniline (-NH2 is highly activating) Tribromoaniline 2,4,6-Tribromoaniline (White Precipitate) Aniline->Tribromoaniline Rapid Polysubstitution Br2_H2O Bromine Water (Br2/H2O) Br2_H2O->Tribromoaniline

Caption: Uncontrolled reaction of aniline with bromine water.

Controlled_Bromination_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride pBromoacetanilide p-Bromoacetanilide Acetanilide->pBromoacetanilide Br2 / Acetic Acid pBromoaniline pBromoaniline pBromoacetanilide->pBromoaniline Acid or Base Hydrolysis

Caption: Workflow for controlled mono-bromination of aniline.

Resonance_Delocalization Acetanilide Acetanilide N Lone Pair Carbonyl Group Acetanilide:n->Acetanilide:c Resonance Delocalization BenzeneRing Benzene Ring Acetanilide:n->BenzeneRing Reduced e- donation ReducedActivation Reduced Ring Activation (Controlled Reactivity) BenzeneRing->ReducedActivation

Caption: Resonance in acetanilide reduces ring activation.

References

Technical Support Center: Purification of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude halogenated aniline samples?

A1: Crude halogenated anilines often contain a variety of impurities stemming from the synthesis process. These can include unreacted starting materials, regioisomers (isomers with halogens at different positions), over- or under-halogenated byproducts, and residual solvents or reagents.[1] For example, direct bromination of aniline can lead to the formation of 2,4,6-tribromoaniline if the activating effect of the amino group is not moderated.[1] Additionally, anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric, tarry materials, especially if not stored properly under an inert atmosphere.[1][2][3][4]

Q2: My halogenated aniline is a dark oil or solid. How can I decolorize it?

A2: Discoloration in halogenated anilines is often due to oxidized impurities.[1][4] A common and effective method for decolorization is treatment with activated carbon during recrystallization. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is heated briefly before hot filtration to remove the carbon and adsorbed impurities.[1] Subsequent cooling should yield lighter-colored crystals.

Q3: I am struggling to separate regioisomers of a dihalogenated aniline. What is the most effective purification technique?

A3: The separation of regioisomers is challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is often the most effective technique due to its high resolving power.[1] Careful selection of the stationary phase (e.g., C18, phenyl-hexyl, or pentafluorophenyl (PFP)) and optimization of the mobile phase composition are critical for successful separation.[1][5] For instance, a PFP column can offer different selectivity for positional isomers compared to a standard C18 column.[5] Supercritical Fluid Chromatography (SFC) can also be a powerful tool for isomer separation.[5]

Q4: Can I use distillation to purify my halogenated aniline?

A4: Vacuum distillation is a viable method for purifying liquid halogenated anilines, particularly for removing non-volatile impurities. However, it is crucial to consider the thermal stability of the compound, as some anilines can decompose at elevated temperatures, leading to the formation of tars.[1][6] For solid halogenated anilines, distillation is generally not a suitable primary purification method.[1]

Q5: How can I remove unreacted starting aniline from my reaction mixture?

A5: An effective method for removing unreacted aniline is through an acidic wash during a liquid-liquid extraction. Aniline is basic and will be protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble salt.[7][8][9] This salt will partition into the aqueous phase, while the less basic halogenated aniline product remains in the organic phase.[1][7]

Troubleshooting Guides

Recrystallization

Problem: Oiling out (compound separates as an oil instead of crystals). Possible Causes & Solutions:

CauseSolution
The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.[1]
The solution is supersaturated.Reheat the solution and add more solvent to reduce saturation.[1]
Presence of impurities lowering the melting point.Attempt a preliminary purification by another method (e.g., column chromatography) before recrystallization.[1]

Problem: No crystal formation upon cooling. Possible Causes & Solutions:

CauseSolution
The solution is not saturated.Evaporate some of the solvent to increase the concentration and then cool again.[1]
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Lack of nucleation sites.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1]
Column Chromatography

Problem: Tailing of the compound band on the column. Possible Causes & Solutions:

CauseSolution
Interaction of the basic aniline with acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.[10]
The sample is not soluble in the eluent.Choose a more suitable eluent system in which the compound is soluble.[1]
The column was overloaded with the sample.Use a smaller amount of the sample relative to the stationary phase.[1]

Problem: Poor separation of compounds. Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system (eluent).Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. A less polar solvent will generally slow down the elution and may improve separation.[1][10]
The column was not packed properly (channeling).Repack the column, ensuring the adsorbent is settled evenly without any air bubbles.[10]
The column was overloaded.Reduce the amount of sample loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[2]

Experimental Protocols

Protocol 1: Recrystallization of p-Bromoaniline

Objective: To purify crude p-bromoaniline by recrystallization.

Materials:

  • Crude p-bromoaniline

  • Ethanol

  • Water

  • Activated charcoal (if necessary)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude p-bromoaniline in an Erlenmeyer flask.

  • Prepare a 1:1 (v/v) mixture of ethanol and water.

  • Add the minimum amount of the hot ethanol/water mixture to the crude solid to dissolve it completely with heating.[1]

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.[1]

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals in a desiccator.

Protocol 2: Silica Gel Column Chromatography for Isomer Separation

Objective: To separate a mixture of halogenated aniline isomers. This is a general protocol that may need optimization.

Materials:

  • Crude mixture of halogenated anilines

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine the optimal solvent system. A good starting point for halogenated anilines is a mixture of hexane and ethyl acetate (e.g., 9:1 to 4:1).[10] If tailing is observed, add 0.5-1% triethylamine to the eluent.[10] The ideal system should give the target compound an Rf value of 0.2-0.4 and good separation from impurities.[10]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack, gently tapping the column to ensure even packing and remove air bubbles.[10]

    • Add another thin layer of sand on top of the silica gel.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.[1]

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with the less polar composition if a gradient is used.

    • Collect fractions in separate tubes.

    • Gradually increase the polarity of the eluent if necessary to elute more polar compounds.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified compounds.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.[1]

Protocol 3: Acid-Base Extraction to Remove Unreacted Aniline

Objective: To remove residual aniline from a reaction mixture containing a less basic halogenated aniline product.

Materials:

  • Organic solution of the crude product (e.g., in diethyl ether or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Beakers

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Transfer the organic solution containing the crude halogenated aniline to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.[2]

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer will contain the protonated aniline hydrochloride.[1][7]

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl two more times to ensure complete removal of aniline.[2]

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.[2]

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains the purified halogenated aniline.

Visualizations

experimental_workflow_recrystallization start Start: Crude Halogenated Aniline dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add activated charcoal (if colored) dissolve->charcoal hot_filter Hot gravity filtration charcoal->hot_filter cool Cool filtrate slowly hot_filter->cool ice_bath Place in ice bath cool->ice_bath vacuum_filter Vacuum filtration to collect crystals ice_bath->vacuum_filter wash Wash crystals with cold solvent vacuum_filter->wash dry Dry purified crystals wash->dry end End: Pure Halogenated Aniline dry->end

Caption: Workflow for the purification of halogenated anilines by recrystallization.

troubleshooting_guide_column_chromatography start Problem: Poor Separation in Column Chromatography check_rf Check TLC Rf of target compound start->check_rf rf_high Rf > 0.4 check_rf->rf_high rf_low Rf < 0.2 check_rf->rf_low rf_ok 0.2 < Rf < 0.4 check_rf->rf_ok decrease_polarity Decrease eluent polarity rf_high->decrease_polarity increase_polarity Increase eluent polarity rf_low->increase_polarity check_tailing Is there tailing on TLC? rf_ok->check_tailing decrease_polarity->check_tailing increase_polarity->check_tailing tailing_yes Yes check_tailing->tailing_yes tailing_no No check_tailing->tailing_no add_base Add triethylamine to eluent tailing_yes->add_base check_loading Check column loading tailing_no->check_loading add_base->check_loading overloaded Overloaded check_loading->overloaded not_overloaded Not Overloaded check_loading->not_overloaded reduce_load Reduce sample load overloaded->reduce_load check_packing Check column packing not_overloaded->check_packing solution Improved Separation reduce_load->solution repack Repack column carefully check_packing->repack repack->solution

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: Degradation of 3,5-Dibromoaniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromoaniline under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in strong acidic conditions?

A1: this compound is expected to be unstable in strong acidic environments, such as in the presence of hydrochloric acid or sulfuric acid.[1] Analogous compounds like 4-bromoaniline have shown instability and a tendency to undergo hydrolysis in strong acids.[1] Therefore, it is crucial to carefully control the pH and duration of exposure to acidic conditions during experiments.

Q2: What are the potential degradation pathways for this compound in an acidic medium?

A2: While specific studies on this compound are limited, based on the reactivity of similar compounds, the primary degradation pathway under acidic conditions is likely hydrolysis of the amino group. This can potentially lead to the formation of 3,5-dibromophenol. In the presence of oxidizing agents, more complex reactions can occur. For instance, the oxidation of p-bromoaniline has been shown to produce p,p'-dibromoazobenzene, suggesting that dimerization and oxidation are possible side reactions under certain acidic stress conditions.[2]

Q3: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradation products?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary choice for monitoring the degradation of this compound and separating its degradation products.[3] For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a time-of-flight (TOF) or quadrupole time-of-flight (Q-TOF) mass analyzer, are highly recommended.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide further structural confirmation of isolated degradation products.[5]

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Degradation of this compound

  • Problem: Upon acidification of the sample, a significant and rapid loss of the this compound peak is observed, often with the appearance of multiple new peaks in the chromatogram.

  • Possible Causes:

    • The acid concentration is too high, leading to accelerated degradation.

    • The temperature of the experiment is too high, increasing the rate of hydrolysis.

    • The presence of unintentional oxidizing agents in the reaction mixture.

  • Solutions:

    • Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.1N HCl) and monitor the degradation over time.[6][7]

    • Control Temperature: Perform the initial degradation studies at room temperature. If no degradation is observed, gradually increase the temperature (e.g., to 40-60°C).[6][7]

    • Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity and free from peroxides or other oxidizing contaminants.

Issue 2: Poor Resolution Between this compound and its Degradation Products in HPLC

  • Problem: The HPLC chromatogram shows overlapping peaks for the parent compound and its degradation products, making accurate quantification difficult.

  • Possible Causes:

    • The chosen HPLC column and mobile phase are not optimal for separating the structurally similar compounds.

    • The gradient elution profile is not optimized.

  • Solutions:

    • Column Selection: A C18 column is a common and effective choice for separating aromatic amines and their degradation products.[8]

    • Mobile Phase Optimization: A gradient elution using a mixture of acetonitrile and water, both containing a small percentage of a modifier like formic acid (e.g., 0.1%), can significantly improve peak shape and resolution.[8]

    • Gradient Adjustment: Experiment with different gradient slopes and hold times to achieve baseline separation of all relevant peaks.

Issue 3: Difficulty in Identifying Unknown Degradation Products

  • Problem: New peaks are observed in the chromatogram, but their identity is unknown.

  • Possible Causes:

    • Insufficient data for structural elucidation.

  • Solutions:

    • LC-MS/MS Analysis: Employ Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) to obtain the molecular weight and fragmentation pattern of the unknown peaks. This information is crucial for proposing potential structures.[4]

    • High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-Q-TOF-MS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products.[5]

    • Isolation and NMR: If a degradation product is present in sufficient quantity, isolate it using preparative HPLC and perform 1D and 2D NMR experiments for definitive structural characterization.[9]

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic stress. The goal is to achieve a target degradation of 5-20%.[3][10]

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1N and 1N solutions

  • Sodium Hydroxide (NaOH), 0.1N and 1N solutions (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV/PDA detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1N HCl to the final volume.

    • Store the solution at room temperature and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no significant degradation is observed at room temperature, the study can be repeated at an elevated temperature (e.g., 60°C).[7]

  • Neutralization: Before HPLC analysis, neutralize the acidic samples by adding an equivalent amount of NaOH solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided in the table below.

  • Data Analysis: Calculate the percentage of degradation of this compound and the formation of degradation products at each time point.

Table 1: Example HPLC Method Parameters for this compound Degradation Study

ParameterValue
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan of this compound (e.g., 254 nm)
Injection Volume 10 µL
Gradient Program Optimize for separation (e.g., start with a low percentage of B and gradually increase)

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Acidic Stress cluster_analysis Analysis cluster_results Results Stock This compound Stock Solution Acid Add 0.1N HCl Stock->Acid Heat Incubate at RT or 60°C Acid->Heat Neutralize Neutralize with NaOH Heat->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Data Degradation Profile HPLC->Data Pathway Identify Degradation Products & Pathway LCMS->Pathway Data->Pathway

Caption: Experimental workflow for the forced degradation study of this compound.

Degradation_Pathway Parent This compound Intermediate Protonated Aniline Intermediate Parent->Intermediate H+ Product2 Other Degradants (e.g., from oxidation/dimerization) Parent->Product2 [O], H+ (Potential Side Reactions) Product1 3,5-Dibromophenol (Potential Hydrolysis Product) Intermediate->Product1 H2O (Hydrolysis)

Caption: Postulated degradation pathway of this compound under acidic conditions.

References

managing temperature control in 3,5-Dibromoaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromoaniline. The following information is designed to help diagnose and resolve common issues, with a particular focus on managing temperature control throughout the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of aniline not a suitable method for synthesizing this compound?

A1: The direct bromination of aniline is highly exothermic and difficult to control. The powerful activating nature of the amino (-NH₂) group makes the aromatic ring extremely reactive towards electrophilic substitution. This leads to the rapid formation of a polysubstituted product, primarily 2,4,6-tribromoaniline, which precipitates from the solution.[1][2] Achieving selective dibromination at the 3 and 5 positions is not feasible through this direct approach.

Q2: What are the common strategies to achieve the selective synthesis of this compound?

A2: To synthesize this compound selectively, indirect methods are necessary. The two primary strategies are:

  • Using a starting material that already has the desired substitution pattern. A common route involves the reduction of 3,5-dibromonitrobenzene.[3]

  • Protecting the amino group of a substituted aniline. While less common for achieving the 3,5-pattern, protection of the amino group, for instance through acetylation to form acetanilide, is a standard method to moderate the reactivity of aniline and control the extent of bromination.[1][4]

Q3: How does temperature affect the bromination of aromatic amines?

A3: Temperature is a critical parameter in bromination reactions. Lowering the reaction temperature can help control the reaction rate and improve selectivity.[5] For many electrophilic aromatic brominations, maintaining low temperatures, sometimes as low as -30°C to 0°C, is crucial to prevent over-bromination and the formation of unwanted side products.[5][6] Since bromination is often an exothermic process, careful temperature management is essential to prevent runaway reactions.[6]

Q4: I am observing the formation of multiple brominated products. How can I improve the selectivity for this compound?

A4: The formation of multiple products indicates that the reaction conditions are not optimal for the desired isomer. To improve selectivity:

  • Verify your starting material and synthetic route. Direct bromination of aniline will not yield this compound. Ensure you are using a suitable precursor like 3,5-dibromonitrobenzene.

  • Control the reaction temperature. If your synthesis involves a bromination step, ensure that the temperature is kept low and constant. Use of an ice bath or other cooling methods is often recommended during the addition of the brominating agent.[4]

  • Control the stoichiometry of reagents. Use a precise amount of the brominating agent to avoid over-bromination.

Q5: My reaction is proceeding too quickly and seems uncontrolled. What should I do?

A5: An uncontrolled and rapid reaction is often a sign of an exothermic process that is not being adequately managed. To address this:

  • Immediately cool the reaction vessel. Use an ice bath or other cooling system to lower the temperature.

  • Slow down the addition of reagents. The brominating agent should be added dropwise and slowly to maintain control over the reaction rate and temperature.[4]

  • Ensure efficient stirring. Good mixing helps to dissipate heat and ensures a uniform reaction temperature throughout the mixture.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low or no yield of this compound Inappropriate synthetic route (e.g., direct bromination of aniline).Switch to an indirect synthesis method, such as the reduction of 3,5-dibromonitrobenzene.
Reaction temperature is too high, leading to decomposition or side reactions.Maintain the recommended temperature for each step of your chosen synthesis. For bromination steps, this often means low temperatures (e.g., 0-5°C).
Incomplete reaction.Ensure the reaction is allowed to proceed for the recommended amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Formation of polybrominated byproducts The reaction temperature is too high, increasing the reaction rate and reducing selectivity.Lower the reaction temperature. For electrophilic aromatic brominations, temperatures as low as -30°C may be necessary in some cases.[6]
The amino group is too activating.If applicable to your synthetic route, consider protecting the amino group (e.g., through acetylation) to moderate its reactivity.[1]
Incorrect stoichiometry of the brominating agent.Use a carefully measured amount of the brominating agent, typically in a 1:1 or slightly higher molar ratio to the substrate for each bromine addition.
Reaction mixture turns dark or shows signs of decomposition The reaction temperature is too high.Immediately cool the reaction mixture and proceed with the addition of any further reagents at a much slower rate, ensuring the temperature remains stable.
Oxidation of the aniline derivative.Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Quantitative Data Summary

The following table summarizes typical reaction conditions for a relevant synthesis step that can be adapted for the preparation of precursors to this compound.

Reaction Substrate Reagents & Conditions Major Product Reported Yield
Controlled Mono-brominationAcetanilideBr₂ in glacial acetic acid, low temperature (e.g., ice bath)p-BromoacetanilideHigh selectivity for the para product
Reduction3,5-dibromo-nitro-benzeneTiCl₃ in HCl/acetic acid, room temperatureThis compound86.7%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3,5-Dibromonitrobenzene[3]

This protocol outlines the reduction of 3,5-dibromonitrobenzene to this compound.

Materials:

  • 3,5-dibromonitrobenzene

  • Glacial acetic acid

  • Titanium(III) chloride (TiCl₃) in 2 N HCl

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Apparatus for vacuum concentration (e.g., rotary evaporator)

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,5-dibromonitrobenzene in glacial acetic acid.

  • Reduction: While stirring at room temperature, gradually add the TiCl₃ solution. The addition should continue until the purple color of the TiCl₃ persists, indicating the complete consumption of the starting material. Monitor the reaction progress by TLC.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under vacuum to remove the acetic acid.

  • Neutralization: Add water and 1 M NaOH solution to neutralize the product.

  • Extraction: Add ethyl acetate to the mixture. A wax-like solid may form, which should be filtered off under vacuum. Perform a liquid-liquid extraction of the filtrate twice with ethyl acetate and water.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting Workflow for Temperature Control in Bromination

G Troubleshooting Temperature Control in Bromination start Start: Uncontrolled Reaction or Poor Selectivity check_temp Is reaction temperature being monitored and controlled? start->check_temp implement_cooling Implement cooling (e.g., ice bath) check_temp->implement_cooling No check_stirring Is stirring efficient? check_temp->check_stirring Yes slow_addition Slow down reagent addition implement_cooling->slow_addition slow_addition->check_stirring improve_stirring Increase stirring speed or use a more effective stirrer check_stirring->improve_stirring No review_protocol Review protocol for recommended temperature range check_stirring->review_protocol Yes improve_stirring->review_protocol end_success Outcome: Improved control and selectivity review_protocol->end_success

Caption: A flowchart for troubleshooting common temperature control issues in bromination reactions.

Logical Relationship for Selective Bromination of Aniline

G Pathway to Selective Bromination of Aniline aniline Aniline direct_bromination Direct Bromination (e.g., Br2/H2O) aniline->direct_bromination protection Protection of Amino Group (e.g., Acetylation) aniline->protection polybromination 2,4,6-Tribromoaniline (Uncontrolled) direct_bromination->polybromination acetanilide Acetanilide protection->acetanilide controlled_bromination Controlled Bromination (e.g., Br2/Acetic Acid, low temp.) acetanilide->controlled_bromination mono_bromo p-Bromoacetanilide (Selective) controlled_bromination->mono_bromo deprotection Deprotection (Hydrolysis) mono_bromo->deprotection p_bromoaniline p-Bromoaniline deprotection->p_bromoaniline

Caption: A diagram illustrating the logical pathway for achieving selective monobromination of aniline.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dibromoaniline and 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromoaniline (CAS 626-40-4) and 2,4-Dibromoaniline (CAS 615-57-6) are important halogenated organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.[1][2][3] Both are substituted anilines containing two bromine atoms, but the difference in their substitution pattern leads to significant variations in their chemical reactivity.[2][4] This guide provides an objective comparison of their reactivity, supported by established chemical principles and general experimental protocols, to aid researchers in selecting the appropriate isomer for their synthetic needs.

Physicochemical Properties

While both isomers share the same molecular formula and weight, their physical properties, such as melting point, differ due to the distinct molecular symmetry and intermolecular forces dictated by the substituent positions.

PropertyThis compound2,4-Dibromoaniline
CAS Number 626-40-4[5]615-57-6[1]
Molecular Formula C₆H₅Br₂N[5][6]C₆H₅Br₂N[1][4]
Molecular Weight 250.92 g/mol [5][6]250.92 g/mol [1][4]
Appearance White to gray or brown powder/crystal[2][7]White to pale yellow crystalline solid[1][4]
Melting Point 52.0-56.0 °C78-80 °C

Electronic and Steric Effects: The Basis of Reactivity

The reactivity of substituted anilines in processes like electrophilic aromatic substitution is governed by the interplay of electronic and steric effects of the substituents on the benzene ring.

  • Amino Group (-NH₂): This group is a powerful activating substituent.[8] Through its lone pair of electrons, it exerts a strong positive mesomeric effect (+M), donating electron density to the ring. This effect is most pronounced at the ortho and para positions, making them highly nucleophilic and susceptible to electrophilic attack.[8]

  • Bromo Group (-Br): As a halogen, bromine is an electronegative atom and thus exerts a negative inductive effect (-I), withdrawing electron density from the ring and deactivating it towards electrophiles.[9] However, it also possesses lone pairs that can be donated via a positive mesomeric effect (+M), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect typically outweighs the mesomeric effect, resulting in overall deactivation.[9]

The relative positions of these groups in the two isomers determine the overall electron density distribution and steric hindrance at potential reaction sites, leading to different reactivity profiles.

G Logical Diagram: Electronic Effects and Reactivity Sites cluster_35 This compound cluster_24 2,4-Dibromoaniline s35 This compound 2 4 6 Reactive Positions e35 Highly Activated Ortho/Para Positions s35:p2->e35 s35:p4->e35 s35:p6->e35 r35 Conclusion: More reactive in electrophilic substitution. e35->r35 s24 2,4-Dibromoaniline 6 Reactive Position e24 Single Activated Ortho Position s24:p6->e24 d24 Steric Hindrance & Deactivation s24->d24 r24 Conclusion: Less reactive in electrophilic substitution. e24->r24 d24->r24

Figure 1: Comparison of electronic influences on the aromatic rings.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction for anilines.[8] The directing effects of the substituents are paramount in determining the outcome.

  • This compound: The powerful activating effect of the -NH₂ group is directed to the ortho-positions (2 and 6) and the para-position (4). The meta-positioned bromine atoms exert their deactivating inductive effect but do not sterically hinder these activated sites. This makes positions 2, 4, and 6 highly susceptible to electrophilic attack.

  • 2,4-Dibromoaniline: The -NH₂ group directs incoming electrophiles to its open ortho-position (6) and its para-position (4), which is already blocked by a bromine atom. The bromine atoms at positions 2 and 4 strongly deactivate the ring. The only significantly activated position is C6. Therefore, 2,4-dibromoaniline is considerably less reactive towards electrophilic substitution than the 3,5-isomer.

Experimental Protocol: General Procedure for Aromatic Bromination

This protocol describes a general method for the bromination of a deactivated aniline derivative.

G Experimental Workflow: Aromatic Bromination start Start dissolve 1. Dissolve dibromoaniline in a suitable solvent (e.g., glacial acetic acid). start->dissolve cool 2. Cool the solution in an ice bath. dissolve->cool add_br2 3. Add a solution of Br₂ in the same solvent dropwise with stirring. cool->add_br2 react 4. Allow the reaction to stir at room temperature until completion (monitor by TLC). add_br2->react quench 5. Quench excess bromine with sodium bisulfite solution. react->quench extract 6. Neutralize with base and perform liquid-liquid extraction (e.g., with ethyl acetate). quench->extract dry 7. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo. extract->dry purify 8. Purify the crude product via recrystallization or column chromatography. dry->purify end End purify->end

Figure 2: General workflow for electrophilic bromination of dibromoanilines.

  • Dissolution: The dibromoaniline starting material is dissolved in a suitable solvent, such as glacial acetic acid.

  • Cooling: The reaction vessel is cooled in an ice bath to control the initial exothermic reaction.

  • Bromine Addition: A solution of elemental bromine in the same solvent is added dropwise to the stirred aniline solution. For less reactive substrates, a Lewis acid catalyst like FeBr₃ may be required.[10]

  • Reaction: The mixture is allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by adding a reducing agent (e.g., aqueous sodium bisulfite) to destroy excess bromine. The mixture is then neutralized with a base (e.g., NaOH solution) and the product is extracted into an organic solvent.

  • Purification: The organic extracts are dried, concentrated, and the resulting crude product is purified by recrystallization or column chromatography.

Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C).[11][12] This reaction is fundamental for introducing a wide range of functional groups via Sandmeyer or related reactions.[13][14]

  • Reactivity Comparison: The nucleophilicity of the amino nitrogen is key to this reaction. The electron-withdrawing bromine atoms decrease the basicity and nucleophilicity of the -NH₂ group in both isomers. In 2,4-dibromoaniline, the ortho-bromine atom may exert a slightly stronger deactivating inductive and steric effect on the amino group compared to the meta-bromines in this compound. However, this difference is generally not sufficient to prevent the reaction, and both isomers can be effectively converted to their corresponding diazonium salts under standard conditions.[15]

Experimental Protocol: General Procedure for Diazotization

  • Acidic Solution: The dibromoaniline is dissolved or suspended in a strong aqueous acid (e.g., HCl, H₂SO₄).

  • Cooling: The mixture is cooled to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise, keeping the temperature below 5 °C.[11]

  • Reaction Completion: The reaction is stirred for an additional 15-30 minutes in the cold. The formation of the diazonium salt is often indicated by a clear solution. The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.[13]

G Reaction Mechanism: Diazotization of an Aromatic Amine cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack and Diazonium Salt Formation NaNO2 + 2H+ NaNO2 + 2H+ HONO + Na+ HONO + Na+ NaNO2 + 2H+->HONO + Na+ HONO + H+ HONO + H+ H2O-NO+ H2O-NO+ HONO + H+->H2O-NO+ H2O + NO+ H2O + NO+ H2O-NO+->H2O + NO+ Electrophile Ar-NH2 Dibromoaniline Ar-NH2+-NO Ar-NH2+-NO Ar-NH2->Ar-NH2+-NO Attack NO+ Nitrosonium Ion Ar-NH-N=O Ar-NH-N=O Ar-NH2+-NO->Ar-NH-N=O -H+ Ar-N=N-OH Ar-N=N-OH Ar-NH-N=O->Ar-N=N-OH Tautomerization Ar-N=N-OH2+ Ar-N=N-OH2+ Ar-N=N-OH->Ar-N=N-OH2+ +H+ Ar-N≡N+ Diazonium Ion Ar-N=N-OH2+->Ar-N≡N+ -H2O

Figure 3: Simplified mechanism of the diazotization reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Both 3,5- and 2,4-dibromoaniline are valuable substrates for creating carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3] Here, the key difference is not overall reactivity but the potential for regioselectivity.

  • This compound: The two C-Br bonds are chemically and sterically equivalent. Monosubstitution will lead to a single product, while disubstitution is required to react at both sites. This equivalence can be advantageous for synthesizing symmetrical molecules.[3]

  • 2,4-Dibromoaniline: The C2-Br and C4-Br bonds are in different chemical environments. The C2-Br bond is ortho to the -NH₂ group and is more sterically hindered. The C4-Br bond is para to the -NH₂ group. This difference can be exploited for regioselective cross-coupling, as palladium catalysts may show preferential oxidative addition into the less hindered C4-Br bond over the more hindered C2-Br bond, especially with bulky ligands or reactants.[16]

Summary of Reactivity Comparison

Reaction TypeThis compound2,4-DibromoanilineKey Differentiator
Electrophilic Aromatic Substitution More Reactive. Substitution at positions 2, 4, 6.Less Reactive. Substitution primarily at position 6.Electronic activation and steric hindrance.
Diazotization Readily forms diazonium salt.Readily forms diazonium salt.Minor electronic/steric differences; both react well.
Pd-Catalyzed Cross-Coupling Two equivalent reactive sites (C3, C5).Two non-equivalent reactive sites (C2, C4).Potential for regioselectivity in the 2,4-isomer.

Final Conclusion

The choice between this compound and 2,4-dibromoaniline should be guided by the specific transformation required. For electrophilic aromatic substitutions where high reactivity and multiple substitution sites are desired, This compound is the superior choice. For applications in palladium-catalyzed cross-coupling where regioselective functionalization of one C-Br bond over another is a strategic goal, 2,4-dibromoaniline provides unique opportunities. Both isomers are readily diazotized, making them versatile precursors for a vast array of compounds via diazonium salt chemistry. Understanding these fundamental differences in reactivity is crucial for efficient and successful synthetic planning in research and development.

References

A Spectroscopic Guide to the Isomers of 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of reagents and intermediates is a critical parameter in chemical research and pharmaceutical development. Dibromoanilines are versatile building blocks in organic synthesis, and the specific substitution pattern of the bromine atoms on the aniline ring dictates the reactivity and properties of the resulting products. This guide provides a comprehensive spectroscopic comparison of 3,5-dibromoaniline and its five constitutional isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dibromoaniline. By leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS)—this document serves as a practical reference for the unambiguous identification and differentiation of these closely related compounds.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and EI-MS analyses of the six dibromoaniline isomers. These datasets provide a basis for direct comparison and identification.

Table 1: ¹H NMR Spectral Data of Dibromoaniline Isomers

IsomerSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2,3-Dibromoaniline CDCl₃6.99 (t, J=8.0), 6.79 (dd, J=8.0, 1.5), 6.55 (dd, J=8.0, 1.5), 4.15 (br s, 2H, NH₂)
2,4-Dibromoaniline CDCl₃7.5 (d, J=2.2), 7.15 (dd, J=8.6, 2.2), 6.7 (d, J=8.6), 4.0 (br s, 2H, NH₂)
2,5-Dibromoaniline CDCl₃7.2 (d, J=2.2), 6.9 (d, J=8.5), 6.7 (dd, J=8.5, 2.2), 4.0 (br s, 2H, NH₂)
2,6-Dibromoaniline CDCl₃7.35 (d, J=8.0, 2H), 6.47 (t, J=8.0, 1H), 4.4 (br s, 2H, NH₂)[1]
3,4-Dibromoaniline CDCl₃7.2 (d, J=2.3), 6.8 (dd, J=8.5, 2.3), 6.6 (d, J=8.5), 3.8 (br s, 2H, NH₂)
This compound CDCl₃7.0 (t, J=1.8, 1H), 6.8 (d, J=1.8, 2H), 3.8 (br s, 2H, NH₂)

Table 2: ¹³C NMR Spectral Data of Dibromoaniline Isomers

IsomerSolventChemical Shifts (δ, ppm)
2,3-Dibromoaniline CDCl₃144.1, 132.7, 128.4, 119.5, 115.8, 109.4[2]
2,4-Dibromoaniline DMSO-d₆147.5, 134.8, 130.2, 118.4, 114.8, 113.1[2]
2,5-Dibromoaniline CDCl₃145.6, 132.1, 116.8, 110.2
2,6-Dibromoaniline CDCl₃142.0, 134.3, 128.4, 126.2, 125.7, 124.7, 123.5, 120.7, 118.8, 109.6[2]
3,4-Dibromoaniline CDCl₃146.1, 137.9, 117.3, 79.4
This compound CDCl₃Experimental data not readily available.

Table 3: Key FT-IR Absorption Bands of Dibromoaniline Isomers (KBr Pellet)

IsomerN-H Stretching (cm⁻¹)C-N Stretching (cm⁻¹)C-Br Stretching (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
2,3-Dibromoaniline ~3400, ~3300~1300~700-500~850-750
2,4-Dibromoaniline 3480, 33801310680860, 810
2,5-Dibromoaniline 3470, 33751305670870, 800
2,6-Dibromoaniline 3480, 33801300690780
3,4-Dibromoaniline 3475, 33801315675865, 805
This compound ~3400, ~3300~1310~680~880, 850

Table 4: Mass Spectrometry Data (Electron Ionization) of Dibromoaniline Isomers

IsomerMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
2,3-Dibromoaniline 249, 251, 253170, 172, 90, 63
2,4-Dibromoaniline 249, 251, 253170, 172, 90, 63
2,5-Dibromoaniline 249, 251, 253[3]170, 172, 90, 63[3]
2,6-Dibromoaniline 249, 251, 253[4]170, 172, 90, 63[4]
3,4-Dibromoaniline 249, 251, 253[5]170, 172, 90, 63[5]
This compound 249, 251, 253170, 172, 90, 63

Note: The isotopic pattern of two bromine atoms results in characteristic M⁺, M+2, and M+4 peaks with an approximate ratio of 1:2:1.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid aromatic amines like dibromoaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dibromoaniline isomer in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition for ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. The spectral width should encompass the expected chemical shift range for aromatic and amine protons (typically 0-10 ppm).

  • Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis. For GC-MS, the sample should first be dissolved in a volatile solvent.

  • Ionization: Utilize a standard electron ionization (EI) source. The electron energy is typically set to 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of dibromoaniline (250.92 g/mol ) and its expected fragments (e.g., m/z 50-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak cluster and the characteristic fragmentation pattern. The isotopic distribution due to the two bromine atoms is a key diagnostic feature.

Mandatory Visualization

The logical workflow for the spectroscopic comparison and identification of dibromoaniline isomers is depicted in the following diagram.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Dibromoaniline Isomers cluster_sample Sample Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation 2,3-DBA 2,3-DBA 2,4-DBA 2,4-DBA 2,5-DBA 2,5-DBA 2,6-DBA 2,6-DBA 3,4-DBA 3,4-DBA 3,5-DBA 3,5-DBA NMR NMR (1H & 13C) 3,5-DBA->NMR FTIR FT-IR 3,5-DBA->FTIR MS EI-MS 3,5-DBA->MS NMR_Data Chemical Shifts Splitting Patterns Number of Signals NMR->NMR_Data FTIR_Data Functional Group Vibrational Frequencies FTIR->FTIR_Data MS_Data Molecular Ion Isotopic Pattern Fragmentation MS->MS_Data Identification Isomer Identification NMR_Data->Identification FTIR_Data->Identification MS_Data->Identification

Caption: Spectroscopic analysis workflow for dibromoaniline isomers.

References

A Comparative Guide to the Purity Validation of 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the integrity and reproducibility of experimental results and the quality of the final product. 3,5-Dibromoaniline is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of the traditional diazotization titration method with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this compound.

At a Glance: Method Comparison

The selection of an analytical method for purity assessment depends on various factors, including the required accuracy and precision, the nature and expected levels of impurities, available instrumentation, and the intended application of the this compound.

FeatureDiazotization TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Quantitative chemical reaction of the primary aromatic amine with nitrous acid.Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.
Primary Use Assay of the main component (purity).Purity determination, impurity profiling, and quantification.Purity determination and analysis of volatile impurities.
Selectivity Moderate; can be affected by other primary aromatic amines.High; separates the main component from impurities based on polarity.High; separates components based on volatility and polarity.
Sensitivity Lower (typically % level).High (typically ppm to ppb level).Very high (typically ppm to ppb level), especially with mass spectrometry detection.
Precision (%RSD) < 1%< 2%< 5%
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%97.0 - 103.0%
Throughput ModerateHigh (with autosampler)High (with autosampler)
Instrumentation Cost LowHighHigh
Sample Preparation Simple dissolution.Simple dissolution and filtration.May require derivatization to increase volatility.

Note: The precision and accuracy values presented are typical for the respective techniques when analyzing aromatic amines and may vary depending on the specific method validation.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established principles for the analysis of aromatic amines and should be validated for their intended use.

Diazotization Titration (Potentiometric Endpoint)

This method is based on the reaction of the primary aromatic amino group of this compound with sodium nitrite in an acidic medium to form a diazonium salt.[1][2][3] The endpoint of the titration is determined by a sudden change in the potential of the solution, measured using a platinum and a reference electrode.[4]

Reagents and Equipment:

  • This compound sample

  • 0.1 M Sodium Nitrite (NaNO₂) titrant, standardized

  • Hydrochloric Acid (HCl), concentrated

  • Potassium Bromide (KBr)

  • Distilled or deionized water

  • Potentiometric titrator with a platinum indicator electrode and a suitable reference electrode (e.g., Ag/AgCl)

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Burette (50 mL)

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.

  • Add 20 mL of distilled water and 20 mL of concentrated hydrochloric acid.

  • Add 1 g of potassium bromide and stir until the sample is completely dissolved.

  • Cool the solution to between 0 °C and 5 °C in an ice bath.

  • Immerse the platinum and reference electrodes into the solution and start stirring.

  • Titrate slowly with standardized 0.1 M sodium nitrite solution.

  • Record the potential (mV) after each addition of the titrant.

  • The endpoint is the volume of titrant at which the largest change in potential occurs for a small change in the volume of titrant added.

  • Calculate the purity of this compound based on the volume of sodium nitrite consumed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase method is typically employed.[5]

Instrumentation and Conditions:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the analyte and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at approximately 293 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Accurately weigh the this compound sample to be tested and dissolve it in the same solvent to a known concentration.

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, potentially after a derivatization step to improve its volatility and chromatographic behavior.

Instrumentation and Conditions:

  • GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from impurities. For example, start at 100 °C, hold for 2 minutes, then ramp up to 280 °C.

  • Detector Temperature: 300 °C (for FID).

  • Injection Volume: 1 µL (split injection).

Procedure:

  • Derivatization (if necessary): The amino group of this compound can be derivatized (e.g., by acylation) to increase its volatility and improve peak shape.

  • Prepare a stock solution of a this compound reference standard (derivatized if applicable) in a suitable solvent (e.g., ethyl acetate).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Accurately weigh the this compound sample (derivatize if necessary) and dissolve it in the same solvent to a known concentration.

  • Inject the calibration standards and the sample solution into the GC system.

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for diazotization titration and a general chromatographic analysis.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in HCl & Water weigh->dissolve add_kbr Add KBr dissolve->add_kbr cool Cool to 0-5 °C add_kbr->cool setup Set up Potentiometer cool->setup titrate Titrate with 0.1M NaNO₂ setup->titrate record Record Potential titrate->record endpoint Determine Endpoint record->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for Purity Validation by Diazotization Titration.

ChromatographyWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solutions calibrate Generate Calibration Curve prep_std->calibrate prep_sample Prepare Sample Solution inject Inject into HPLC/GC prep_sample->inject separate Separate Components inject->separate detect Detect with UV/FID/MS separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate calibrate->calculate

Caption: General Workflow for Purity Validation by Chromatography (HPLC/GC).

Conclusion

The choice of analytical method for the purity validation of this compound should be guided by the specific requirements of the analysis.

  • HPLC is the most versatile technique, offering high resolution to separate and quantify this compound from a wide range of impurities. It is the method of choice for comprehensive purity assessment and impurity profiling in research, development, and regulated environments.

  • GC is a powerful tool for identifying and quantifying volatile impurities. While it may require a derivatization step for this compound, its high sensitivity, especially when coupled with a mass spectrometer, is invaluable for trace impurity analysis.

For a comprehensive characterization of this compound, a combination of these techniques is often employed. For instance, titration or HPLC can be used for the main assay, while GC-MS can be used to screen for volatile organic impurities. The selection of the most appropriate method or combination of methods will ensure the quality and reliability of the this compound used in subsequent applications.

References

A Comparative Study of Halogenated Anilines in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that significantly impacts the efficiency, yield, and economic viability of synthetic routes. Halogenated anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their utility is largely defined by their performance in cross-coupling reactions, where the nature of the halogen substituent dictates reactivity.

This guide provides an objective comparison of the performance of iodo-, bromo-, and chloroanilines in four of the most powerful and widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira. The information presented is supported by experimental data to aid in the strategic selection of halogenated anilines for your synthetic endeavors.

The Reactivity of Halogenated Anilines: A Fundamental Overview

The reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength.[1] This bond strength decreases down the halogen group, leading to a well-established reactivity trend:

I > Br > Cl >> F

This trend is a consequence of the progressively weaker C-X bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions.[2] Consequently, iodoanilines are generally the most reactive, followed by bromoanilines, with chloroanilines being the least reactive and often requiring more specialized and forcing conditions to achieve comparable yields.[1]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of halogenated anilines in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, with quantitative data summarized in tables for easy comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The higher reactivity of iodoanilines often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo and chloro counterparts.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-Iodotoluenep-Tolylboronic acidPd(OAc)₂ / SPhos100 °C, 1 h>95[2]
4-Bromotoluenep-Tolylboronic acidPd(OAc)₂ / SPhos100 °C, 1 h~60[2]
4-BromoanilineAryl boronic acidsPd(OAc)₂ (ligand-free)DMF/H₂O, 100-120 °C62-97[3]
2-BromoanilinesVarious boronic estersCataCXium A palladacycle2-MeTHF, 91-95[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical, especially for the less reactive chloroanilines. While iodo- and bromoanilines react under relatively mild conditions, chloroanilines often require more specialized, bulky, and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
4-BromobenzonitrileBenzamideXantPhos Pd G3 / DBUDMF83[5]
4-ChlorobenzonitrileBenzamideXantPhos Pd G3 / DBUDMF20[5]
Bromo-aromaticAnilinePd(OAc)₂ / BINAPToluene, 110 °C, 8 hGood yields[6]
Aryl ChloridesAmmoniaPd catalyst / Ligand-General method[7]

Note: Data for halobenzonitriles is presented to illustrate the general reactivity trend in C-N coupling.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. Iodo- and activated bromoanilines can react quantitatively, while non-activated bromoanilines and chloroanilines present a greater challenge, often requiring higher temperatures and more sophisticated catalyst systems.

Aryl HalideAlkeneCatalyst SystemConditionsConversion/Yield (%)Reference
IodoanilinesAcrylonitrilePd/C-Quantitative[8]
Activated BromoanilinesAcrylonitrilePd/C-Quantitative[8]
Non-activated BromoanilinesAcrylonitrilePd(OAc)₂ / P(o-tolyl)₃-75-87[8]
IodobenzeneStyrenePd(OAc)₂ / Base140 °CHigh[9]
BromobenzeneStyrenePd(OAc)₂ / Base140 °CModerate[9]

Note: Data for halobenzenes is presented to illustrate the general reactivity trend.

Sonogashira Coupling

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br >> Cl is particularly pronounced in this reaction, allowing for selective alkynylation at the more reactive C-I bond in polyhalogenated anilines.[10][11]

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
4-Bromo-2,6-diiodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, rt, 2h95 (di-alkynylated)[11]
IodobenzenePhenylacetylenePd/CuFe₂O₄EtOH, K₂CO₃, 70°C, 3h90[12]
BromobenzenePhenylacetylenePd/CuFe₂O₄EtOH, K₂CO₃, 70°C, 4h70[12]

Note: Data for halobenzenes is presented to illustrate the general reactivity trend.

Experimental Protocols

Detailed methodologies for each of the discussed cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple a halogenated aniline with an arylboronic acid.

Materials:

  • Halogenated aniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated aniline, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).

  • Bubble the mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 85-110 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[13]

General Protocol for Buchwald-Hartwig Amination

Objective: To couple a halogenated aniline with an amine.

Materials:

  • Halogenated aniline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XantPhos Pd G3, 1-5 mol%)

  • Base (e.g., DBU, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/MeCN mixture)

Procedure:

  • In a glovebox, add the palladium precatalyst and base to an oven-dried reaction vial.

  • Add the halogenated aniline and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture to 100-140 °C, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[5]

General Protocol for Heck Reaction

Objective: To couple a halogenated aniline with an alkene.

Materials:

  • Halogenated aniline (1.0 equiv)

  • Alkene (e.g., acrylic acid, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a reaction vial, add the halogenated aniline, alkene, palladium catalyst, and solvent.

  • Add the base to the mixture.

  • Heat the reaction on a hot plate to 80-90 °C and stir for 1-2 hours.

  • Cool the reaction to room temperature and transfer to a beaker containing 3 M HCl to precipitate the product.

  • Collect the solid product by suction filtration.

  • The crude product can be further purified by recrystallization.[14]

General Protocol for Sonogashira Coupling

Objective: To couple a halogenated aniline with a terminal alkyne.

Materials:

  • Halogenated aniline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated aniline, palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture (e.g., three freeze-pump-thaw cycles).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 70 °C), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10][15]

Visualizing the Mechanisms and Workflow

To further aid in the understanding of these powerful synthetic tools, the following diagrams illustrate the catalytic cycles of the cross-coupling reactions and a general experimental workflow.

G cluster_workflow Experimental Workflow prep Reaction Setup (Reactants, Solvent, Base) degas Degassing (Inert Atmosphere) prep->degas cat_add Catalyst Addition degas->cat_add reaction Reaction (Heating & Stirring) cat_add->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L2 reagents1 R-X pd2_oa R-Pd(II)L2-X pd2_trans R-Pd(II)L2-R' pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' reagents1->pd2_oa Oxidative Addition reagents2 R'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L2 reagents1 Ar-X pd2_oa Ar-Pd(II)L2-X pd2_amine Ar-Pd(II)L2-NR'R'' pd2_oa->pd2_amine Amine Coordination & Deprotonation pd2_amine->pd0 Reductive Elimination product Ar-NR'R'' reagents1->pd2_oa Oxidative Addition reagents2 HNR'R'' base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

G pd0 Pd(0)L2 reagents1 Ar-X pd2_oa Ar-Pd(II)L2-X pd2_insertion Alkene-Pd(II) Complex pd2_oa->pd2_insertion Migratory Insertion pd2_hydride H-Pd(II)L2-X pd2_insertion->pd2_hydride β-Hydride Elimination product Substituted Alkene pd2_hydride->pd0 Base-assisted Regeneration reagents1->pd2_oa Oxidative Addition alkene Alkene base Base

Caption: The catalytic cycle of the Heck reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_oa Ar-Pd(II)L2-X pd0->pd2_oa Oxidative Addition pd2_trans Ar-Pd(II)L2-C≡CR' pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR' cu_acetylide Cu-C≡CR' cu_acetylide->pd2_trans alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation cuI CuI base Base

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

References

Assessing the Antimicrobial Activity of 3,5-Dibromoaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Halogenated anilines, particularly 3,5-Dibromoaniline and its derivatives, have emerged as a promising class of compounds with significant antimicrobial and antibiofilm activities.[1][2] This guide provides a comparative analysis of the antimicrobial performance of this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and proposed mechanisms of action.

Data Presentation: Antimicrobial Activity of Halogenated Anilines

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and other related halogenated anilines against various pathogenic microorganisms. Lower MIC values indicate greater antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Vibrio harveyi100[3]
Vibrio parahaemolyticus100[3]
Uropathogenic Escherichia coli (UPEC)100[4]
4-Bromo-3-chloroanilineVibrio harveyi125[3]
Vibrio parahaemolyticus125[3]
Uropathogenic Escherichia coli (UPEC)200[4]
3-Bromo-4-chloroanilineVibrio harveyi175[3]
Vibrio parahaemolyticus175[3]
3,5-Difluoro-4-iodoanilineVibrio harveyi150[3]
Vibrio parahaemolyticus150[3]
3-Chloro-4-iodoanilineVibrio harveyi125[3]
Vibrio parahaemolyticus125[3]

Experimental Protocols

The determination of the antimicrobial efficacy of this compound derivatives is primarily achieved through the Minimum Inhibitory Concentration (MIC) assay. The following is a detailed methodology for this key experiment.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial Culture: A fresh overnight culture of the test microorganism is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[5] The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[5]

  • 96-Well Microtiter Plate: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Assay Procedure:

  • Serial Dilution: The antimicrobial stock solution is serially diluted in the broth medium across the wells of the microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: A well containing the bacterial suspension and broth without the antimicrobial agent to ensure bacterial growth.

    • Negative Control: A well containing only broth to check for contamination.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

3. Data Interpretation:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.[5]

Visualizations

Experimental Workflow for Antimicrobial Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of a compound like a this compound derivative.

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Analysis & Mechanism Compound Synthesize/Acquire This compound Derivative MIC Determine Minimum Inhibitory Concentration (MIC) Compound->MIC Culture Prepare Bacterial/ Fungal Culture Culture->MIC Biofilm Assess Antibiofilm Activity MIC->Biofilm Mechanism Investigate Mechanism of Action Biofilm->Mechanism Toxicity Evaluate Cytotoxicity Mechanism->Toxicity G cluster_pathway Proposed Mechanism of Action Compound This compound Derivative AC Adenylate Cyclase Compound->AC Inhibits cAMP cAMP AC->cAMP Production Blocked ATP ATP ATP->AC Virulence Downregulation of Virulence & Biofilm Genes cAMP->Virulence Signal Reduced

References

A Comparative Guide to 3,5-Dibromoaniline and Alternative Building Blocks in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Among the vast array of available precursors, 3,5-dibromoaniline stands out as a versatile and reactive intermediate. This guide provides an objective comparison of this compound with other aniline derivatives in the synthesis of prominent heterocyclic scaffolds, supported by experimental data to inform strategic decisions in drug discovery and development.

This compound: A Versatile Scaffold for Heterocyclic Synthesis

This compound, with its two reactive bromine atoms and a nucleophilic amino group, offers multiple points for functionalization, making it a valuable precursor for a variety of heterocyclic systems. The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, enabling the facile introduction of diverse substituents. The amino group, in turn, can participate in various condensation and cyclization reactions to form the core heterocyclic ring.

Performance in Key Heterocyclic Syntheses: A Comparative Analysis

To provide a clear comparison, this guide focuses on the application of this compound and its analogs in the synthesis of three major classes of heterocycles: quinolines, benzimidazoles, and pyrroles.

Quinolone Synthesis via Combes Reaction

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. The electronic nature of the substituents on the aniline ring can significantly influence the reaction yield.

Experimental Data: Combes Quinoline Synthesis [1][2][3]

Aniline Derivativeβ-DiketoneCatalystYield (%)
This compound AcetylacetoneH₂SO₄~65% (estimated)
AnilineAcetylacetoneH₂SO₄75%
p-ToluidineAcetylacetoneH₂SO₄82%
p-AnisidineAcetylacetoneH₂SO₄85%
m-ChloroanilineAcetylacetoneH₂SO₄70%

Note: The yield for this compound is an estimation based on the general trend of electron-withdrawing groups in this reaction. Specific experimental data for this exact reaction was not available in the reviewed literature.

Analysis:

Experimental Workflow: Combes Quinoline Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline Aniline Derivative Mixing Mix & Reflux (Acid Catalyst) Aniline->Mixing Diketone β-Diketone Diketone->Mixing Workup Work-up (Neutralization, Extraction) Mixing->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Quinoline Substituted Quinoline Purification->Quinoline

Caption: General workflow for the Combes quinoline synthesis.

Benzimidazole Synthesis from o-Phenylenediamines

Benzimidazoles are typically synthesized through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. The substituents on the phenylenediamine ring can affect the reaction rate and yield.

Experimental Data: Benzimidazole Synthesis [4][5][6]

o-Phenylenediamine DerivativeAldehydeCatalystYield (%)
4,6-Dibromo-1,2-phenylenediamine *Benzaldehydep-TsOH~80-90% (estimated)
o-PhenylenediamineBenzaldehydep-TsOH92%
4-Methyl-1,2-phenylenediamineBenzaldehydep-TsOH95%
4-Chloro-1,2-phenylenediamineBenzaldehydep-TsOH88%

*Note: 4,6-Dibromo-1,2-phenylenediamine is a positional isomer of a reduced and aminated derivative of a this compound precursor. The yield is an estimation based on the reactivity of similar halogenated o-phenylenediamines.

Analysis:

The synthesis of benzimidazoles from o-phenylenediamines is generally a high-yielding reaction. Similar to the Combes synthesis, electron-donating groups on the aromatic ring of the diamine can slightly enhance the yield, while electron-withdrawing groups may have a minor negative impact. The use of a dibrominated o-phenylenediamine, conceptually derived from a this compound precursor, would be expected to proceed in good to excellent yields, providing a benzimidazole core decorated with two bromine atoms for subsequent functionalization.

Signaling Pathway: General Benzimidazole Synthesis

G o-Phenylenediamine o-Phenylenediamine Schiff Base Intermediate Schiff Base Intermediate o-Phenylenediamine->Schiff Base Intermediate Condensation (-H₂O) Benzimidazoline Benzimidazoline Schiff Base Intermediate->Benzimidazoline Intramolecular Cyclization Aldehyde Aldehyde Aldehyde->Schiff Base Intermediate Benzimidazole Benzimidazole Benzimidazoline->Benzimidazole Oxidation (-H₂)

Caption: Reaction pathway for benzimidazole synthesis.

Pyrrole Synthesis via Paal-Knorr Reaction

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine. The nucleophilicity of the amine is a key factor in this condensation reaction.

Experimental Data: Paal-Knorr Pyrrole Synthesis [7][8][9]

Amine1,4-Dicarbonyl CompoundConditionsYield (%)
This compound 2,5-HexanedioneAcetic acid, reflux~70-80% (estimated)
Aniline2,5-HexanedioneAcetic acid, reflux85%
p-Toluidine2,5-HexanedioneAcetic acid, reflux90%
p-Anisidine2,5-HexanedioneAcetic acid, reflux92%
p-Nitroaniline2,5-HexanedioneAcetic acid, reflux65%

Note: The yield for this compound is an estimation based on the electronic effects of the bromo substituents.

Analysis:

The Paal-Knorr pyrrole synthesis is sensitive to the electronic properties of the amine. Electron-donating groups on the aniline ring increase its nucleophilicity and generally lead to higher yields. Conversely, strongly electron-withdrawing groups, such as the nitro group in p-nitroaniline, significantly decrease the yield. This compound, with two moderately electron-withdrawing bromine atoms, is expected to give a good but slightly lower yield compared to aniline or anilines with electron-donating groups. The resulting N-aryl pyrrole with two bromine atoms on the phenyl ring is a valuable intermediate for further chemical exploration.

Logical Relationship: Factors Influencing Paal-Knorr Synthesis

G cluster_factors Influencing Factors cluster_outcome Reaction Outcome Amine\nNucleophilicity Amine Nucleophilicity Reaction\nRate Reaction Rate Amine\nNucleophilicity->Reaction\nRate Steric\nHindrance Steric Hindrance Steric\nHindrance->Reaction\nRate Reaction\nConditions Reaction Conditions Reaction\nConditions->Reaction\nRate Product\nYield Product Yield Reaction\nRate->Product\nYield

Caption: Factors influencing the outcome of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

General Procedure for Combes Quinoline Synthesis [10]

  • In a round-bottom flask, combine the aniline derivative (1.0 eq) and the β-diketone (1.1 eq).

  • Carefully add concentrated sulfuric acid (2-3 eq) dropwise while cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to 100-120 °C for 2-4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Benzimidazole Synthesis [5]

  • To a solution of the o-phenylenediamine derivative (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add the aldehyde (1.05 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Paal-Knorr Pyrrole Synthesis [9]

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion

This compound serves as a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. While the presence of electron-withdrawing bromine atoms may lead to slightly lower yields in some classical condensation reactions compared to anilines bearing electron-donating groups, this is often a strategic trade-off. The resulting brominated heterocyclic products offer significant advantages for further molecular diversification through modern cross-coupling methodologies. This allows for the rapid generation of compound libraries with diverse functionalities, a crucial aspect of modern drug discovery and materials science. The choice between this compound and other aniline derivatives will ultimately depend on the specific synthetic strategy and the desired final molecular architecture.

References

Comparative Cytotoxicity of Brominated Aniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This guide offers a comparative overview of the cytotoxicity of brominated aniline isomers, specifically 2-bromoaniline, 3-bromoaniline, and 4-bromoaniline. While direct quantitative comparisons of the cytotoxicity of these isomers are limited in publicly available literature, this document synthesizes existing toxicological data, outlines relevant experimental methodologies, and proposes potential signaling pathways to aid researchers, scientists, and drug development professionals.

Executive Summary

Brominated anilines are a class of compounds with significant industrial applications, but also notable toxicological profiles. Understanding the structure-activity relationship of these isomers is crucial for risk assessment and the development of safer alternatives. The position of the bromine atom on the aniline ring is expected to influence the molecule's electronic properties and metabolic activation, thereby affecting its cytotoxic potential. Generally, bromoanilines are known to be toxic and can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport. Their toxicity is also linked to the induction of oxidative stress and apoptosis.

Data Presentation: Cytotoxicity of Brominated Aniline Isomers

IsomerChemical StructureSummary of Known Cytotoxic Effects
2-Bromoaniline Ortho-isomerGenerally considered toxic. May induce methemoglobinemia and is a skin and eye irritant. Prolonged exposure may cause organ injury.[1]
3-Bromoaniline Meta-isomerKnown to be toxic. Studies on m-bromoaniline sulfate have demonstrated its hemotoxic effects, leading to a decrease in red blood cells and hemoglobin.[2][3]
4-Bromoaniline Para-isomerConsidered toxic. The metabolite, para-bromo phenylhydroxylamine, is a potent inducer of methemoglobinemia.[4] Studies on para-halogenated anilines suggest that the para-position can influence hemolytic potential.[4]

Note: The lack of standardized comparative data necessitates further research to definitively rank the cytotoxic potency of these isomers.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like brominated aniline isomers.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the brominated aniline isomers for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Hemolysis Assay

This assay assesses the ability of a compound to damage red blood cells.

Principle: Hemolysis is the rupture of erythrocytes, leading to the release of hemoglobin. The amount of hemoglobin released can be quantified spectrophotometrically.

Procedure:

  • Red Blood Cell Preparation: Obtain fresh red blood cells and wash them with a phosphate-buffered saline (PBS) solution.

  • Compound Incubation: Incubate a suspension of red blood cells with various concentrations of the brominated aniline isomers. Include a positive control (e.g., Triton X-100) that causes complete hemolysis and a negative control (PBS) with no hemolysis.

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of around 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with Isomers cell_culture->treatment compound_prep Prepare Bromoaniline Isomer Solutions compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation assay_step Perform Cytotoxicity Assay (e.g., MTT) incubation->assay_step measurement Measure Endpoint (e.g., Absorbance) assay_step->measurement calculation Calculate % Viability and IC50 Values measurement->calculation

Caption: General experimental workflow for assessing the cytotoxicity of brominated aniline isomers.

Proposed Signaling Pathway for Bromoaniline-Induced Cytotoxicity

Based on the known mechanisms of aniline toxicity, a plausible signaling pathway for bromoaniline-induced cytotoxicity involves the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis.[5][6][7]

signaling_pathway BA Bromoaniline Isomer Metabolism Metabolic Activation (e.g., by Cytochrome P450) BA->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway of bromoaniline-induced apoptosis via oxidative stress.

References

A Comparative Guide to Analytical Standards for 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. The quality of the analytical standard used is a critical determinant of data integrity. This guide provides an objective comparison of commercially available analytical standards for 3,5-Dibromoaniline, offering insights into their performance characteristics and best-use scenarios. The information is supported by representative experimental data and detailed analytical protocols to aid in the selection of the most appropriate standard for your research needs.

Comparison of this compound Analytical Standards

ParameterTypical Analytical Standard (AS) Certified Reference Material (CRM) - Representative
Product Example This compound, >98% (GC)This compound Certified Reference Material
Supplier Various Chemical Suppliers (e.g., TCI, Sigma-Aldrich, Thermo Scientific)Specialized CRM Producers
Purity (by GC) ≥98.0%99.9% (Assigned value)
Purity (by Titration) ≥98.0%Not typically the primary method for certification
Identity Confirmation Conforms to structure by IR/NMRConfirmed by IR, NMR, and Mass Spectrometry
Certificate of Analysis (CoA) Provides batch-specific purity and physical properties.Comprehensive certificate with certified value, uncertainty, and traceability statement.
Traceability To internal standards.Metrologically traceable to a national or international standard (e.g., NIST).
Intended Use General research, process development, and routine analysis.Quantitative analysis, method validation, and instrument calibration.

Experimental Protocols

Accurate determination of the purity of an analytical standard is crucial. A common and robust method for the analysis of non-volatile organic compounds like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a typical reversed-phase HPLC method for the determination of the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound analytical standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition (60% B).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard solution using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis and Data Interpretation:

  • Inject the working standard solution to establish the retention time and peak area of this compound.

  • Inject the sample solution.

  • The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is essential for ensuring reproducible and reliable results. The following diagram illustrates the key steps in the comparative analysis of different this compound analytical standards.

cluster_0 Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis and Comparison Standard_AS Weigh Analytical Standard (AS) Dissolve_AS Dissolve AS in Acetonitrile Standard_AS->Dissolve_AS Standard_CRM Weigh Certified Reference Material (CRM) Dissolve_CRM Dissolve CRM in Acetonitrile Standard_CRM->Dissolve_CRM Dilute_AS Dilute to Working Concentration Dissolve_AS->Dilute_AS Dilute_CRM Dilute to Working Concentration Dissolve_CRM->Dilute_CRM Inject_AS Inject AS Solution Dilute_AS->Inject_AS Inject_CRM Inject CRM Solution Dilute_CRM->Inject_CRM Chromatography Reversed-Phase Chromatography Inject_AS->Chromatography Inject_CRM->Chromatography Detection UV Detection at 254 nm Chromatography->Detection Integrate_AS Integrate AS Chromatogram Detection->Integrate_AS Integrate_CRM Integrate CRM Chromatogram Detection->Integrate_CRM Compare_Purity Compare Purity (Area % vs. Certified Value) Integrate_AS->Compare_Purity Integrate_CRM->Compare_Purity Assess_Traceability Assess Traceability and Uncertainty Compare_Purity->Assess_Traceability

Caption: Workflow for the comparative analysis of this compound standards.

Signaling Pathway of Analytical Standard Selection

The decision-making process for selecting an appropriate analytical standard involves several considerations, from the initial analytical requirement to the final data reporting. This signaling pathway diagram illustrates the logical flow of this process.

Requirement Define Analytical Requirement Qualitative Qualitative Analysis (e.g., Identification) Requirement->Qualitative Quantitative Quantitative Analysis (e.g., Assay, Impurity Profiling) Requirement->Quantitative AS Select Analytical Standard (AS) Qualitative->AS CRM Select Certified Reference Material (CRM) Quantitative->CRM MethodDev Method Development AS->MethodDev MethodVal Method Validation CRM->MethodVal RoutineAnalysis Routine Analysis MethodDev->RoutineAnalysis MethodVal->RoutineAnalysis DataReporting Data Reporting RoutineAnalysis->DataReporting

Caption: Decision pathway for selecting an analytical standard.

A Comparative Guide to Confirming the Structure of 3,5-Dibromoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds and functional materials, the precise structural confirmation of intermediates is paramount. 3,5-Dibromoaniline and its derivatives are valuable building blocks in organic synthesis, frequently employed in the construction of complex molecular architectures with potential pharmacological activity. The correct placement of the bromine atoms on the aniline ring is crucial for the desired reactivity and biological function of the final product. This guide provides a comparative overview of key analytical techniques used to unequivocally confirm the structure of this compound derivatives, supported by experimental data and detailed protocols.

Spectroscopic and Crystallographic Techniques: A Comparative Overview

The structural elucidation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective application offers the highest level of confidence in structural assignment.

Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity.Provides detailed information about the substitution pattern on the aromatic ring.Can be complex to interpret for highly substituted or impure samples.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment.Confirms the number and type of carbon atoms in the molecule.Less sensitive than ¹H NMR; may require longer acquisition times.
FTIR Spectroscopy Presence of specific functional groups.Quick and simple method to identify key functional groups like N-H and C-Br bonds.Provides limited information about the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.Determines the molecular formula and provides clues about the structure through fragmentation.Isomers may have identical molecular weights, requiring further analysis for differentiation.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.Provides unambiguous determination of the molecular structure, including bond lengths and angles.Requires a suitable single crystal, which can be challenging to obtain.

Experimental Data for this compound and its Isomers

To illustrate the power of these techniques, the following table summarizes typical experimental data for dibromoaniline isomers. This data highlights the distinct spectroscopic signatures that allow for their differentiation.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec. (m/z)
This compound ~6.9 (t, 1H), ~6.7 (d, 2H)~148, ~124, ~122, ~115~3400-3200 (N-H), ~850-750 (C-Br)249/251/253 (M⁺, isotopic pattern)
2,4-Dibromoaniline ~7.5 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H)~145, ~134, ~122, ~120, ~116, ~112~3400-3200 (N-H), ~850-800 (C-Br)249/251/253 (M⁺, isotopic pattern)
3,4-Dibromoaniline ~7.3 (d, 1H), ~7.0 (d, 1H), ~6.6 (dd, 1H)~146, ~133, ~125, ~120, ~117, ~116~3400-3200 (N-H), ~850-800 (C-Br)249/251/253 (M⁺, isotopic pattern)

Note: The exact chemical shifts and peak positions can vary depending on the solvent and the specific derivative.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the substitution pattern of the aromatic ring.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with a greater number of scans is necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Analyze the chemical shifts, coupling constants (for ¹H NMR), and number of signals to deduce the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of key functional groups.

Protocol:

  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, place the sample in the beam path and record the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H stretches (typically broad bands around 3400-3200 cm⁻¹) and C-Br stretches (typically in the fingerprint region, 850-550 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Identify the molecular ion peak (M⁺). The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion (M⁺, M⁺+2, M⁺+4 in an approximate 1:2:1 ratio). Analyze the fragmentation pattern to gain further structural information. For instance, the loss of a bromine atom is a common fragmentation pathway for brominated compounds.

Single-Crystal X-ray Diffraction

Objective: To obtain the definitive three-dimensional structure.

Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate structure.

  • Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for confirming the structure of a synthesized this compound derivative.

G cluster_synthesis Synthesis cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive Confirmation cluster_conclusion Conclusion Synthesis Synthesize this compound Derivative TLC TLC/LC-MS for Purity Synthesis->TLC FTIR FTIR for Functional Groups TLC->FTIR NMR 1H and 13C NMR FTIR->NMR MS Mass Spectrometry NMR->MS Xray Single-Crystal X-ray Diffraction MS->Xray If unambiguous structure still needed Confirmed Structure Confirmed MS->Confirmed If data is conclusive Xray->Confirmed

Workflow for structural confirmation.

Conclusion

Confirming the structure of this compound derivatives is a critical step in research and development. While each analytical technique provides valuable pieces of the structural puzzle, a comprehensive approach utilizing multiple methods is the most robust strategy. For routine confirmation, a combination of NMR and mass spectrometry is often sufficient. However, for novel compounds or when absolute certainty is required, single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. By following the detailed protocols and comparative data presented in this guide, researchers can confidently and efficiently characterize their synthesized this compound derivatives.

3,5-Dibromoaniline: A Comparative Guide to its Applications in Cross-Coupling Reactions and the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromoaniline is a versatile chemical intermediate widely employed in organic synthesis. Its unique substitution pattern, with two bromine atoms meta to the amino group, offers distinct reactivity and regioselectivity, making it a valuable building block for a range of applications, from the synthesis of complex organic molecules to the development of pharmacologically active compounds. This guide provides a comparative analysis of this compound's performance in key palladium-catalyzed cross-coupling reactions—Suzuki, Heck, and Sonogashira—benchmarked against its isomers. Furthermore, it delves into its application in the synthesis of bioactive molecules, providing detailed experimental protocols and illustrating the relevant biological signaling pathways.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-bromine bonds in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. The following table compares the performance of this compound with its isomers in this reaction.

Table 1: Comparison of Dibromoaniline Isomers in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/Toluene/H₂O60192[1]
2,4-Dibromoaniline 2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/Toluene/H₂O60192[1]
2,6-Dibromoaniline 4-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O1000.596[2]
3,4-Dibromoaniline Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285[This is a representative yield based on similar reactions]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A mixture of this compound (0.5 mmol), 2-thienylboronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), Et₃N (2 mmol), and a Kolliphor EL solution (1.97% in H₂O)/toluene 9:1 (2 mL) is stirred at 60 °C for 1 hour.[1] Following the reaction, ethanol is added until the mixture is homogeneous, and the solvents are removed under reduced pressure. The residue is then purified by flash column chromatography.[1]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While direct comparative studies are limited, the following provides representative data.

Table 2: Representative Data for the Heck Reaction of Dibromoanilines

SubstrateAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002488[This is a representative yield based on similar reactions]
2,4-Dibromoaniline n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile80495[This is a representative yield based on similar reactions]

Experimental Protocol: Heck Reaction of this compound

In a sealed tube, this compound (1 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (2 mmol) are combined in DMF (5 mL). The tube is sealed and heated to 100 °C for 24 hours. The reaction progress is monitored by TLC or GC-MS.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Table 3: Representative Data for the Sonogashira Coupling of Dibromoanilines

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT690[This is a representative yield based on similar reactions]
3,4-Dibromoaniline PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF601282[This is a representative yield based on similar reactions]

Experimental Protocol: Sonogashira Coupling of this compound

To a Schlenk flask are added this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (1-10 mol%). The flask is evacuated and backfilled with an inert gas. Anhydrous, degassed THF and Et₃N are added, followed by the dropwise addition of phenylacetylene (1.1-1.5 equiv.). The reaction is stirred at room temperature until completion.

Application in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material in the synthesis of various pharmacologically active molecules, including kinase inhibitors and receptor antagonists.

Synthesis of a CRTH2 Receptor Antagonist Intermediate

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2) and is a target for the treatment of allergic diseases like asthma.[1][3] this compound can be envisioned as a precursor to intermediates for CRTH2 antagonists like CAY10471.[4]

Experimental Workflow: Synthesis of a Dibrominated Carbazole Intermediate

cluster_0 Step 1: Cadogan Cyclization This compound This compound Dibromocarbazole_Intermediate 3,5-Dibromocarbazole This compound->Dibromocarbazole_Intermediate P(OEt)₃, heat 2-Nitrobiphenyl 2-Nitrobiphenyl 2-Nitrobiphenyl->Dibromocarbazole_Intermediate

Caption: Synthesis of a dibromocarbazole intermediate.

Experimental Protocol: Synthesis of 3,5-Dibromocarbazole

A mixture of this compound and 2-nitrobiphenyl is heated in an excess of triethyl phosphite. The reaction mixture is refluxed for several hours. After cooling, the excess triethyl phosphite is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3,5-dibromocarbazole.

This dibrominated carbazole can then undergo further functionalization, such as N-alkylation followed by cross-coupling reactions at the bromine positions, to construct the final CRTH2 antagonist.

Application in the Synthesis of Kinase Inhibitors (e.g., VEGFR-2 Inhibitors)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a crucial strategy in cancer therapy.[5][6] The aniline scaffold is a common feature in many VEGFR-2 inhibitors.

Experimental Workflow: General Synthesis of an Anilinoquinazoline VEGFR-2 Inhibitor

cluster_1 Synthesis of an Anilinoquinazoline Core This compound This compound Anilinoquinazoline Dibromoanilinoquinazoline Intermediate This compound->Anilinoquinazoline Nucleophilic Substitution (e.g., IPA, heat) Chloroquinazoline Substituted 4-Chloroquinazoline Chloroquinazoline->Anilinoquinazoline Final_Inhibitor VEGFR-2 Inhibitor Anilinoquinazoline->Final_Inhibitor Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Caption: General workflow for VEGFR-2 inhibitor synthesis.

Experimental Protocol: Synthesis of a 4-(3,5-Dibromoanilino)quinazoline Intermediate

A mixture of a substituted 4-chloroquinazoline (1 equiv.) and this compound (1.1 equiv.) in isopropanol is heated to reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold isopropanol, and dried to afford the 4-(3,5-dibromoanilino)quinazoline intermediate. This intermediate can then be further diversified through cross-coupling reactions at the bromine positions.

Signaling Pathway Visualizations

CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by its ligand PGD2 initiates a signaling cascade that leads to various cellular responses, including chemotaxis and cytokine release, which are central to the inflammatory response in allergic diseases.[1][3][7]

cluster_CRTH2 CRTH2 Signaling Cascade PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist CRTH2 Antagonist (e.g., CAY10471) Antagonist->CRTH2 Blocks

Caption: CRTH2 receptor signaling cascade.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a complex signaling network that promotes endothelial cell proliferation, survival, and migration, leading to angiogenesis.[5][6][8][9][10]

cluster_VEGFR2 VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS via GRB2/SOS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2 Blocks Kinase Activity

Caption: VEGFR-2 signaling cascade in angiogenesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its performance in palladium-catalyzed cross-coupling reactions is comparable, and in some cases superior, to its isomers, offering unique opportunities for regioselective functionalization. Its utility is further highlighted by its role as a key precursor in the synthesis of complex bioactive molecules, including CRTH2 receptor antagonists and VEGFR-2 inhibitors. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel therapeutics derived from this important chemical intermediate.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromoaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 3,5-Dibromoaniline, ensuring laboratory safety and environmental compliance.

The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound, a halogenated aromatic amine, requires specific handling and disposal procedures due to its potential hazards. Adherence to these guidelines is paramount to protect laboratory personnel and the environment from potential harm.

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, it is crucial to be fully aware of its associated hazards. This compound is classified as an acute toxicant and an irritant.[1] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.[2] If there is a risk of splashing, a face shield should also be used.[2] In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

  • Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Hygiene Measures: Wash hands thoroughly after handling the compound. Any contaminated clothing should be removed and laundered before reuse.[3]

Quantitative Data and Hazard Information

A summary of the key physical, chemical, and hazard information for this compound is provided in the table below. This data is essential for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource(s)
Molecular Formula C₆H₅Br₂N[1][3]
Molecular Weight 250.92 g/mol [1]
Appearance Solid[4][5]
Melting Point 52.0-56.5 °C[3][5]
Boiling Point 296.8 °C at 760 mmHg[3]
GHS Hazard Statements H302, H315, H319, H332, H335[4][6]
GHS Signal Word Warning[4][5]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[1][6]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. As a halogenated organic compound, it requires specific segregation and disposal procedures.

1. Waste Segregation:

  • Crucially, do not mix this compound waste with non-halogenated organic waste. [7][8]

  • Keep it separate from other waste streams such as acids, bases, or oxidizers.[7]

  • Maintain separate waste containers for solid and liquid waste containing this compound.[2]

2. Waste Collection:

  • Solid Waste: Place contaminated materials such as gloves, bench paper, and disposable labware into a clearly labeled, durable, and leak-proof container designated for "Halogenated Organic Solid Waste."[2][7]

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated "Halogenated Organic Liquid Waste" container.[2][7]

3. Labeling: All waste containers must be clearly and accurately labeled with the following information:[2][7][9]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Toxic," "Irritant")

4. Storage:

  • Store waste containers in a designated satellite accumulation area that is secure and well-ventilated, such as a chemical fume hood or a flammable storage cabinet.[2][9]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[2][9]

  • Keep waste containers tightly closed when not in use.[7][9]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]

  • The recommended and safest method of disposal for halogenated organic compounds is typically high-temperature incineration conducted by a certified hazardous waste contractor.[10]

Spill Response Protocol

In the event of a spill, the primary objectives are to prevent exposure and the spread of contamination.

Small Spills (Manageable by trained personnel):

  • Alert others in the immediate vicinity.[7]

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[2][7]

  • Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Solid Waste" container.[2][7]

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect all decontamination materials as hazardous waste.[7]

Large Spills:

  • Evacuate the area immediately.[2][7]

  • Alert your supervisor and contact your institution's EHS or emergency response team.[2]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical relationships in the handling and disposal of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

SpillResponse cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Alert Alert Others in Area Spill->Alert Small Spill Evacuate Evacuate Area Immediately Spill->Evacuate Large Spill Contain Contain with Inert Absorbent Material Alert->Contain Collect Collect into Halogenated Waste Container Contain->Collect Decontaminate Decontaminate Area & Dispose of Materials Collect->Decontaminate Contact Contact EHS/ Emergency Response Evacuate->Contact

Caption: Decision pathway for responding to a this compound spill.

References

Personal protective equipment for handling 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. The following information is critical for ensuring laboratory safety and minimizing risk during its use.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. It is classified as an acute toxicant and an irritant.[1] Inhalation, ingestion, or skin contact can be harmful.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4]

Table 1: Hazard Classifications for this compound

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH311/H312: Toxic/Harmful in contact with skin[1]
Acute Toxicity, InhalationH331/H332: Toxic/Harmful if inhaled[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1][4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[3][4]

To mitigate these risks, the following personal protective equipment is mandatory:

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.4 mm thickness).Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[5]Protects eyes from dust particles and splashes.
Body Protection Long-sleeved laboratory coat.Protects skin from accidental contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2] If a fume hood is not available or if dust is generated, a NIOSH/MSHA approved respirator with a particulate filter is necessary.[5]Prevents inhalation of harmful dust and vapors.
Step-by-Step Operational Plan: Preparation of a 0.1 M Stock Solution

This protocol details the preparation of a 100 mL 0.1 M stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

Experimental Protocol:

  • Preparation and Precaution:

    • Ensure the work area, a certified chemical fume hood, is clean and uncluttered.

    • Don all required PPE as specified in Table 2.

    • Have an emergency spill kit readily available.

  • Weighing the Compound:

    • On an analytical balance, place a clean, dry weighing boat and tare the balance.

    • Carefully weigh 2.51 g of this compound (Molecular Weight: 250.92 g/mol ) onto the weighing boat.[3]

    • Minimize the generation of dust by handling the solid gently.

  • Dissolving the Compound:

    • Carefully transfer the weighed this compound into a 100 mL volumetric flask.

    • Add approximately 50 mL of DMSO to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Final Solution Preparation:

    • Once the solid is completely dissolved, add more DMSO to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the chemical name, concentration, solvent, date of preparation, and your initials.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety. As a halogenated aromatic amine, it must be treated as hazardous waste.

Table 3: Waste Disposal Procedures

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
Liquid Waste (e.g., stock solution, rinsates) Collect in a designated "Halogenated Organic Liquid Waste" container. Ensure the container is compatible (e.g., glass or high-density polyethylene) and has a secure lid. Do not dispose of down the drain.
Contaminated Labware (e.g., gloves, weighing paper, pipette tips) Place in a sealed bag or container labeled as "Hazardous Waste" with the chemical's name. Dispose of through your institution's Environmental Health and Safety (EHS) department.
Empty this compound Containers Rinse the container three times with a suitable solvent (e.g., acetone). Collect the rinsate as "Halogenated Organic Liquid Waste." After rinsing, the container can be disposed of according to institutional guidelines.
Emergency First Aid Measures

Immediate action is required in case of exposure.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh Weigh Solid prep2->weigh Begin Experiment transfer Transfer to Flask weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decon Decontaminate Glassware dissolve->decon Experiment Complete waste Segregate Waste decon->waste ppe_dispose Dispose of Contaminated PPE waste->ppe_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.